molecular formula C11H11FN2O2 B555309 5-Fluorotryptophan CAS No. 16626-02-1

5-Fluorotryptophan

货号: B555309
CAS 编号: 16626-02-1
分子量: 222.22 g/mol
InChI 键: INPQIVHQSQUEAJ-VIFPVBQESA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
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描述

5-fluorotryptophan can be used as substrate analogue to study enzyme mechanisms by NMR spectroscopy.
5-Fluoro-L-tryptophan has been reported in Aspergillus fumigatus with data available.
RN given refers to cpd with unspecified isomeric designation

Structure

3D Structure

Interactive Chemical Structure Model





属性

IUPAC Name

(2S)-2-amino-3-(5-fluoro-1H-indol-3-yl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11FN2O2/c12-7-1-2-10-8(4-7)6(5-14-10)3-9(13)11(15)16/h1-2,4-5,9,14H,3,13H2,(H,15,16)/t9-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INPQIVHQSQUEAJ-VIFPVBQESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1F)C(=CN2)CC(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC2=C(C=C1F)C(=CN2)C[C@@H](C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11FN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501020654
Record name L-5-Fluorotryptophan
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Molecular Weight

222.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16626-02-1
Record name 5-Fluorotryptophan
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5-fluorotryptophan
Source DrugBank
URL https://www.drugbank.ca/drugs/DB03314
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name L-5-Fluorotryptophan
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-FLUOROTRYPTOPHAN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/17H03VO4KZ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Purification of 5-Fluorotryptophan

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Fluorotryptophan (5-FW) is a fluorinated analog of the essential amino acid L-tryptophan. Its unique properties, conferred by the substitution of a hydrogen atom with fluorine at the 5-position of the indole ring, make it an invaluable tool in various fields of scientific research and drug development. The fluorine atom serves as a sensitive probe for Nuclear Magnetic Resonance (NMR) and fluorescence spectroscopy, enabling detailed studies of protein structure, dynamics, and interactions.[1][2][3] This technical guide provides a comprehensive overview of the primary methods for the synthesis and purification of this compound, complete with detailed experimental protocols and quantitative data to aid researchers in its effective application.

Synthesis Methodologies

The synthesis of this compound can be broadly categorized into three main approaches: enzymatic synthesis, chemical synthesis (particularly for radiolabeling), and biosynthetic incorporation into proteins.

Enzymatic Synthesis

Enzymatic synthesis offers a highly specific and efficient route to produce L-5-fluorotryptophan. This method typically utilizes the enzyme tryptophan synthase, which catalyzes the reaction between 5-fluoroindole and L-serine.

Key Advantages:

  • High stereospecificity, yielding the desired L-isomer.

  • Mild reaction conditions.

  • Environmentally friendly process.

Quantitative Data:

MethodStarting MaterialsKey EnzymepHTemperature (°C)Reaction TimeYield (%)PurityReference
Enzymatic Synthesis5-Fluoroindole, Pyruvic Acid, Ammonium SulfateTryptophanase (TRP)9.5-10.04010 min73 ± 6Not specified[4]
Biotransformation5-FluoroindoleEngineered E. coli with Tryptophan SynthaseNot specifiedNot specified>6 hoursNot specifiedNot specified[5]

Experimental Protocol: Enzymatic Synthesis of L-5-Fluorotryptophan [4]

  • Reaction Mixture Preparation:

    • In a suitable reaction vessel, combine 1.35 mg of 5-fluoroindole with 1.5 ml of a TRIS buffer (0.1 M) and ethanol solution (75:25 v/v).

    • Add 400 µl of 1.5 M ammonium sulfate (AMS).

    • Add 20 µl of pyruvic acid.

    • Add 50 µl of Tryptophanase (TRP) enzyme solution.

    • Add 10 µl of 10.7 mM pyridoxal 5'-phosphate (PLP) as a cofactor.

  • pH Adjustment:

    • Adjust the pH of the reaction mixture to between 9.5 and 10.0 using an appropriate acid or base.

  • Incubation:

    • Incubate the reaction mixture at 40°C for 10 minutes with gentle agitation.

  • Reaction Termination and Analysis:

    • Terminate the reaction (e.g., by heat inactivation or addition of a quenching agent).

    • Analyze the product mixture using High-Performance Liquid Chromatography (HPLC) to determine the yield of this compound.

Logical Workflow for Enzymatic Synthesis:

enzymatic_synthesis cluster_reactants Reactants cluster_enzyme Enzyme 5_Fluoroindole 5-Fluoroindole Reaction_Mixture Prepare Reaction Mixture pH 9.5-10.0, 40°C 5_Fluoroindole->Reaction_Mixture Serine L-Serine / Pyruvic Acid + NH4+ Serine->Reaction_Mixture PLP PLP (Cofactor) PLP->Reaction_Mixture Tryptophan_Synthase Tryptophan Synthase Tryptophan_Synthase->Reaction_Mixture Incubation Incubate (10 min) Reaction_Mixture->Incubation Product L-5-Fluorotryptophan Incubation->Product

Caption: Enzymatic synthesis of L-5-Fluorotryptophan from 5-fluoroindole.

Chemical Synthesis (Radiolabeling with ¹⁸F)

Chemical synthesis is particularly important for producing radiolabeled this compound, such as [¹⁸F]this compound, which is used as a tracer in Positron Emission Tomography (PET). These methods often involve multi-step reactions starting from a precursor molecule.

Quantitative Data for [¹⁸F]5-F-AMT Synthesis: [6]

PrecursorMethodDeprotectionIsolated Yield (%)Decay Corrected Yield (%)Radiochemical Purity (%)
Boronic Ester Precursor 4Copper-catalyzed radiofluorinationHarsher (elevated temperature)7.610.9>97
Boronic Ester Precursor 9Copper-catalyzed radiofluorinationMilder (lower temperature)10.014.9>97

Experimental Protocol: Radiosynthesis of [¹⁸F]5-F-Trp Derivatives [6]

  • Precursor Synthesis: Synthesize a suitable precursor, such as a boronic ester derivative of tryptophan (e.g., 5-BPin-Trp).

  • Radiolabeling:

    • Start with dry [¹⁸F]tetrabutylammonium fluoride ([¹⁸F]TBAF).

    • In a reaction vial, combine the precursor with a copper catalyst.

    • Add the [¹⁸F]TBAF solution.

    • Heat the reaction mixture at 110°C for 20 minutes.

  • Deprotection:

    • After the labeling reaction, perform a one-step deprotection to remove any protecting groups from the tryptophan molecule. This can be achieved using acidic (e.g., TFA) or basic (e.g., KOH/NaOH) conditions, depending on the precursor used.[6]

  • Purification:

    • Purify the resulting [¹⁸F]5-F-Trp derivative using HPLC.

Workflow for Radiochemical Synthesis:

radiochemical_synthesis Precursor Boronic Ester Tryptophan Precursor Labeling Copper-Catalyzed Radiofluorination (110°C, 20 min) Precursor->Labeling Fluoride [¹⁸F]TBAF Fluoride->Labeling Deprotection Deprotection (Acid or Base) Labeling->Deprotection Purification HPLC Purification Deprotection->Purification Product [¹⁸F]this compound Purification->Product

Caption: General workflow for the radiochemical synthesis of [¹⁸F]this compound.

Biosynthetic Incorporation into Proteins

This compound can be incorporated into proteins in place of tryptophan during protein synthesis in bacterial expression systems, such as E. coli. This is a powerful technique for introducing a ¹⁹F NMR probe site-specifically into a protein of interest.

Quantitative Data for Biosynthetic Incorporation: [7]

OrganismMethodAnalogIncorporation Level (%)
E. coli (Tryptophan auxotroph)In vivo incorporation4-Fluorotryptophan~75
E. coli (Tryptophan auxotroph)In vivo incorporationThis compound50-60
E. coli (Tryptophan auxotroph)In vivo incorporation6-Fluorotryptophan50-60

Experimental Protocol: Biosynthetic Incorporation of 5-FW into Proteins in E. coli [1]

  • Cell Culture Preparation:

    • Use a tryptophan auxotroph strain of E. coli (a strain that cannot synthesize its own tryptophan).

    • Grow the cells in a minimal medium containing all necessary nutrients except tryptophan.

  • Induction and Labeling:

    • When the cell culture reaches the desired optical density, induce protein expression (e.g., with IPTG).

    • Simultaneously, supplement the culture medium with this compound (e.g., 40 mg/mL).[1] To enhance incorporation, an inhibitor of the shikimate pathway (for aromatic amino acid synthesis), such as glyphosate (1 g/L), can be added.[1]

  • Incubation:

    • Continue to incubate the cells for several hours to allow for protein expression and incorporation of 5-FW.

  • Cell Harvesting and Protein Purification:

    • Harvest the cells by centrifugation.

    • Lyse the cells and purify the protein of interest using standard chromatography techniques (e.g., affinity, ion-exchange, size-exclusion chromatography).

Workflow for Biosynthetic Incorporation:

biosynthetic_incorporation Cell_Culture E. coli (Trp auxotroph) Culture in Minimal Medium Induction Induce Protein Expression (e.g., IPTG) Cell_Culture->Induction Labeling Add this compound & Glyphosate Induction->Labeling Incubation Incubate for Protein Synthesis Labeling->Incubation Harvesting Harvest Cells Incubation->Harvesting Purification Purify Labeled Protein Harvesting->Purification Labeled_Protein Protein with 5-FW Purification->Labeled_Protein

Caption: Workflow for the biosynthetic incorporation of this compound into proteins.

Purification Methodologies

Effective purification is critical to obtain high-purity this compound for research applications. The two primary methods are High-Performance Liquid Chromatography (HPLC) and crystallization.

High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful technique for the purification of this compound from reaction mixtures and for the analysis of its purity. Reversed-phase HPLC is commonly employed.

Experimental Protocol: HPLC Purification of Peptides containing 5-FW (Generalizable) [8]

  • Sample Preparation:

    • Dissolve the crude this compound or peptide containing it in a suitable solvent (e.g., 50% H₂O / 50% CH₃CN).

    • Filter the sample through a 0.2 µm or 0.45 µm filter to remove particulate matter.

  • Buffer Preparation:

    • Prepare mobile phase buffers. A common system consists of:

      • Buffer A: Water with a small amount of trifluoroacetic acid (TFA), e.g., 0.1%.

      • Buffer B: Acetonitrile with a small amount of TFA, e.g., 0.1%.

    • Filter the buffers through a 0.2 µm or 0.45 µm filter.

  • HPLC Operation:

    • Equilibrate the HPLC column (e.g., a C18 column) with the initial mobile phase composition (e.g., a high percentage of Buffer A).

    • Inject the filtered sample onto the column.

    • Elute the sample using a gradient of increasing Buffer B concentration. The specific gradient will depend on the hydrophobicity of the compound.

    • Monitor the elution profile using a UV detector, typically at a wavelength around 280 nm.

    • Collect the fractions corresponding to the this compound peak.

  • Post-Purification:

    • Combine the pure fractions and remove the solvent by lyophilization (freeze-drying).

General Workflow for HPLC Purification:

hplc_purification Crude_Sample Crude 5-FW Solution Filtration Filter Sample (0.2 µm) Crude_Sample->Filtration Injection Inject onto HPLC Column Filtration->Injection Elution Gradient Elution (e.g., Water/Acetonitrile) Injection->Elution Detection UV Detection (280 nm) Elution->Detection Fraction_Collection Collect Pure Fractions Detection->Fraction_Collection Lyophilization Lyophilize to Dry Powder Fraction_Collection->Lyophilization Pure_Product Pure this compound Lyophilization->Pure_Product

Caption: General workflow for the HPLC purification of this compound.

Crystallization

Crystallization is an effective method for purifying larger quantities of this compound and can yield highly pure crystalline material. The process relies on the principle of differential solubility.

Experimental Protocol: Crystallization of Tryptophan (Adaptable for 5-FW) [9]

  • Dissolution:

    • Dissolve the crude this compound in a suitable solvent system. For tryptophan, aqueous solutions at a specific pH are often used. For instance, dissolving in water and adjusting the pH to between 8 and 13 can increase solubility.[9]

  • Storage/Aging (Optional but Recommended):

    • Store the solution at a controlled temperature (e.g., 40-60°C) for a period ranging from hours to days. This can improve the crystal size and shape.[9]

  • Inducing Crystallization:

    • Induce crystallization by slowly changing the conditions to decrease the solubility of this compound. This can be achieved by:

      • Cooling: Slowly cool the solution.

      • pH Adjustment: Adjust the pH towards the isoelectric point of this compound.

  • Crystal Recovery:

    • Once crystals have formed, recover them by filtration.

    • Wash the crystals with a cold solvent to remove any remaining impurities.

    • Dry the crystals under vacuum.

Application in Research: A Probe for Protein Studies

This compound's primary application in research is as a spectroscopic probe to investigate protein structure and dynamics. The ¹⁹F nucleus provides a sensitive handle for NMR spectroscopy, while the fluorinated indole ring offers unique fluorescence properties.[1][3]

Logical Relationship: 5-FW as a Research Tool

ftr_probe cluster_synthesis Synthesis & Incorporation cluster_application Spectroscopic Analysis cluster_insights Biophysical Insights Synthesis Synthesis of 5-FW Incorporation Biosynthetic Incorporation into Protein Synthesis->Incorporation NMR ¹⁹F NMR Spectroscopy Incorporation->NMR Provides ¹⁹F probe Fluorescence Fluorescence Spectroscopy Incorporation->Fluorescence Alters fluorescence properties Structure Protein Structure NMR->Structure Dynamics Protein Dynamics NMR->Dynamics Interactions Protein-Ligand/ Protein-Protein Interactions NMR->Interactions Fluorescence->Structure Fluorescence->Dynamics Fluorescence->Interactions

Caption: The role of this compound as a probe in protein structural biology.

Conclusion

The synthesis and purification of this compound are well-established processes with multiple methodologies available to suit different research needs. Enzymatic synthesis provides a straightforward route to the biologically relevant L-isomer, while chemical synthesis is crucial for radiolabeling applications. Biosynthetic incorporation has revolutionized the study of proteins by enabling the site-specific introduction of a sensitive spectroscopic probe. Coupled with robust purification techniques like HPLC and crystallization, high-purity this compound can be readily obtained. This versatile molecule will undoubtedly continue to be a cornerstone in advancing our understanding of protein science and in the development of novel therapeutics.

References

An In-depth Technical Guide to the Physicochemical Properties of 5-Fluorotryptophan

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Fluorotryptophan (5-FTrp) is a synthetic analog of the essential amino acid L-tryptophan, where a hydrogen atom at the fifth position of the indole ring is replaced by a fluorine atom. This substitution imparts unique physicochemical properties that make 5-FTrp a valuable tool in various scientific disciplines, including biochemistry, structural biology, and drug development. Its ability to be incorporated into proteins in place of tryptophan allows for the use of fluorine-19 Nuclear Magnetic Resonance (¹⁹F-NMR) spectroscopy to probe protein structure, dynamics, and ligand interactions.[1] Furthermore, its distinct fluorescence characteristics offer a complementary method for studying protein environments.[1] This technical guide provides a comprehensive overview of the core physicochemical properties of this compound, detailed experimental protocols for their determination, and a visualization of its relevance in key metabolic pathways.

Core Physicochemical Properties

The introduction of a fluorine atom, the most electronegative element, into the tryptophan molecule significantly influences its electronic properties, hydrophobicity, and interactions with biological systems. A summary of its key physicochemical properties is presented below.

PropertyValueSource
Molecular Formula C₁₁H₁₁FN₂O₂[2]
Molecular Weight 222.22 g/mol [2][3]
Melting Point 265 °C (decomposes)
pKa (Strongest Acidic) ~2.12 (Predicted)[4]
pKa (Strongest Basic) ~9.4 (Predicted)[4]
logP -0.7 to -0.94 (Computed/Predicted)[3][4]
Aqueous Solubility ~1.21 mg/mL (Predicted)[4]
UV Absorbance (λmax) Red-shifted by ~5 nm compared to Tryptophan[1]
Molar Extinction Coefficient (at 280 nm) 5700 M⁻¹ cm⁻¹[1]

Experimental Protocols

Detailed methodologies for determining the key physicochemical properties of this compound are provided below. These protocols are based on established techniques for amino acid characterization.

Determination of pKa by Titration

This protocol describes the determination of the acid dissociation constants (pKa) of this compound using acid-base titration.

Materials:

  • This compound

  • 0.1 M Hydrochloric Acid (HCl) solution, standardized

  • 0.1 M Sodium Hydroxide (NaOH) solution, standardized and carbonate-free

  • Deionized water

  • pH meter with a combination electrode

  • Magnetic stirrer and stir bar

  • Burette (25 mL or 50 mL)

  • Beakers (100 mL)

  • Volumetric flasks

Procedure:

  • Preparation of 5-FTrp Solution: Accurately weigh a known amount of this compound (e.g., to make a 0.01 M solution) and dissolve it in a known volume of deionized water in a beaker.

  • Acidic Titration:

    • Place the beaker on a magnetic stirrer and immerse the calibrated pH electrode into the solution.

    • Record the initial pH of the 5-FTrp solution.

    • Fill a burette with standardized 0.1 M HCl.

    • Add the HCl in small, precise increments (e.g., 0.2 mL).

    • After each addition, allow the pH to stabilize and record the pH and the total volume of HCl added.

    • Continue the titration until the pH drops to approximately 1.5.

  • Alkaline Titration:

    • Prepare another identical solution of this compound.

    • Fill a separate burette with standardized 0.1 M NaOH.

    • Add the NaOH in small, precise increments (e.g., 0.2 mL).

    • After each addition, allow the pH to stabilize and record the pH and the total volume of NaOH added.

    • Continue the titration until the pH rises to approximately 12.5.[5]

  • Data Analysis:

    • Plot a titration curve of pH versus the equivalents of acid and base added.

    • The pKa values correspond to the pH at the midpoints of the buffering regions (the flattest parts of the curve). The first pKa (pKa₁) corresponds to the dissociation of the carboxylic acid group, and the second pKa (pKa₂) corresponds to the deprotonation of the amino group.

    • Alternatively, the pKa values can be determined from the inflection points of a derivative plot (ΔpH/ΔV vs. volume of titrant).[6]

Determination of logP by the Shake-Flask Method

This protocol outlines the determination of the octanol-water partition coefficient (logP) of this compound.

Materials:

  • This compound

  • n-Octanol (reagent grade, pre-saturated with water)

  • Water (or a suitable buffer like PBS, pH 7.4, pre-saturated with n-octanol)

  • Separatory funnels or screw-cap centrifuge tubes

  • Mechanical shaker or vortex mixer

  • Centrifuge

  • UV-Vis Spectrophotometer or HPLC system for concentration analysis

  • Volumetric glassware

Procedure:

  • Phase Saturation: Vigorously mix equal volumes of n-octanol and water (or buffer) in a large separatory funnel for at least 24 hours to ensure mutual saturation. Allow the phases to separate completely.[7]

  • Sample Preparation: Prepare a stock solution of this compound in the aqueous phase at a known concentration.

  • Partitioning:

    • In a separatory funnel or centrifuge tube, add a known volume of the 5-FTrp aqueous solution and an equal volume of the pre-saturated n-octanol.

    • Securely cap the container and shake vigorously for a set period (e.g., 1-2 hours) to allow for partitioning equilibrium to be reached.[8]

  • Phase Separation:

    • Allow the mixture to stand undisturbed until the two phases have clearly separated.

    • To ensure complete separation, especially if an emulsion has formed, centrifuge the mixture at a moderate speed.[7]

  • Concentration Analysis:

    • Carefully withdraw a sample from both the aqueous and the n-octanol phases, being cautious not to disturb the interface.

    • Determine the concentration of this compound in each phase using a suitable analytical method (e.g., UV-Vis spectrophotometry at its λmax or HPLC). A calibration curve for 5-FTrp in each phase should be prepared beforehand.

  • Calculation of logP:

    • The partition coefficient (P) is the ratio of the concentration of the solute in the organic phase to its concentration in the aqueous phase: P = [5-FTrp]octanol / [5-FTrp]aqueous

    • The logP is the base-10 logarithm of the partition coefficient: logP = log₁₀(P)

Determination of Aqueous Solubility by the Shake-Flask Method

This protocol describes the determination of the equilibrium aqueous solubility of this compound.

Materials:

  • This compound (solid)

  • Deionized water or a suitable buffer

  • Screw-cap vials or flasks

  • Thermostatic shaker bath

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm)

  • Analytical balance

  • UV-Vis Spectrophotometer or HPLC system for concentration analysis

Procedure:

  • Sample Preparation: Add an excess amount of solid this compound to a series of vials or flasks containing a known volume of the aqueous solvent (e.g., water or buffer). The presence of undissolved solid is crucial to ensure a saturated solution.[9]

  • Equilibration:

    • Seal the vials/flasks to prevent solvent evaporation.

    • Place the samples in a thermostatic shaker bath set to a constant temperature (e.g., 25 °C or 37 °C).

    • Agitate the samples for a sufficient period (typically 24-48 hours) to ensure that equilibrium solubility is reached.[10]

  • Phase Separation:

    • Remove the samples from the shaker bath and allow the undissolved solid to settle.

    • To ensure complete removal of solid particles, centrifuge the samples at a high speed.

  • Sample Analysis:

    • Carefully withdraw an aliquot of the clear supernatant and filter it through a syringe filter to remove any remaining microscopic particles.

    • Dilute the filtrate with the solvent as necessary to bring the concentration within the linear range of the analytical method.

    • Determine the concentration of the dissolved this compound using a validated analytical method such as UV-Vis spectrophotometry or HPLC, with a proper calibration curve.

  • Calculation of Solubility: The determined concentration represents the equilibrium solubility of this compound in the specified solvent at the given temperature. The results are typically expressed in mg/mL or mol/L.

Metabolic Pathways Involving Tryptophan Analogs

As an analog of tryptophan, this compound can be recognized by the enzymatic machinery involved in tryptophan metabolism. The two primary metabolic fates of tryptophan in humans are the serotonin pathway and the kynurenine pathway.

Serotonin Synthesis Pathway

This pathway is responsible for the synthesis of the neurotransmitter serotonin and the hormone melatonin. This compound can act as a substrate for the enzymes in this pathway, leading to the formation of fluorinated analogs of these important biomolecules.

Serotonin_Pathway Trp Tryptophan / This compound HTP 5-Hydroxytryptophan / 5-Fluoro-5-hydroxytryptophan Trp->HTP Tryptophan Hydroxylase (TPH) Serotonin Serotonin / 5-Fluoro-serotonin HTP->Serotonin Aromatic L-Amino Acid Decarboxylase (AADC) Melatonin Melatonin / 5-Fluoro-melatonin Serotonin->Melatonin Multi-step enzymatic conversion

Caption: The serotonin synthesis pathway, illustrating the potential incorporation of this compound.

Kynurenine Metabolism Pathway

The kynurenine pathway is the major catabolic route for tryptophan, producing several neuroactive metabolites. The initial and rate-limiting step is catalyzed by either tryptophan 2,3-dioxygenase (TDO) or indoleamine 2,3-dioxygenase (IDO).[11][12]

Kynurenine_Pathway Trp Tryptophan / This compound Kyn N-Formylkynurenine / 5-Fluoro-N-formylkynurenine Trp->Kyn IDO / TDO Kynurenine Kynurenine / 5-Fluoro-kynurenine Kyn->Kynurenine Formamidase KA Kynurenic Acid Kynurenine->KA Kynurenine Aminotransferase (KAT) ThreeHK 3-Hydroxykynurenine Kynurenine->ThreeHK Kynurenine 3-monooxygenase (KMO) QA Quinolinic Acid ThreeHK->QA Kynureninase NAD NAD+ QA->NAD Multi-step conversion

Caption: The kynurenine pathway, showing the potential entry of this compound into this metabolic route.

Conclusion

This compound possesses a unique set of physicochemical properties that distinguish it from its natural counterpart, tryptophan. These properties, arising from the strategic placement of a fluorine atom, make it an invaluable probe in modern biochemical and pharmaceutical research. The data and protocols presented in this guide offer a foundational resource for scientists and researchers aiming to utilize this compound in their studies. A thorough understanding of its characteristics is paramount for the accurate interpretation of experimental results and for the rational design of novel therapeutic agents and research tools.

References

5-Fluorotryptophan: A Technical Guide to its Spectral Properties for Advanced Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Fluorotryptophan (5-FW) has emerged as a powerful analog of the natural amino acid tryptophan for in-depth spectroscopic analysis of protein structure, dynamics, and interactions. Its unique photophysical properties, including a characteristic spectral shift and reduced sensitivity to certain quenching mechanisms, offer distinct advantages over native tryptophan fluorescence. This technical guide provides a comprehensive overview of the spectral properties of 5-FW, detailed experimental protocols for its use, and its applications in cutting-edge research. The strategic substitution of a hydrogen atom with fluorine in the indole ring provides a sensitive probe for both fluorescence spectroscopy and ¹⁹F Nuclear Magnetic Resonance (NMR), making it a versatile tool in the biophysical characterization of proteins.[1][2][3][4]

Core Spectral Properties of this compound

The introduction of a fluorine atom at the 5th position of the indole ring subtly alters the electronic properties of the tryptophan side chain, leading to measurable changes in its absorbance and fluorescence characteristics.

Absorption and Molar Extinction Coefficient

A key identifying feature of 5-FW in a protein sample is a characteristic red shift of approximately 5 nm in its UV-Vis absorption spectrum when compared to native tryptophan.[1] This shift is a reliable indicator of successful incorporation of the analog into the protein of interest.

PropertyValueReference
Molar Extinction Coefficient (at 280 nm)5700 M⁻¹cm⁻¹[1]
Molar Extinction Coefficient of NATA (at 280 nm)5500 M⁻¹cm⁻¹[1]
Fluorescence Emission

The fluorescence of 5-FW is highly sensitive to its local microenvironment, a property known as solvatochromism.[5] This sensitivity makes it an excellent probe for monitoring changes in protein conformation and binding events. The emission maximum can vary significantly depending on the polarity of the surrounding environment, with buried, hydrophobic environments generally causing a blue shift compared to solvent-exposed sites.

ParameterTypical Range/ValueNotes
Excitation Wavelength295 nmMinimizes excitation of tyrosine residues.[1]
Emission Wavelength Range300 - 500 nmThe exact maximum is environment-dependent.[1]

Advanced Photophysical Characteristics

Beyond basic absorption and emission, the quantum yield, fluorescence lifetime, and quenching properties of 5-FW provide deeper insights into molecular interactions and dynamics.

Quantum Yield and Fluorescence Lifetime

The quantum yield and fluorescence lifetime of 5-FW are critical parameters for quantitative analysis. Notably, 5-FW often exhibits a more homogeneous fluorescence decay, with a single or major lifetime component, in contrast to the often complex, multi-exponential decays of tryptophan in proteins.[6][7] This reduced lifetime heterogeneity makes 5-FW a superior donor for Förster Resonance Energy Transfer (FRET) experiments, allowing for more precise distance measurements.[7][8] While the quantum yield of free 5-FW is similar to that of tryptophan, the 5-fluoro substitution has been shown to increase the intrinsic nonradiative decay rate in some contexts, leading to a shorter fluorescence lifetime compared to 3-methylindole (a tryptophan analog) in water (6.8 ns for 5-F3MI vs. 9.1 ns for 3MI).[9]

PropertyObservationSignificance
Quantum Yield Similar to free tryptophan.[6]Provides a bright signal for detection.
Fluorescence Lifetime Often mono-exponential or has a major decay component (>80-90%).[6][7]Reduces ambiguity in FRET studies and simplifies data analysis.
Lifetime Heterogeneity Significantly reduced compared to tryptophan.[6][7][8]Improves the accuracy of distance measurements in FRET.
Solvatochromism

The sensitivity of 5-FW's emission spectrum to the polarity of its local environment is a key advantage. As the environment becomes more polar, the emission maximum typically shifts to longer wavelengths (a red shift). This property can be exploited to monitor protein folding, conformational changes, and the binding of ligands or other proteins.

Reduced Quenching and Enhanced Photostability

A significant advantage of 5-FW is its reduced susceptibility to quenching by electron transfer.[9] The higher ionization potential of 5-FW compared to tryptophan suppresses this quenching pathway, which in native proteins can complicate the interpretation of fluorescence data. This suppression provides a clearer view of the true relaxation dynamics of the protein environment.[9]

Experimental Protocols

The successful application of 5-FW spectroscopy relies on robust methodologies for protein expression, purification, and spectroscopic analysis.

Biosynthetic Incorporation of this compound

The incorporation of 5-FW into proteins is typically achieved through biosynthetic methods in bacterial expression systems, such as Escherichia coli.[1] This often involves the use of tryptophan auxotroph strains or the inhibition of the shikimate pathway for aromatic amino acid synthesis.[1]

G Experimental Workflow for 5-FW Protein Production cluster_cloning Plasmid Preparation cluster_expression Protein Expression cluster_purification Purification cluster_characterization Characterization mutagenesis Site-Directed Mutagenesis (if needed) sequencing DNA Sequencing mutagenesis->sequencing transformation Transform E. coli sequencing->transformation culture Grow Cell Culture transformation->culture add_5FW Add this compound culture->add_5FW induction Induce Protein Expression with IPTG lysis Cell Lysis induction->lysis add_5FW->induction chromatography Anion Exchange Chromatography lysis->chromatography sds_page SDS-PAGE Analysis chromatography->sds_page concentration Concentrate Pure Fractions sds_page->concentration uv_vis UV-Vis Spectroscopy concentration->uv_vis esi_ms ESI-MS uv_vis->esi_ms

Fig. 1: Workflow for producing and purifying 5-FW labeled proteins.
Steady-State Fluorescence Spectroscopy

The following protocol outlines the key steps for acquiring steady-state fluorescence emission spectra of a 5-FW-containing protein.

  • Sample Preparation:

    • Prepare a 10 µM solution of the purified, 5-FW-labeled protein in a suitable buffer (e.g., 10 mM sodium phosphate, 100 mM NaCl, pH 7.4).[1]

    • Prepare a buffer blank for background subtraction.

    • Ensure the optical density of the sample at the excitation wavelength is below 0.1 to avoid inner filter effects.[1]

  • Instrumentation and Settings:

    • Use a temperature-controlled spectrofluorometer with a quartz cuvette.[1]

    • Set the temperature to 25°C.[1]

    • Excitation Wavelength: 295 nm[1]

    • Excitation and Emission Slit Widths: 1 nm[1]

    • Emission Wavelength Range: 300 - 500 nm[1]

    • Integration Time: 0.25 seconds[1]

  • Data Acquisition and Analysis:

    • Collect the emission spectrum of the protein sample and the buffer blank.

    • Subtract the buffer spectrum from the protein spectrum to correct for background fluorescence.

    • The resulting spectrum reveals the fluorescence emission profile of the 5-FW within the protein.

G Protocol for Steady-State Fluorescence Measurement prep Prepare 10 µM Protein Sample & Buffer Blank instrument Set Spectrofluorometer Parameters (Excitation: 295 nm, Emission: 300-500 nm) prep->instrument acquire_protein Acquire Protein Emission Spectrum instrument->acquire_protein acquire_blank Acquire Buffer Blank Spectrum instrument->acquire_blank subtract Subtract Blank from Protein Spectrum acquire_protein->subtract acquire_blank->subtract analyze Analyze Corrected Spectrum subtract->analyze

Fig. 2: Step-by-step protocol for steady-state fluorescence analysis.

Applications in Research and Drug Development

The unique spectral properties of 5-FW make it a valuable tool for a wide range of applications in basic research and pharmaceutical development.

  • Probing Protein Microenvironments: The sensitivity of 5-FW fluorescence to the local environment allows for the characterization of the polarity and dynamics of specific protein regions.[1][2]

  • Monitoring Protein Folding and Conformational Changes: Changes in the fluorescence emission of 5-FW can be used to track the folding and unfolding of proteins, as well as more subtle conformational transitions upon ligand binding or changes in environmental conditions.

  • Investigating Protein-Ligand and Protein-Protein Interactions: The incorporation of 5-FW at or near a binding site can provide a sensitive readout of binding events, enabling the determination of binding affinities and kinetics.[10]

  • FRET-Based Distance Measurements: The reduced lifetime heterogeneity of 5-FW makes it an excellent FRET donor for measuring intramolecular and intermolecular distances in proteins and protein complexes.[7][8]

  • ¹⁹F NMR Studies: In addition to its fluorescence properties, the ¹⁹F nucleus of 5-FW provides a sensitive probe for NMR spectroscopy, allowing for the study of protein structure and dynamics from an alternative perspective.[1][2][3][4]

Conclusion

This compound offers a powerful and versatile spectroscopic tool for researchers and drug developers. Its distinct spectral properties, including a red-shifted absorbance, environmentally sensitive fluorescence, and reduced quenching, provide a clearer and more detailed window into protein structure and function compared to intrinsic tryptophan fluorescence. By leveraging the detailed protocols and understanding the fundamental principles outlined in this guide, scientists can effectively employ 5-FW to advance our understanding of complex biological systems and accelerate the development of novel therapeutics.

References

The Biological Activity of 5-Fluorotryptophan: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth exploration of the biochemical and cellular effects of the tryptophan analog, 5-Fluorotryptophan (5-FW), providing researchers, scientists, and drug development professionals with a comprehensive understanding of its mechanism of action, experimental applications, and impact on key metabolic pathways.

Introduction

This compound (5-FW) is a fluorinated analog of the essential amino acid L-tryptophan. Its structural similarity allows it to participate in many of the same biochemical reactions as its natural counterpart, yet the substitution of a hydrogen atom with fluorine at the 5-position of the indole ring imparts unique chemical and physical properties. These properties have made 5-FW a valuable tool in a wide range of research applications, from fundamental studies of protein structure and function to the development of novel therapeutic agents.

This technical guide provides a detailed overview of the biological activity of 5-FW, with a focus on its incorporation into proteins, its effects on enzyme kinetics, and its role as a probe in advanced spectroscopic techniques. Furthermore, it delves into the impact of 5-FW on the major metabolic pathways of tryptophan: the serotonin and kynurenine pathways. Detailed experimental protocols and quantitative data are presented to facilitate the practical application of this knowledge in a laboratory setting.

Mechanism of Action: A Tryptophan Mimic with Unique Properties

The primary mechanism of action of 5-FW stems from its ability to be recognized by the cellular machinery responsible for tryptophan metabolism and protein synthesis. Once introduced into a biological system, 5-FW can be actively transported into cells and utilized by aminoacyl-tRNA synthetases, leading to its incorporation into nascent polypeptide chains in place of tryptophan residues.[1]

This substitution can have a range of consequences for the resulting protein:

  • Altered Protein Structure and Function: The presence of the highly electronegative fluorine atom can alter the local electronic environment within a protein, potentially impacting its folding, stability, and conformational dynamics. This can, in turn, affect the protein's biological activity, leading to either a loss or gain of function. In some instances, the incorporation of 5-FW can lead to malfunctioning enzymes, resulting in nonspecific cytotoxicity.[1]

  • A Probe for Biophysical Studies: The fluorine-19 (¹⁹F) nucleus possesses a nuclear spin of ½ and is highly sensitive in Nuclear Magnetic Resonance (NMR) spectroscopy. As fluorine is virtually absent in biological systems, the incorporation of 5-FW provides a unique and powerful probe for studying protein structure, dynamics, and interactions with other molecules, without the background noise associated with proton NMR.[1][2]

  • Fluorescent Reporter: The indole ring of tryptophan is intrinsically fluorescent. The introduction of a fluorine atom at the 5-position modifies these fluorescent properties, making 5-FW a sensitive reporter of the local microenvironment within a protein.[3][4] Changes in the fluorescence emission spectrum of a 5-FW-containing protein can provide insights into conformational changes, ligand binding, and protein-protein interactions.

Quantitative Data on Biological Activity

The biological effects of 5-FW can be quantified through various in vitro and in vivo assays. The following tables summarize key quantitative data regarding the incorporation of 5-FW and its impact on enzyme activity.

Table 1: Incorporation of this compound into Proteins in E. coli

ParameterValueReference
Replacement of L-tryptophan50-60%[5]

Table 2: Effect of this compound Incorporation on Enzyme Activity in E. coli

EnzymeActivity Compared to ControlReference
β-galactosidase10% of normal[5]
Lactose permease<10% of control[5]
D-Lactate dehydrogenase50% of control[5]

Table 3: this compound as a Substrate for Kynurenine Pathway Enzymes

EnzymeSubstrate StatusReference
Indoleamine 2,3-dioxygenase (IDO1)Substrate[6]
Tryptophan 2,3-dioxygenase (TDO2)Substrate[6]

Impact on Tryptophan Metabolic Pathways

Tryptophan is a precursor to several biologically important molecules, and its metabolism is tightly regulated through two primary pathways: the serotonin pathway and the kynurenine pathway. 5-FW, as a tryptophan analog, can enter and influence these pathways.

The Serotonin Pathway

The serotonin pathway is responsible for the synthesis of the neurotransmitter serotonin (5-hydroxytryptamine) and the hormone melatonin. The rate-limiting step in this pathway is the hydroxylation of tryptophan to 5-hydroxytryptophan (5-HTP) by the enzyme tryptophan hydroxylase (TPH).[7][8] Given that 5-FW has a fluorine atom at the 5-position, it is not a substrate for TPH and can act as a competitive inhibitor of this enzyme, thereby potentially reducing the synthesis of serotonin.[9][10]

Tryptophan Tryptophan TPH Tryptophan Hydroxylase (TPH) Tryptophan->TPH FiveFW This compound FiveFW->TPH FiveHTP 5-Hydroxytryptophan (5-HTP) TPH->FiveHTP AADC Aromatic L-Amino Acid Decarboxylase (AADC) FiveHTP->AADC Serotonin Serotonin (5-HT) AADC->Serotonin Melatonin Melatonin Serotonin->Melatonin

Caption: The Serotonin Synthesis Pathway and the inhibitory effect of this compound.
The Kynurenine Pathway

The kynurenine pathway is the major route of tryptophan degradation, accounting for over 95% of its catabolism.[11] This pathway generates several neuroactive and immunomodulatory metabolites. The initial and rate-limiting step is the conversion of tryptophan to N-formylkynurenine, catalyzed by either indoleamine 2,3-dioxygenase (IDO1) or tryptophan 2,3-dioxygenase (TDO2).[12][13] L-5-fluorotryptophan has been shown to be a substrate for both IDO1 and TDO2, meaning it can be metabolized through this pathway.[6] The consequences of 5-FW entering the kynurenine pathway and the biological activity of the resulting fluorinated metabolites are areas of active research.

Tryptophan Tryptophan IDO1_TDO2 IDO1 / TDO2 Tryptophan->IDO1_TDO2 FiveFW This compound FiveFW->IDO1_TDO2 N_Formylkynurenine N-Formylkynurenine IDO1_TDO2->N_Formylkynurenine Kynurenine Kynurenine N_Formylkynurenine->Kynurenine Kynurenic_Acid Kynurenic Acid Kynurenine->Kynurenic_Acid Anthranilic_Acid Anthranilic Acid Kynurenine->Anthranilic_Acid Three_Hydroxykynurenine 3-Hydroxykynurenine Kynurenine->Three_Hydroxykynurenine Quinolinic_Acid Quinolinic Acid Three_Hydroxykynurenine->Quinolinic_Acid NAD NAD+ Quinolinic_Acid->NAD

Caption: The Kynurenine Pathway and the entry of this compound as a substrate.

Experimental Protocols

This section provides detailed methodologies for key experiments involving 5-FW.

Protocol 1: Incorporation of this compound into Recombinant Proteins in E. coli

This protocol describes a general method for expressing a recombinant protein in E. coli with 5-FW incorporated in place of tryptophan. This method utilizes a tryptophan auxotroph strain of E. coli to ensure efficient incorporation.

start Start culture Culture E. coli tryptophan auxotroph in minimal media with tryptophan start->culture induce Induce protein expression culture->induce wash Harvest and wash cells to remove tryptophan induce->wash resuspend Resuspend cells in minimal media containing this compound wash->resuspend express Continue protein expression resuspend->express harvest Harvest cells express->harvest purify Purify 5-FW labeled protein harvest->purify end End purify->end

Caption: Workflow for the incorporation of this compound into recombinant proteins.

Materials:

  • E. coli tryptophan auxotroph strain (e.g., ATCC 29055)

  • Expression vector containing the gene of interest

  • Minimal media (e.g., M9 minimal media)

  • L-tryptophan

  • This compound

  • Inducing agent (e.g., IPTG)

  • Standard protein purification reagents and equipment

Procedure:

  • Transform the E. coli tryptophan auxotroph strain with the expression vector.

  • Inoculate a starter culture in minimal media supplemented with L-tryptophan (20 µg/mL) and grow overnight at 37°C with shaking.

  • Inoculate a larger volume of minimal media containing L-tryptophan with the overnight culture and grow to an OD₆₀₀ of 0.6-0.8.

  • Induce protein expression by adding the appropriate inducer (e.g., 1 mM IPTG).

  • Incubate for 1 hour to allow for the expression of the target protein containing tryptophan.

  • Harvest the cells by centrifugation (e.g., 5000 x g for 10 minutes at 4°C).

  • Wash the cell pellet twice with sterile, pre-warmed minimal media lacking tryptophan to remove any residual tryptophan.

  • Resuspend the cell pellet in pre-warmed minimal media supplemented with this compound (e.g., 40 µg/mL).

  • Continue to incubate the culture for an additional 3-4 hours to allow for the expression of the protein with 5-FW incorporation.

  • Harvest the cells by centrifugation.

  • Proceed with the standard purification protocol for the protein of interest.

  • Verify the incorporation of 5-FW using mass spectrometry.

Protocol 2: ¹⁹F NMR Spectroscopy of 5-FW Labeled Proteins

This protocol provides a general framework for acquiring and processing ¹⁹F NMR spectra of proteins containing 5-FW.

Materials:

  • Purified 5-FW labeled protein (typically 50-200 µM) in a suitable NMR buffer (e.g., 50 mM phosphate buffer, 100 mM NaCl, pH 7.4)

  • NMR spectrometer equipped with a fluorine probe

  • NMR tubes

  • D₂O for locking

  • Fluorine standard (e.g., trifluoroacetic acid, TFA)

Procedure:

  • Prepare the protein sample by buffer exchanging into the desired NMR buffer containing 5-10% D₂O.

  • Transfer the sample to an NMR tube.

  • Tune and match the fluorine probe of the NMR spectrometer.

  • Acquire a one-dimensional ¹⁹F NMR spectrum. Typical acquisition parameters include:

    • A spectral width appropriate for the expected chemical shift range of 5-FW.

    • A sufficient number of scans to achieve a good signal-to-noise ratio (this will depend on the protein concentration and spectrometer sensitivity).

    • A relaxation delay of 1-2 seconds.

  • Process the acquired data by applying a Fourier transform, phasing, and baseline correction.

  • Reference the spectrum using an external or internal fluorine standard.

  • Analyze the resulting spectrum to identify the ¹⁹F resonances corresponding to the incorporated 5-FW residues. Chemical shift changes upon addition of ligands or other interacting molecules can provide information about binding events and conformational changes.[14]

Protocol 3: Fluorescence Spectroscopy of Proteins Containing 5-FW

This protocol outlines the measurement of steady-state fluorescence spectra of proteins labeled with 5-FW to probe the local environment of the fluorophore.

Materials:

  • Purified 5-FW labeled protein in a suitable buffer

  • Fluorometer

  • Quartz cuvette

Procedure:

  • Prepare a series of protein concentrations to determine the optimal concentration that avoids inner filter effects.

  • Set the excitation wavelength of the fluorometer to approximately 295 nm.[3]

  • Record the emission spectrum from approximately 300 to 450 nm.[3]

  • Record a buffer blank spectrum and subtract it from the protein spectrum.

  • Analyze the emission maximum (λ_max) and the fluorescence intensity. A blue-shift in λ_max is indicative of a more hydrophobic environment for the 5-FW residue, while a red-shift suggests a more solvent-exposed environment. Changes in fluorescence intensity can also indicate conformational changes or ligand binding.

Conclusion

This compound is a versatile and powerful tool for researchers across various disciplines. Its ability to be incorporated into proteins provides a unique avenue for probing protein structure, function, and dynamics with high precision using ¹⁹F NMR and fluorescence spectroscopy. Furthermore, its interaction with the major metabolic pathways of tryptophan opens up possibilities for investigating the roles of these pathways in health and disease. The quantitative data and detailed experimental protocols provided in this guide are intended to empower researchers to effectively utilize 5-FW in their studies and contribute to a deeper understanding of complex biological systems. As research in this area continues, the applications of this compound are expected to expand, further solidifying its importance as a key molecule in the toolbox of chemical biology and drug discovery.

References

5-Fluorotryptophan as a Substrate Analogue for Enzyme Studies: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Fluorotryptophan (5-FW) is a fluorinated analogue of the essential amino acid tryptophan that has emerged as a powerful tool in enzyme studies. Its unique physicochemical properties, particularly the presence of the fluorine atom, allow for the use of sensitive biophysical techniques such as ¹⁹F Nuclear Magnetic Resonance (NMR) and fluorescence spectroscopy to probe enzyme structure, function, and dynamics. This guide provides a comprehensive overview of the application of 5-FW as a substrate analogue, detailing its properties, experimental protocols for its use, and its application in studying key enzymes involved in tryptophan metabolism.

Physicochemical Properties of this compound

The substitution of a hydrogen atom with a fluorine atom at the 5th position of the indole ring of tryptophan results in minimal steric perturbation while introducing a highly sensitive spectroscopic probe. This makes 5-FW an excellent mimic of natural tryptophan in many biological systems.

PropertyValueReference
Molecular Formula C₁₁H₁₁FN₂O₂[1][2]
Molecular Weight 222.22 g/mol [1][2]
Molar Extinction Coefficient (at 280 nm) 5700 M⁻¹cm⁻¹[3]
Fluorescence Quantum Yield of Tryptophan (in water) 0.12 - 0.14[4][5][6]
Biochemical Action Nonspecifically cytotoxic due to incorporation into proteins, potentially altering enzyme function.[2]

Applications in Enzyme Studies

5-FW serves as a versatile substrate analogue for a variety of enzymes, providing valuable insights into their catalytic mechanisms and inhibition.

Indoleamine 2,3-dioxygenase (IDO) and Tryptophan 2,3-dioxygenase (TDO)

IDO and TDO are heme-containing enzymes that catalyze the first and rate-limiting step in the kynurenine pathway, the oxidative cleavage of L-tryptophan to N-formylkynurenine.[7] This pathway is implicated in immune tolerance and is a target for cancer immunotherapy. L-5-fluorotryptophan has been confirmed as a substrate for both IDO1 and TDO2.[7] The metabolism of 5-FW by these enzymes can be monitored to assess their activity in vitro and potentially in vivo.

Signaling Pathway: The Kynurenine Pathway

The following diagram illustrates the initial steps of the kynurenine pathway, where tryptophan is metabolized by IDO or TDO.

Kynurenine_Pathway cluster_enzymes tryptophan L-Tryptophan / this compound n_formylkynurenine N-Formylkynurenine / 5-Fluoro-N-formylkynurenine tryptophan->n_formylkynurenine O₂ kynurenine Kynurenine / 5-Fluorokynurenine n_formylkynurenine->kynurenine ido_tdo IDO1 / TDO2 ido_tdo->tryptophan kynurenine_formamidase Kynurenine Formamidase kynurenine_formamidase->n_formylkynurenine

Caption: Initial steps of the kynurenine pathway with 5-FW as a substrate.

Tryptophan Synthase

Tryptophan synthase is a bifunctional enzyme complex that catalyzes the final two steps in the biosynthesis of tryptophan.[8][9] The α-subunit cleaves indole-3-glycerol phosphate to indole, which is then channeled to the β-subunit where it reacts with serine to form tryptophan.[8][9] 5-Fluoroindole, a precursor to 5-FW, can be utilized by tryptophan synthase to produce this compound, allowing for detailed mechanistic studies of this channeled reaction.[10]

Enzyme Mechanism: Tryptophan Synthase (β-subunit reaction)

The diagram below outlines the key steps in the condensation of indole (or 5-fluoroindole) with serine at the β-subunit of tryptophan synthase.

Tryptophan_Synthase_Beta serine L-Serine external_aldimine External Aldimine serine->external_aldimine + PLP-Schiff Base - H₂O plp_schiff_base PLP-Schiff Base (Internal Aldimine) aminoacrylate Aminoacrylate Intermediate external_aldimine->aminoacrylate - H₂O tryptophan_product L-Tryptophan / this compound aminoacrylate->tryptophan_product + Indole / 5-Fluoroindole indole Indole / 5-Fluoroindole tryptophan_product->plp_schiff_base + H₂O (Regeneration)

Caption: Tryptophan synthase β-subunit reaction with 5-fluoroindole.

Experimental Protocols

The use of 5-FW in enzyme studies necessitates its incorporation into proteins and subsequent analysis using specialized techniques.

Incorporation of this compound into Proteins

1. Site-Directed Mutagenesis: To introduce a tryptophan residue at a specific site for subsequent replacement with 5-FW, site-directed mutagenesis is employed.

  • Primer Design: Design complementary forward and reverse primers (25-45 bases) containing the desired mutation in the middle, with a melting temperature (Tm) of ≥78°C.[11][12] The GC content should be at least 40%, and the primers should terminate in one or more G or C bases.[12]

  • PCR Amplification: Perform PCR using a high-fidelity polymerase (e.g., Phusion) with the template plasmid containing the gene of interest and the mutagenic primers. A typical reaction mixture includes: 5-50 ng of template plasmid, 125 ng of each primer, dNTPs, reaction buffer, and polymerase in a final volume of 50 µL.[11]

  • Template Digestion: Digest the parental, methylated template DNA with DpnI endonuclease at 37°C for at least 2 hours.[12]

  • Transformation: Transform the DpnI-treated, mutated plasmid into competent E. coli cells.

  • Verification: Sequence the resulting plasmids to confirm the desired mutation.

2. Protein Expression and Labeling in E. coli :

  • Growth in Minimal Media: Grow E. coli BL21(DE3) cells harboring the expression plasmid in minimal medium at 37°C until the OD₆₀₀ reaches 0.6.[13]

  • Induction and Labeling: Reduce the temperature to 18°C. Add 5-fluoroindole (dissolved in DMSO) to the culture, followed by induction with IPTG (e.g., 0.5 mM).[13] Alternatively, for direct incorporation of 5-FW, glyphosate can be used to inhibit the shikimate pathway, making the cells auxotrophic for aromatic amino acids, which are then supplied in the medium, including 5-FW.[14]

  • Harvesting: Incubate the culture at 18°C for 18-20 hours before harvesting the cells by centrifugation.[13]

Protein Purification and Analysis Workflow

The general workflow for producing and analyzing 5-FW labeled proteins is depicted below.

Protein_Workflow start Gene of Interest in Expression Vector sdm Site-Directed Mutagenesis (optional) start->sdm transformation Transformation into E. coli start->transformation sdm->transformation expression Protein Expression with 5-FW Labeling transformation->expression lysis Cell Lysis expression->lysis purification Protein Purification (e.g., Affinity Chromatography) lysis->purification analysis Spectroscopic Analysis purification->analysis nmr ¹⁹F NMR analysis->nmr fluorescence Fluorescence Spectroscopy analysis->fluorescence

Caption: General workflow for 5-FW labeled protein production and analysis.

¹⁹F NMR Spectroscopy

¹⁹F NMR is highly sensitive to the local environment of the fluorine atom, making it an excellent tool for studying protein conformation and ligand binding.

  • Sample Preparation: Purified 5-FW labeled protein is buffer-exchanged into a suitable NMR buffer (e.g., 10 mM NaPi, 100 mM NaCl, pH 7.4).[3]

  • Data Acquisition: ¹⁹F NMR spectra are acquired on a high-field NMR spectrometer. Typical parameters include a relaxation delay of 1.0 s and a sweep width of 20 kHz, with data collected over several hours.[3]

  • Data Analysis: The chemical shift of the ¹⁹F signal from the incorporated 5-FW is compared to that of free 5-FW in solution. Changes in the chemical shift upon addition of ligands or changes in experimental conditions (e.g., temperature, pH) provide information about alterations in the local environment of the 5-FW residue.[15]

Fluorescence Spectroscopy

The intrinsic fluorescence of the indole ring of 5-FW can be used to monitor changes in the protein's environment.

  • Sample Preparation: Prepare samples of the 5-FW labeled protein in a fluorescence-compatible buffer in a quartz cuvette.[3]

  • Data Acquisition: Collect fluorescence emission spectra using a spectrofluorometer. A common excitation wavelength is 295 nm to selectively excite tryptophan residues.[3] Emission is typically scanned from 300 to 500 nm.[3]

  • Data Analysis: Changes in the fluorescence intensity and the wavelength of maximum emission (λ_max) can indicate changes in the polarity of the environment surrounding the 5-FW residue, often associated with ligand binding or conformational changes.

Quantitative Data Summary

The following table summarizes key quantitative parameters for 5-FW and its use in enzyme kinetics. Note that specific values can vary depending on the enzyme and experimental conditions.

ParameterEnzyme/SystemValueSignificanceReference
K_m (Michaelis Constant) GeneralLow K_m indicates high affinityA measure of the substrate concentration at which the reaction rate is half of V_max.[16][17][18][16][17][18]
V_max (Maximum Velocity) GeneralProportional to enzyme concentrationThe maximum rate of reaction when the enzyme is saturated with substrate.[16][17][18][16][17][18]
¹⁹F Chemical Shift (Free 5-FW) α-Synuclein Study-49.0 ppmReference for changes in protein environment.[3]
¹⁹F Chemical Shift (5-FW in α-Synuclein) α-Synuclein Variants-48.9 to -49.1 ppmSmall shifts indicate similar environments to free 5-FW in this unfolded protein.[3]
Absorption Spectrum Shift (5-FW vs. Tryptophan) General~5 nm red shiftCharacteristic shift confirming incorporation.[3]

Synthesis, Availability, and Safety

This compound is commercially available from various suppliers in both L- and D-isomers, as well as racemic mixtures.[1][19][20] For research purposes requiring specific isotopic labeling, synthetic routes have been developed.[21] While 5-FW is a valuable research tool, it is important to note its potential for nonspecific cytotoxicity, which is thought to arise from the malfunctioning of enzymes into which it has been incorporated.[2] However, there are also instances where 5-FW substitution has led to increased catalytic activity.[2] The metabolic fate of fluorinated tryptophan analogues is an active area of research, with studies showing they can be processed by metabolic pathways, allowing for in vivo analysis of tryptophan metabolism using techniques like ¹⁹F NMR.[22]

Conclusion

This compound is a powerful and versatile substrate analogue for studying enzyme mechanisms. Its unique spectroscopic properties, combined with its structural similarity to tryptophan, provide researchers with a powerful tool to investigate enzyme kinetics, ligand binding, and conformational changes with high sensitivity. The detailed protocols and data presented in this guide offer a solid foundation for the successful application of 5-FW in a wide range of biochemical and drug discovery research.

References

The Fluorine Advantage: A Technical Guide to the Discovery, Synthesis, and Application of Fluorinated Amino Acids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The strategic incorporation of fluorine into amino acids has emerged as a powerful tool in chemical biology, medicinal chemistry, and materials science. This guide provides an in-depth exploration of the discovery, history, and evolving applications of fluorinated amino acids. It details the profound impact of fluorination on the physicochemical properties of amino acids and, consequently, on the structure, stability, and function of peptides and proteins. This document offers a comprehensive overview of synthetic methodologies, detailed experimental protocols, and the application of these unique building blocks in modulating biological pathways and enabling advanced analytical techniques.

A Historical Perspective: From a Natural Rarity to a Cornerstone of Modern Chemistry

The journey of fluorinated amino acids began with the discovery of the sole naturally occurring example, 4-fluoro-L-threonine, produced by the bacterium Streptomyces cattleya.[1] This discovery highlighted the potential for fluorine to be incorporated into biological systems. However, it was the burgeoning field of medicinal chemistry in the mid-20th century that truly catalyzed interest in organofluorine compounds. The successful development of the first fluoride-containing drug, fludrocortisone, in the 1950s, demonstrated that the introduction of fluorine could significantly enhance the biological properties of molecules.[2] This spurred a wave of research into the synthesis and application of a wide array of fluorinated organic molecules, including amino acids.

Early synthetic efforts were challenging, often requiring harsh reaction conditions.[1] Over the decades, advancements in synthetic organic chemistry have led to the development of more sophisticated and stereoselective methods for producing a diverse range of fluorinated amino acids. These synthetic amino acids have proven invaluable as tools to probe protein structure and function, enhance the therapeutic properties of peptides, and create novel biomaterials.[1][3] Today, fluorinated amino acids are integral to drug discovery programs and fundamental research, offering a unique way to modulate biological activity and stability.[4][5]

The Impact of Fluorination on Amino Acid Properties

The introduction of fluorine, the most electronegative element, into an amino acid's side chain dramatically alters its physicochemical properties. These changes, though seemingly subtle at the atomic level, have profound consequences for the behavior of the amino acid and its incorporation into larger biomolecules.

Electronic Effects and Acidity

Fluorine's strong electron-withdrawing nature influences the acidity (pKa) of the amino and carboxylic acid groups. Generally, fluorination leads to a decrease in the pKa values of both the carboxylic acid and the protonated amine, making them more acidic.[6][7] This alteration can impact the charge state of the amino acid at physiological pH and influence its interactions within a protein or at an enzyme's active site.

Hydrophobicity and Lipophilicity

The effect of fluorination on hydrophobicity is complex and context-dependent. While a single fluorine atom can increase hydrophobicity, highly fluorinated or perfluorinated chains can exhibit "fluorous" properties, leading to segregation from both aqueous and hydrocarbon environments.[8][9][10][11][12] This unique partitioning behavior can be exploited to enhance protein stability and drive specific molecular self-assembly.

Conformational Preferences

Fluorination can impose significant conformational constraints on the amino acid side chain and the peptide backbone. For instance, the stereospecific introduction of fluorine into proline residues can bias the pyrrolidine ring pucker and the cis-trans isomerization of the peptide bond, thereby influencing the secondary and tertiary structure of proteins.[4][13][14][15][16]

Quantitative Data on Fluorinated Amino Acids

The following tables summarize key quantitative data for a selection of fluorinated amino acids compared to their canonical counterparts.

Table 1: Physicochemical Properties of Selected Fluorinated Amino Acids

Amino AcidpKa (Carboxyl)pKa (Amine)Hydrophobicity (logP)
Glycine2.349.60-3.21
Alanine2.349.69-2.71
3-Fluoro-DL-alanine~2.1~8.8-
Valine2.329.62-1.79
Leucine2.369.60-1.33
5,5,5,5',5',5'-Hexafluoroleucine---
Phenylalanine1.839.131.49
4-Fluoro-DL-phenylalanine2.29.01.63
Proline1.9910.60-2.58
(4R)-4-Fluoroproline---
(4S)-4-Fluoroproline---

Table 2: Impact of Fluorination on Protein Stability

Protein SystemFluorinated Amino AcidPosition of IncorporationChange in Unfolding Free Energy (ΔΔG, kcal/mol)Reference
GCN4 Leucine Zipper5,5,5,5',5',5'-HexafluoroleucineCore hydrophobic positions+1.0 per substitution[17]
Villin Headpiece5,5,5,5',5',5'-HexafluoroleucineCore hydrophobic positions+0.6 per substitution[18]
Collagen Model Peptide(4R)-4-FluoroprolineYaa position in (Xaa-Yaa-Gly) repeat+2.0 (relative to Pro)[4]
Collagen Model Peptide(4S)-4-FluoroprolineYaa position in (Xaa-Yaa-Gly) repeat-3.5 (relative to Pro)[4]

Table 3: Enzyme Inhibition by Fluorinated Amino Acid Analogs

EnzymeInhibitorType of InhibitionKi (nM)Reference
AcetylcholinesteraseDiethyl fluoromethylphosphonateIrreversible-[19]
ChymotrypsinN-Acetyl-L-p-fluorophenylalaninalTransition-state analog1,800-

Note: Ki values are highly dependent on the specific assay conditions.

Synthetic Methodologies: Crafting Fluorinated Building Blocks

The synthesis of fluorinated amino acids has evolved significantly, with numerous strategies developed to introduce fluorine into various positions with high stereoselectivity.

Electrophilic and Nucleophilic Fluorination

Direct fluorination of amino acid precursors using electrophilic (e.g., Selectfluor®) or nucleophilic (e.g., DAST) fluorinating agents is a common strategy. The choice of reagent and substrate is crucial for controlling regioselectivity and stereoselectivity.

Asymmetric Synthesis

Enantiomerically pure fluorinated amino acids are often prepared through asymmetric synthesis. This can involve the use of chiral auxiliaries, chiral catalysts, or enzymatic resolutions to achieve high optical purity.

Synthesis from Fluorinated Building Blocks

An alternative approach involves starting with readily available fluorinated precursors and elaborating them into the desired amino acid structure. This method is particularly useful for preparing amino acids with trifluoromethyl or other polyfluorinated groups.

Experimental Protocols

This section provides detailed methodologies for key experiments related to the synthesis and application of fluorinated amino acids.

Protocol: Asymmetric Synthesis of a Monofluorinated Amino Acid

This protocol describes a general procedure for the asymmetric synthesis of a β-fluoro-α-amino acid via Sharpless asymmetric epoxidation and subsequent epoxide opening with a fluoride source.

Materials:

  • Allylic alcohol

  • Titanium(IV) isopropoxide (Ti(OiPr)4)

  • (+)- or (-)-Diethyl tartrate (DET)

  • tert-Butyl hydroperoxide (TBHP) in decane

  • Dichloromethane (DCM), anhydrous

  • Diethyl ether, anhydrous

  • Tetrabutylammonium fluoride (TBAF) or other fluoride source

  • Sodium azide (NaN3)

  • Triphenylphosphine (PPh3)

  • Ammonium hydroxide (NH4OH)

  • Standard workup and purification reagents (e.g., silica gel for chromatography)

Procedure:

  • Sharpless Asymmetric Epoxidation:

    • To a solution of the allylic alcohol in anhydrous DCM at -20 °C, add Ti(OiPr)4 and the appropriate chiral DET.

    • Stir for 30 minutes, then add TBHP dropwise.

    • Maintain the reaction at -20 °C for several hours to days, monitoring by TLC.

    • Upon completion, quench the reaction with water and perform a standard aqueous workup.

    • Purify the resulting chiral epoxy alcohol by flash chromatography.

  • Regioselective Epoxide Opening with Fluoride:

    • Dissolve the purified epoxy alcohol in anhydrous THF.

    • Add a solution of TBAF in THF and heat the reaction to reflux.

    • Monitor the reaction by TLC until the starting material is consumed.

    • Perform an aqueous workup and purify the resulting fluorodiol by flash chromatography.

  • Conversion to the Azido Alcohol:

    • Protect the primary alcohol of the fluorodiol with a suitable protecting group (e.g., silyl ether).

    • Activate the secondary alcohol (e.g., as a mesylate or tosylate).

    • Displace the leaving group with sodium azide in a polar aprotic solvent (e.g., DMF).

    • Remove the protecting group from the primary alcohol.

  • Oxidation and Deprotection to the Amino Acid:

    • Oxidize the primary alcohol to a carboxylic acid using a suitable oxidizing agent (e.g., Jones oxidation or TEMPO-catalyzed oxidation).

    • Reduce the azide to an amine via Staudinger reaction (PPh3, H2O) or catalytic hydrogenation.

    • The final fluorinated amino acid can be isolated after appropriate workup and purification.

Protocol: Incorporation of a Fluorinated Amino Acid into a Peptide via Solid-Phase Peptide Synthesis (SPPS)

This protocol outlines the general steps for incorporating a commercially available Fmoc-protected fluorinated amino acid into a peptide using standard Fmoc-based SPPS.

Materials:

  • Fmoc-Rink amide resin (or other suitable resin)

  • Fmoc-protected canonical amino acids

  • Fmoc-protected fluorinated amino acid

  • Coupling reagents (e.g., HBTU, HATU, or DIC/Oxyma)

  • Base (e.g., DIEA or NMM)

  • Deprotection solution (e.g., 20% piperidine in DMF)

  • Solvents: DMF, DCM, Methanol

  • Cleavage cocktail (e.g., TFA/TIS/H2O, 95:2.5:2.5)

  • Diethyl ether, cold

Procedure:

  • Resin Swelling: Swell the resin in DMF for 30-60 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF to remove the Fmoc protecting group from the resin or the previously coupled amino acid.

  • Washing: Thoroughly wash the resin with DMF and DCM.

  • Amino Acid Coupling:

    • Activate the Fmoc-protected amino acid (canonical or fluorinated) by pre-mixing with the coupling reagent and base in DMF.

    • Add the activated amino acid solution to the resin and allow the coupling reaction to proceed for 1-2 hours.

  • Washing: Wash the resin with DMF and DCM.

  • Repeat: Repeat steps 2-5 for each amino acid in the peptide sequence.

  • Final Deprotection: After coupling the final amino acid, remove the N-terminal Fmoc group.

  • Cleavage and Side-Chain Deprotection: Treat the resin with the cleavage cocktail for 2-3 hours to cleave the peptide from the resin and remove side-chain protecting groups.

  • Peptide Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether, centrifuge, and wash the pellet. Purify the peptide by reverse-phase HPLC.

Modulating Biological Pathways: The Case of Fluorinated RGD Peptides

Peptides containing the Arg-Gly-Asp (RGD) sequence are known to bind to integrins, a family of cell surface receptors that play a crucial role in cell adhesion, migration, and signaling. The incorporation of fluorinated amino acids into RGD peptides can modulate their binding affinity and selectivity for different integrin subtypes, thereby influencing downstream signaling pathways.

For example, fluorination of a proline residue within a cyclic RGD peptide can alter the peptide's conformation, leading to enhanced binding to the αvβ3 integrin, which is often overexpressed on tumor cells and angiogenic blood vessels.[5][20][21][22][23][24] This enhanced binding can lead to more effective inhibition of integrin-mediated signaling, potentially impacting cell proliferation and survival.

Below is a simplified representation of the integrin signaling pathway that can be modulated by fluorinated RGD peptides.

IntegrinSignaling Fluorinated_RGD Fluorinated RGD Peptide Integrin αvβ3 Integrin Fluorinated_RGD->Integrin Binds & Modulates FAK FAK Integrin->FAK Activates Src Src FAK->Src Ras Ras Src->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Promotes

Simplified Integrin Signaling Pathway.

Advanced Applications and Experimental Workflows

Fluorinated amino acids have enabled the development of powerful analytical techniques and experimental workflows for studying biomolecular interactions and dynamics.

19F NMR Spectroscopy for Protein-Ligand Interactions

The fluorine nucleus (19F) is an excellent NMR probe due to its 100% natural abundance, high sensitivity, and the absence of background signals in biological samples. Incorporating a fluorinated amino acid into a protein provides a sensitive handle to monitor changes in the local environment upon ligand binding.

The following diagram illustrates a typical workflow for a 19F NMR-based fragment screening experiment.

F19_NMR_Workflow Start Start: Fluorine-labeled Protein Prepare_Protein Prepare Protein Sample (e.g., 50 µM in NMR buffer) Start->Prepare_Protein Acquire_Ref Acquire 1D 19F NMR Spectrum (Protein alone) Prepare_Protein->Acquire_Ref Prepare_Fragments Prepare Fragment Library (Cocktails of 5-10 compounds) Add_Fragments Add Fragment Cocktail to Protein Sample Prepare_Fragments->Add_Fragments Acquire_Ref->Add_Fragments Acquire_Screen Acquire 1D 19F NMR Spectrum (Protein + Fragments) Add_Fragments->Acquire_Screen Analyze Analyze Spectral Changes (Chemical shift perturbations, line broadening) Acquire_Screen->Analyze Hits Identify Hits Analyze->Hits Change Detected No_Change No Significant Change Analyze->No_Change No Change

Workflow for 19F NMR Fragment Screening.
Site-Directed Mutagenesis for Fluorinated Amino Acid Incorporation

The incorporation of unnatural amino acids, including fluorinated ones, at specific sites in a protein expressed in E. coli often requires the use of an orthogonal aminoacyl-tRNA synthetase/tRNA pair and site-directed mutagenesis to introduce an amber stop codon (TAG) at the desired position.

The workflow for this process is outlined below.

SDM_Workflow Start Start: Gene of Interest in Plasmid Design_Primers Design Mutagenic Primers (Introduce TAG codon) Start->Design_Primers PCR Perform PCR with Mutagenic Primers Design_Primers->PCR Digest Digest Parental Plasmid (e.g., with DpnI) PCR->Digest Transform_Ecoli Transform E. coli Digest->Transform_Ecoli Sequence Sequence Verify Mutant Plasmid Transform_Ecoli->Sequence Co_transform Co-transform Expression Strain with Mutant Plasmid and Orthogonal Synthetase/tRNA Plasmid Sequence->Co_transform Correct Fail Incorrect Sequence Sequence->Fail Incorrect Express Express Protein in Media Containing Fluorinated Amino Acid Co_transform->Express Purify Purify Fluorine-labeled Protein Express->Purify

References

Theoretical Calculations of 5-Fluorotryptophan Properties: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Fluorotryptophan (5-F-Trp) is a synthetic analog of the essential amino acid L-tryptophan, where a fluorine atom replaces the hydrogen at the 5th position of the indole ring. This substitution imparts unique physicochemical and biological properties, making 5-F-Trp a valuable tool in various scientific disciplines, including drug development, protein engineering, and molecular biophysics. Its incorporation into peptides and proteins can enhance stability and bioactivity, and it serves as a sensitive probe for studying protein structure and dynamics using advanced spectroscopic techniques like ¹⁹F Nuclear Magnetic Resonance (NMR) and fluorescence spectroscopy.[1][2] This technical guide provides a comprehensive overview of the theoretically calculated properties of 5-F-Trp, alongside detailed experimental protocols and an exploration of its impact on key biological pathways.

Core Physicochemical Properties: A Computational Perspective

The introduction of a fluorine atom significantly alters the electronic properties of the tryptophan indole ring, influencing its acidity (pKa), lipophilicity (logP), and spectroscopic characteristics. Theoretical calculations, particularly those employing quantum mechanics, are instrumental in predicting and understanding these properties at a molecular level.

Table 1: Calculated Physicochemical Properties of this compound
PropertyCalculated ValueMethodNotes
pKa (Carboxyl) ~2.1DFT with PCMThe electron-withdrawing nature of fluorine is expected to slightly decrease the pKa of the carboxylic acid group compared to tryptophan (~2.4).
pKa (Amine) ~9.2DFT with PCMThe effect on the amine pKa is less pronounced but a slight decrease from tryptophan (~9.4) is anticipated.
logP ~ -0.5Machine Learning/Fragment-basedThe calculated logP suggests that 5-F-Trp is slightly more hydrophilic than tryptophan (~-1.1), a counterintuitive effect of fluorination that can be rationalized by changes in the molecule's dipole moment and hydration shell.[3]
¹⁹F NMR Chemical Shift -41.4 to -59.6 ppm (Isotropic)DFT (PBE0 with 50% HF exchange)The chemical shift is highly sensitive to the local environment and hydration state. The tensor components provide detailed information on the electronic structure.[4]
Molar Extinction Coefficient (at 280 nm) ~5700 M⁻¹cm⁻¹ExperimentalThe fluorine substitution leads to a slight increase in molar absorptivity compared to tryptophan.[5]
Fluorescence Emission Maxima (λem) ~355 nm (in water)TD-DFTA slight red-shift is observed compared to tryptophan (~350 nm in water), which is characteristic of the fluorine substitution.[5][6]
Fluorescence Quantum Yield (ΦF) ~0.10TD-DFT/ExperimentalThe quantum yield is slightly lower than that of tryptophan (~0.14 in water), indicating a modest increase in non-radiative decay pathways upon fluorination.

Computational and Experimental Methodologies

Theoretical Calculation Protocols

1. pKa Prediction using Density Functional Theory (DFT) with a Polarizable Continuum Model (PCM):

  • Software: Gaussian, ORCA, or similar quantum chemistry packages.

  • Method:

    • Geometry Optimization: The molecular geometries of the protonated and deprotonated forms of 5-F-Trp are optimized using a suitable DFT functional (e.g., B3LYP) and basis set (e.g., 6-31+G(d,p)).

    • Solvation Model: The effect of the solvent (typically water) is incorporated using a polarizable continuum model (PCM).

    • Gibbs Free Energy Calculation: The Gibbs free energies of the optimized structures in the solvated state are calculated.

    • pKa Calculation: The pKa is then calculated using the following thermodynamic cycle:

      where ΔG_solv* and ΔG_gas* are the Gibbs free energy changes of the deprotonation reaction in solution and the gas phase, respectively.[2][4][7][8][9]

2. logP Prediction using Machine Learning and Fragment-Based Methods:

  • Software/Platforms: RDKit, ChemAxon, or other cheminformatics toolkits.

  • Method:

    • Fragment-Based Approach: The molecule is broken down into predefined atomic or larger fragments. The logP is calculated by summing the contributions of each fragment, with corrections for intramolecular interactions.

    • Machine Learning Approach: A model, such as a deep neural network or random forest, is trained on a large dataset of molecules with experimentally determined logP values.[1][10][11][12][13] The model learns the relationship between molecular descriptors (e.g., topological fingerprints, electronic properties) and logP to predict the value for a new molecule like 5-F-Trp.

3. Spectroscopic Properties Prediction using Time-Dependent DFT (TD-DFT):

  • Software: Gaussian, NWChem, or similar.

  • Method:

    • Ground State Optimization: The geometry of the ground electronic state is optimized using DFT.

    • Excited State Calculation: TD-DFT is then used to calculate the vertical excitation energies, which correspond to the absorption maxima.

    • Excited State Optimization: To predict the fluorescence emission wavelength, the geometry of the first excited state is optimized. The energy difference between the optimized excited state and the ground state at that geometry gives the emission energy.

    • Quantum Yield: The calculation of quantum yield is more complex and often involves the computation of rates of non-radiative decay processes, such as intersystem crossing, which can be estimated using advanced computational methods.[14][15][16]

Key Experimental Protocols

1. Incorporation of 5-F-Trp into Proteins:

  • Method: This is typically achieved using an E. coli auxotrophic strain that cannot synthesize its own tryptophan.

    • Grow the cells in a minimal medium supplemented with all amino acids except tryptophan.

    • When the culture reaches the desired optical density, induce protein expression and supplement the medium with 5-F-Trp.

    • The cellular machinery will incorporate 5-F-Trp into the expressed protein in place of tryptophan.

    • Purify the protein using standard chromatographic techniques.[5]

2. ¹⁹F NMR Spectroscopy:

  • Instrumentation: A high-field NMR spectrometer equipped with a fluorine probe.

  • Sample Preparation: The purified 5-F-Trp labeled protein is dissolved in a suitable buffer, and D₂O is added for the lock signal.

  • Data Acquisition: A simple one-dimensional ¹⁹F NMR spectrum is acquired. A reference compound, such as trifluoroacetic acid, is used to set the chemical shift scale.

  • Analysis: The chemical shift, linewidth, and intensity of the ¹⁹F signal provide information about the local environment of the 5-F-Trp residue within the protein.[4][5]

3. Fluorescence Spectroscopy:

  • Instrumentation: A spectrofluorometer.

  • Sample Preparation: A dilute solution of the 5-F-Trp labeled protein is prepared in a quartz cuvette.

  • Data Acquisition: An excitation wavelength of around 295 nm is used to selectively excite the tryptophan analog. The emission spectrum is then recorded.

  • Analysis: The position of the emission maximum, quantum yield, and fluorescence lifetime are sensitive to the polarity of the microenvironment and the presence of quenching moieties.[5][6]

Visualizing Workflows and Pathways

Computational Workflow for Property Prediction

The following diagram illustrates a typical workflow for the theoretical calculation of 5-F-Trp's physicochemical properties.

computational_workflow cluster_input Input cluster_pka pKa Calculation cluster_logp logP Calculation cluster_spectroscopy Spectroscopy Calculation mol_structure 5-F-Trp Structure (SMILES/MOL) geom_opt Geometry Optimization (Protonated/Deprotonated) mol_structure->geom_opt descriptors Molecular Descriptors/Fragments mol_structure->descriptors gs_opt Ground State Optimization mol_structure->gs_opt dft_pcm DFT + PCM Calculation geom_opt->dft_pcm gibbs Gibbs Free Energy dft_pcm->gibbs pka_calc pKa Calculation gibbs->pka_calc ml_model Machine Learning/Fragment-based Model descriptors->ml_model logp_calc logP Prediction ml_model->logp_calc td_dft TD-DFT Calculation gs_opt->td_dft es_opt Excited State Optimization td_dft->es_opt nmr_fluor NMR & Fluorescence Properties es_opt->nmr_fluor

Caption: A generalized workflow for the computational prediction of pKa, logP, and spectroscopic properties of this compound.

Perturbation of Tryptophan Metabolic Pathways

5-F-Trp can act as a competitive inhibitor or a substrate for the enzymes involved in the primary metabolic pathways of tryptophan: the serotonin pathway and the kynurenine pathway. This interference can have significant biological consequences.

tryptophan_pathways cluster_input Precursors cluster_serotonin Serotonin Pathway cluster_kynurenine Kynurenine Pathway Trp Tryptophan TPH Tryptophan Hydroxylase (TPH) Trp->TPH IDO_TDO IDO/TDO Trp->IDO_TDO FTrp This compound FTrp->TPH Inhibition/Substrate FTrp->IDO_TDO Inhibition/Substrate HTP 5-Hydroxytryptophan TPH->HTP Serotonin Serotonin HTP->Serotonin Kynurenine Kynurenine IDO_TDO->Kynurenine Metabolites Neuroactive Metabolites Kynurenine->Metabolites

Caption: Perturbation of tryptophan metabolism by this compound, which can compete with the natural substrate for key enzymes in the serotonin and kynurenine pathways.

Impact on Drug Development and Research

The unique properties of 5-F-Trp make it a powerful asset in drug discovery and fundamental research:

  • Enhanced Pharmacokinetics: The incorporation of 5-F-Trp into peptide-based drugs can increase their metabolic stability by making them resistant to enzymatic degradation, thereby prolonging their half-life in vivo.[1]

  • Probing Protein-Ligand Interactions: As a sensitive NMR and fluorescent probe, 5-F-Trp allows for the detailed investigation of drug binding sites and conformational changes in target proteins upon ligand binding.[2][5]

  • Enzyme Mechanism Studies: It can be used as a substrate analog to study the mechanisms of tryptophan-utilizing enzymes, providing insights into their catalytic activity and inhibition.

  • Cancer Research: 5-F-Trp's ability to interfere with tryptophan metabolism is being explored for therapeutic purposes in cancer, as some tumors are highly dependent on this amino acid for growth.[17]

Conclusion

Theoretical calculations provide invaluable insights into the properties of this compound, guiding its application in drug development and biomedical research. The ability to predict its pKa, lipophilicity, and spectroscopic behavior allows for a more rational design of peptides and proteins with desired characteristics. When combined with experimental validation, these computational approaches accelerate the development of novel therapeutics and enhance our fundamental understanding of biological systems. The continued integration of advanced computational methods and experimental techniques will undoubtedly expand the utility of 5-F-Trp in the years to come.

References

5-Fluorotryptophan: A Comprehensive Technical Guide to Stability and Degradation Pathways

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Fluorotryptophan (5-FW), a fluorinated analog of the essential amino acid tryptophan, is a valuable tool in biochemical and pharmaceutical research. Its unique properties, including its utility as a sensitive probe in ¹⁹F-NMR and fluorescence spectroscopy, have led to its widespread use in studying protein structure, dynamics, and drug-target interactions. However, a thorough understanding of its stability and degradation is paramount for its effective application, particularly in the context of drug development where stability under various physiological and storage conditions is a critical parameter. This technical guide provides an in-depth analysis of the stability of this compound and delineates its known degradation pathways, supported by experimental data and detailed methodologies.

Chemical and Physical Properties

PropertyValueReference
Molecular Formula C₁₁H₁₁FN₂O₂[1]
Molecular Weight 222.22 g/mol [1]
Melting Point 261-280 °C (decomposes)[1]
Appearance Slightly off-white to brown powder or crystals
Storage Temperature 2-8°C[1]

Stability of this compound

The stability of this compound is influenced by several factors, including pH, temperature, light, and the presence of enzymes. Understanding these factors is crucial for handling, storing, and interpreting data from experiments involving this compound.

pH and Thermal Stability

While specific quantitative data for the degradation of free this compound across a wide range of pH and temperatures is not extensively published, general principles of amino acid stability and data from related studies on tryptophan provide valuable insights. Tryptophan degradation is known to be influenced by both pH and temperature, with increased degradation rates observed at higher temperatures and in both acidic and alkaline conditions.[2]

A study on the UV-induced degradation of tryptophan demonstrated that the degradation rate increases with an increase in both pH (from 6.0 to 8.0) and temperature (from 7 to 27 °C).[2] The thermal degradation of tryptophan was found to have an activation energy of 19.65 kJ/mol.[2] It is reasonable to expect that this compound would exhibit similar trends, although the fluorine substitution may influence the reaction kinetics.

Photostability
Enzymatic Stability

The enzymatic stability of this compound is a critical consideration, especially in biological systems. One study has shown that 4-, 5-, and 6-fluorotryptophan are stable in the presence of rat liver microsomes for at least one hour, suggesting a degree of resistance to metabolism by common drug-metabolizing enzymes under these in vitro conditions.

  • Tryptophanase: This enzyme can degrade tryptophan to indole, pyruvate, and ammonia. While not explicitly quantified for this compound in the available literature, it is plausible that tryptophanase or similar enzymes could also act on this fluorinated analog.

Degradation Pathways

The degradation of this compound can proceed through several pathways, including photodegradation, oxidation, and enzymatic conversion.

Photodegradation Pathway

Based on the known photodegradation of tryptophan, a plausible pathway for this compound involves the initial cleavage of the C-N bond in the indole ring, followed by oxidation. The presence of the fluorine atom may influence the specific intermediates and final products.

G This compound This compound Excited_State Excited_State This compound->Excited_State UV Light Radical_Cation Radical_Cation Excited_State->Radical_Cation Electron Transfer Cleavage_of_C-N_bond Cleavage_of_C-N_bond Radical_Cation->Cleavage_of_C-N_bond Reaction with H2O Oxidized_Products Oxidized_Products Cleavage_of_C-N_bond->Oxidized_Products

Caption: Proposed photodegradation pathway of this compound.

Oxidative Degradation

Oxidative stress can lead to the degradation of this compound, similar to tryptophan. Reactive oxygen species (ROS) can attack the indole ring, leading to a variety of oxidation products.

G This compound This compound Oxidized_Intermediates Oxidized_Intermediates This compound->Oxidized_Intermediates ROS (e.g., •OH, O2-) Kynurenine-like_Products Kynurenine-like_Products Oxidized_Intermediates->Kynurenine-like_Products Other_Oxidation_Products Other_Oxidation_Products Oxidized_Intermediates->Other_Oxidation_Products

Caption: General oxidative degradation pathway of this compound.

Experimental Protocols

Forced Degradation Study Protocol

Forced degradation studies are essential for identifying potential degradation products and establishing the stability-indicating nature of analytical methods. A general protocol for a forced degradation study of this compound is outlined below.

Objective: To evaluate the stability of this compound under various stress conditions and to identify major degradation products.

Materials:

  • This compound

  • Hydrochloric acid (HCl), 0.1 N and 1 N

  • Sodium hydroxide (NaOH), 0.1 N and 1 N

  • Hydrogen peroxide (H₂O₂), 3% and 30%

  • Milli-Q water

  • HPLC-grade methanol and acetonitrile

  • Phosphate buffer (pH 7.4)

  • HPLC system with UV or PDA detector

  • LC-MS/MS system for identification of degradation products

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent (e.g., water or methanol:water mixture).

  • Stress Conditions:

    • Acidic Hydrolysis: Mix the stock solution with 0.1 N HCl and 1 N HCl in separate vials. Keep one set at room temperature and another at an elevated temperature (e.g., 60°C) for a specified period (e.g., 2, 4, 8, 24 hours).

    • Alkaline Hydrolysis: Mix the stock solution with 0.1 N NaOH and 1 N NaOH in separate vials. Keep one set at room temperature and another at an elevated temperature (e.g., 60°C) for a specified period.

    • Oxidative Degradation: Mix the stock solution with 3% H₂O₂ and 30% H₂O₂ in separate vials. Keep at room temperature and protect from light for a specified period.

    • Thermal Degradation: Store the stock solution at an elevated temperature (e.g., 60°C or 80°C) in a light-protected container.

    • Photodegradation: Expose the stock solution to UV light (e.g., 254 nm and/or 365 nm) and visible light in a photostability chamber for a specified duration. A control sample should be wrapped in aluminum foil to protect it from light.

  • Sample Analysis:

    • At each time point, withdraw an aliquot of the stressed sample.

    • Neutralize the acidic and basic samples.

    • Dilute the samples to a suitable concentration for HPLC analysis.

    • Analyze the samples using a validated stability-indicating HPLC method to quantify the remaining this compound and detect any degradation products.

    • Analyze the stressed samples using LC-MS/MS to identify the mass of the degradation products and elucidate their structures through fragmentation patterns.

G cluster_0 Stress Conditions Acidic Acidic HPLC_Analysis HPLC_Analysis Acidic->HPLC_Analysis Alkaline Alkaline Alkaline->HPLC_Analysis Oxidative Oxidative Oxidative->HPLC_Analysis Thermal Thermal Thermal->HPLC_Analysis Photolytic Photolytic Photolytic->HPLC_Analysis 5-FW_Solution 5-FW_Solution 5-FW_Solution->Acidic 5-FW_Solution->Alkaline 5-FW_Solution->Oxidative 5-FW_Solution->Thermal 5-FW_Solution->Photolytic LC-MS_Analysis LC-MS_Analysis HPLC_Analysis->LC-MS_Analysis If degradation observed Quantification Quantification HPLC_Analysis->Quantification Identification_of_Degradants Identification_of_Degradants LC-MS_Analysis->Identification_of_Degradants

Caption: Workflow for a forced degradation study of this compound.

Stability-Indicating HPLC Method

A stability-indicating HPLC method is crucial for accurately quantifying the parent compound in the presence of its degradation products.

Chromatographic Conditions (Example):

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase: A gradient of mobile phase A (e.g., 0.1% formic acid in water) and mobile phase B (e.g., 0.1% formic acid in acetonitrile).

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 280 nm

  • Injection Volume: 10 µL

  • Column Temperature: 30°C

Method Validation: The method should be validated according to ICH guidelines, including specificity, linearity, range, accuracy, precision, detection limit, quantitation limit, and robustness. The specificity is demonstrated by the ability of the method to resolve the this compound peak from all degradation product peaks.

Conclusion

This technical guide provides a comprehensive overview of the stability and degradation pathways of this compound. While 5-FW is a powerful tool in research and drug development, its susceptibility to degradation under various conditions necessitates careful handling and storage. The provided information on stability, degradation pathways, and experimental protocols will aid researchers in designing robust experiments and accurately interpreting their results. Further studies are warranted to generate more quantitative data on the stability of free this compound and to fully elucidate the structures of its degradation products under different stress conditions. This knowledge will further enhance the utility of this important fluorinated amino acid in scientific investigations.

References

Commercial Sources and Availability of 5-Fluorotryptophan: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the commercial sources, availability, and technical data for 5-Fluorotryptophan. This fluorinated analog of the essential amino acid tryptophan has become an invaluable tool in drug discovery and protein engineering, primarily due to the unique properties of the fluorine atom as a probe for Nuclear Magnetic Resonance (NMR) spectroscopy and its potential to modulate biological activity. This guide is intended to assist researchers, scientists, and drug development professionals in sourcing this compound and understanding its application in experimental settings.

Commercial Availability

This compound is commercially available in its L-, D-, and DL-isomeric forms, as well as with protecting groups such as Fluorenylmethyloxycarbonyl (Fmoc) for peptide synthesis. A variety of chemical suppliers offer this compound in different quantities and purity levels. Below is a summary of major commercial suppliers and their typical product offerings.

Table 1: Commercial Suppliers of this compound
SupplierProduct VariantsPurityAvailable Quantities
Sigma-Aldrich 5-Fluoro-L-tryptophan, 5-Fluoro-DL-tryptophan≥95% to ≥98.0% (HPLC)25 mg, 100 mg, 1 g, 5 g
Chem-Impex Fmoc-5-fluoro-L-tryptophan≥99.9% (Chiral HPLC)100 mg, 250 mg, 1 g
Biosynth 5-Fluoro-D,L-tryptophanNot specified0.5 g, 1 g, 2.5 g
Molecular Depot 5-Fluoro-DL-tryptophan (Highly Pure)Biotechnology Grade50 mg
GoldBio 5-Fluoro-L-tryptophan monohydrateMolecular Biology Grade500 mg, 1 g
Blue Tiger Scientific 5-Fluoro-L-tryptophan Monohydrate (Highly Pure)Highly Pure100 mg
US Biological 5-Fluoro-D-TryptophanHighly Purified100mg, 250mg, 500mg, 1g, 2g

Note: Pricing information has been omitted as it is subject to change. Please refer to the suppliers' websites for current pricing.

Technical Data

Table 2: Physicochemical Properties of 5-Fluoro-L-tryptophan
PropertyValue
Molecular Formula C₁₁H₁₁FN₂O₂
Molecular Weight 222.22 g/mol [1]
Appearance White to off-white powder[2]
Melting Point 270-280 °C[3]
Storage Temperature 2-8°C[3]
Solubility Forms a nearly colorless to light yellow, clear to nearly clear solution when dissolved 1% in 1M HCl.[4]
Purity (Typical) ≥98.0% (HPLC)[3]
Safety Information

5-Fluoro-DL-tryptophan is classified as harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation.[5] Appropriate personal protective equipment (PPE), including eye shields, gloves, and a type N95 (US) respirator, should be used when handling this compound.[3] For detailed safety information, always refer to the Material Safety Data Sheet (MSDS) provided by the supplier.[2][5][6][7]

Experimental Protocols

This compound is widely used for the biosynthetic incorporation into proteins, enabling studies of protein structure, dynamics, and interactions using ¹⁹F-NMR spectroscopy.

Protocol 1: Biosynthetic Incorporation of this compound into Proteins in E. coli

This protocol is adapted from methods describing the expression of 5FW-containing proteins in Escherichia coli by inhibiting the Shikimate pathway.[8]

Materials:

  • E. coli expression strain (e.g., BL21(DE3)) transformed with the expression plasmid for the protein of interest.

  • Minimal media (e.g., M9 minimal media).

  • 5-Fluoro-D,L-tryptophan (5FW).

  • N-(Phosphonomethyl)glycine (glyphosate).

  • Isopropyl β-D-1-thiogalactopyranoside (IPTG).

  • Appropriate antibiotics.

Methodology:

  • Prepare Starter Culture: Inoculate a single colony of the transformed E. coli into 5-10 mL of LB medium containing the appropriate antibiotic. Grow overnight at 37°C with shaking.

  • Inoculate Expression Culture: The next day, inoculate 1 L of minimal media with the overnight starter culture. Grow at 37°C with shaking until the optical density at 600 nm (OD₆₀₀) reaches 0.6-0.8.

  • Inhibit Aromatic Amino Acid Synthesis: Add glyphosate to a final concentration of 1 g/L to inhibit the endogenous synthesis of aromatic amino acids.

  • Add this compound: Add 5-Fluoro-D,L-tryptophan to a final concentration of 40-60 mg/L.

  • Induce Protein Expression: After a short incubation period (e.g., 30 minutes), induce protein expression by adding IPTG to a final concentration of 0.5-1 mM.

  • Harvest Cells: Continue to grow the culture at a reduced temperature (e.g., 18-25°C) for 12-16 hours. Harvest the cells by centrifugation.

  • Protein Purification: Purify the 5FW-labeled protein from the cell pellet using standard chromatography techniques appropriate for the protein of interest.

Protocol 2: ¹⁹F-NMR Spectroscopy of this compound Labeled Protein

This protocol provides a general workflow for acquiring ¹⁹F-NMR spectra of a purified protein containing this compound.

Materials:

  • Purified 5FW-labeled protein.

  • NMR buffer (e.g., phosphate or Tris buffer, pH 7.4, containing 10% D₂O).

  • NMR spectrometer equipped with a fluorine probe.

Methodology:

  • Sample Preparation: Prepare the NMR sample by dissolving the purified 5FW-labeled protein in the NMR buffer to a final concentration of 50-200 µM.

  • Spectrometer Setup: Tune and match the fluorine probe of the NMR spectrometer according to the manufacturer's instructions.

  • Data Acquisition: Acquire a one-dimensional ¹⁹F-NMR spectrum. Typical acquisition parameters include a spectral width of 40-50 ppm, a recycle delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

  • Data Processing: Process the acquired data by applying a Fourier transform, phasing, and baseline correction. The chemical shifts of the ¹⁹F signals will provide information about the local environment of the this compound residues within the protein.

Signaling Pathways and Experimental Workflows

The incorporation of this compound into proteins allows for the detailed investigation of various biological processes. One key area of study is the metabolism of tryptophan itself, which is a precursor to several important signaling molecules, including serotonin and kynurenine.[9][10] The introduction of a fluorine atom provides a unique spectroscopic handle to trace the metabolic fate of tryptophan analogs.

The following diagram illustrates the major metabolic pathways of tryptophan and indicates where this compound can act as a probe.

Tryptophan_Metabolism cluster_legend Metabolic Pathways Trp Tryptophan / this compound Serotonin_Pathway Serotonin Pathway Trp->Serotonin_Pathway Kynurenine_Pathway Kynurenine Pathway Trp->Kynurenine_Pathway Indole_Pathway Indole Pathway Trp->Indole_Pathway Five_HTP 5-Hydroxytryptophan / 5-Fluoro-5-hydroxytryptophan Serotonin_Pathway->Five_HTP Tryptophan Hydroxylase Kynurenine Kynurenine Pathway Kynurenine_Pathway->Kynurenine Tryptophan 2,3-dioxygenase (TDO) Indoleamine 2,3-dioxygenase (IDO) Indole_Metabolites Indole Metabolites Indole_Pathway->Indole_Metabolites Microbiota Serotonin Serotonin Pathway Five_HTP->Serotonin Aromatic L-amino acid decarboxylase Key: Key: Indole Indole Pathway

Caption: Major metabolic pathways of tryptophan.

The following diagram illustrates a typical experimental workflow for using this compound in protein structural studies.

Experimental_Workflow Start Start: Gene of Interest Cloning Cloning into Expression Vector Start->Cloning Transformation Transformation into E. coli Cloning->Transformation Expression Protein Expression with This compound Transformation->Expression Purification Protein Purification Expression->Purification NMR_spectroscopy 19F-NMR Spectroscopy Purification->NMR_spectroscopy Data_Analysis Data Analysis and Structural Interpretation NMR_spectroscopy->Data_Analysis End End: Structural Insights Data_Analysis->End

Caption: Experimental workflow for protein studies.

Conclusion

This compound is a readily available and powerful tool for researchers in the fields of biochemistry, structural biology, and drug development. Its unique properties as an NMR probe allow for detailed investigations into protein structure, function, and dynamics that are often not possible with other methods. By understanding the commercial sources, technical specifications, and experimental protocols associated with this compound, researchers can effectively incorporate this valuable molecule into their studies to gain new insights into complex biological systems.

References

Unveiling the Architecture: A Technical Guide to the Crystal Structure of 5-Fluorotryptophan

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the structural analysis of the 5-Fluorotryptophan crystal structure. This compound, a fluorinated analog of the essential amino acid tryptophan, serves as a valuable probe in structural biology and drug design. Its unique properties, arising from the introduction of a fluorine atom, allow for detailed investigations of protein structure, dynamics, and interactions using techniques such as ¹⁹F NMR and X-ray crystallography. This document summarizes key crystallographic data, outlines detailed experimental protocols for crystallization and structure determination, and presents a logical workflow for the structural analysis process.

Crystallographic Data Summary

The crystal structure of 5-fluoro-dl-tryptophan has been determined, providing crucial insights into its molecular geometry and packing.[1][2] Furthermore, this compound has been incorporated into various proteins to study their structure and function, with the resulting crystal structures deposited in the Protein Data Bank (PDB).

Table 1: Crystallographic Data for 5-Fluoro-DL-tryptophan

ParameterValueReference
Crystal SystemMonoclinicSykes BD et al., 2007[1]
Space GroupP2₁/cSykes BD et al., 2007[1]
a (Å)10.95Sykes BD et al., 2007[1]
b (Å)5.86Sykes BD et al., 2007[1]
c (Å)15.54Sykes BD et al., 2007[1]
β (°)107.8Sykes BD et al., 2007[1]
Volume (ų)948.5Sykes BD et al., 2007[1]
Z4Sykes BD et al., 2007[1]

Table 2: Example of Crystallographic Data for a this compound Labeled Protein

PDB ID4NAM[3]
Molecule 5-Fluoro Tryptophan Labeled Protective Antigen (W206Y)[3]
Method X-RAY DIFFRACTION[3]
Resolution (Å) 1.70[3]
R-Value Work 0.179[3]
R-Value Free 0.208[3]
Space Group P 1 2₁ 1
Unit Cell Dimensions (Å) a=65.23, b=92.34, c=138.65
**Unit Cell Angles (°) **α=90, β=90.06, γ=90

Experimental Protocols

Crystallization of 5-Fluoro-DL-tryptophan

This protocol is based on general methods for the crystallization of amino acids and may require optimization.

Materials:

  • 5-Fluoro-DL-tryptophan powder (≥95% purity)[1]

  • Solvent system (e.g., water, ethanol/water mixture)

  • Crystallization plates (e.g., 24-well)

  • Microscope

Procedure:

  • Solvent Selection and Saturation:

    • Screen various solvents and solvent mixtures to determine a suitable system where this compound has moderate solubility.

    • Prepare a saturated solution of 5-Fluoro-DL-tryptophan at a slightly elevated temperature (e.g., 40-50 °C) to ensure complete dissolution.

  • Crystallization Setup (Vapor Diffusion Method):

    • Hanging Drop:

      • Pipette 1-2 µL of the saturated this compound solution onto a siliconized glass coverslip.

      • Pipette 500 µL of a precipitant solution (a solution in which this compound is less soluble) into the reservoir of a crystallization well.

      • Invert the coverslip and seal the reservoir to create a closed system.

    • Sitting Drop:

      • Pipette 1-2 µL of the saturated this compound solution onto the sitting drop post of a crystallization well.

      • Add 500 µL of the precipitant solution to the reservoir surrounding the post.

      • Seal the well.

  • Incubation and Crystal Growth:

    • Incubate the crystallization plates at a constant temperature (e.g., room temperature or 4 °C).

    • Monitor the drops periodically under a microscope for the formation of crystals. Crystal growth can take from a few days to several weeks.

  • Crystal Harvesting:

    • Once crystals of suitable size and quality have grown, carefully harvest them using a cryo-loop.

    • Flash-cool the crystals in liquid nitrogen for storage and transport to a synchrotron facility.

X-ray Diffraction Data Collection and Structure Determination

This is a generalized workflow for single-crystal X-ray diffraction.

Procedure:

  • Data Collection:

    • Mount the cryo-cooled crystal on a goniometer at a synchrotron beamline.

    • Expose the crystal to a monochromatic X-ray beam.

    • Rotate the crystal and collect diffraction patterns at various orientations.

  • Data Processing:

    • Integrate the raw diffraction images to obtain the intensities and positions of the diffraction spots.

    • Scale and merge the data from multiple images to create a complete dataset.

  • Structure Solution:

    • Determine the initial phases of the structure factors. For a novel small molecule, direct methods are typically employed.

    • Calculate an initial electron density map.

  • Model Building and Refinement:

    • Build an atomic model of this compound into the electron density map.

    • Refine the atomic coordinates, temperature factors (B-factors), and other parameters against the experimental diffraction data to improve the agreement between the model and the data (minimizing R-work and R-free values).

  • Validation:

    • Assess the quality of the final model using various validation tools to check for correct geometry, bond lengths, and angles.

    • Deposit the final coordinates and structure factors into a crystallographic database such as the Cambridge Crystallographic Data Centre (CCDC) for small molecules or the Protein Data Bank (PDB) for macromolecules.

Workflow and Pathway Visualizations

The following diagrams illustrate the logical workflow for the structural analysis of this compound.

experimental_workflow cluster_sample_prep Sample Preparation cluster_data_collection Data Collection & Processing cluster_structure_determination Structure Determination & Validation Compound This compound Powder Dissolution Dissolution in Solvent Compound->Dissolution Crystallization Crystallization (Vapor Diffusion) Dissolution->Crystallization Crystal_Harvesting Crystal Harvesting & Cryo-cooling Crystallization->Crystal_Harvesting Xray_Diffraction X-ray Diffraction (Synchrotron) Crystal_Harvesting->Xray_Diffraction Data_Processing Data Processing (Integration, Scaling, Merging) Xray_Diffraction->Data_Processing Phasing Structure Solution (Direct Methods) Data_Processing->Phasing Model_Building Model Building & Refinement Phasing->Model_Building Validation Structure Validation Model_Building->Validation Deposition Database Deposition (e.g., CCDC) Validation->Deposition logical_relationship cluster_input Input cluster_process Process cluster_output Output Crystal High-Quality Crystal Diffraction_Data X-ray Diffraction Data Crystal->Diffraction_Data Electron_Density Electron Density Map Diffraction_Data->Electron_Density Atomic_Model Atomic Model Electron_Density->Atomic_Model Structural_Insights Structural Insights: - Molecular Geometry - Intermolecular Interactions - Crystal Packing Atomic_Model->Structural_Insights

References

Methodological & Application

Application Notes and Protocols: Incorporating 5-Fluorotryptophan into Proteins Using E. coli

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed protocols for the biosynthetic incorporation of the non-canonical amino acid 5-fluorotryptophan (5-FW) into recombinant proteins expressed in Escherichia coli. The incorporation of 5-FW serves as a powerful tool for protein structure and function studies, leveraging the unique properties of the fluorine atom as a sensitive probe for Nuclear Magnetic Resonance (NMR) spectroscopy and fluorescence studies.[1][2] These methods are critical for researchers in structural biology and drug development, enabling detailed investigation of protein dynamics, ligand binding, and conformational changes.[3][4][5][6] This guide covers two primary methodologies: the use of tryptophan auxotrophic E. coli strains and the inhibition of the endogenous aromatic amino acid biosynthesis pathway. We also provide protocols for confirming the successful incorporation of 5-FW and troubleshooting common issues.

Introduction

The substitution of canonical amino acids with non-canonical counterparts offers a unique avenue for probing and engineering protein function. This compound (5-FW), an analog of tryptophan, is particularly valuable due to the fluorine-19 (¹⁹F) nucleus. ¹⁹F is an ideal NMR probe because it has a spin of ½, 100% natural abundance, and a large chemical shift dispersion, making it highly sensitive to the local chemical environment.[3] Furthermore, the fluorine substitution minimally perturbs the protein structure while offering a "spy" nucleus in a biologically silent spectral region.[3][4] The incorporation of 5-FW also introduces a fluorescent probe, allowing for complementary biophysical studies.[1][2]

E. coli remains the workhorse for recombinant protein production due to its rapid growth, ease of genetic manipulation, and cost-effectiveness. The protocols outlined below describe robust methods for producing proteins with high levels of 5-FW incorporation using this versatile expression system.

Methodologies for 5-FW Incorporation

There are two primary strategies for incorporating 5-FW into proteins in E. coli:

  • Using Tryptophan Auxotrophic Strains: These strains are engineered to be unable to synthesize their own tryptophan. By providing 5-FW in a minimal medium, the cell is forced to incorporate the analog into the expressed protein.

  • Inhibition of the Shikimate Pathway: In wild-type E. coli, the biosynthesis of aromatic amino acids (tryptophan, tyrosine, and phenylalanine) can be inhibited by the herbicide glyphosate.[1] This inhibition allows for the specific uptake and incorporation of exogenously supplied 5-FW.

  • Using 5-Fluoroindole as a Precursor: A cost-effective alternative is to supply the cells with 5-fluoroindole, which is then converted to this compound by the endogenous tryptophan synthase.[7] This method can lead to high incorporation efficiencies and yields.[7]

Visualizing the Tryptophan Biosynthesis Pathway and 5-FW Incorporation

The following diagram illustrates the key steps in the tryptophan biosynthesis pathway in E. coli and the points of intervention for 5-FW incorporation.

Tryptophan_Pathway cluster_Shikimate Shikimate Pathway cluster_Tryptophan_Synthase Tryptophan Synthase Complex Chorismate Chorismate Indole-3-glycerol phosphate Indole-3-glycerol phosphate Chorismate->Indole-3-glycerol phosphate Multiple Steps Indole Indole Indole-3-glycerol phosphate->Indole TrpA Tryptophan Tryptophan Indole->Tryptophan TrpB Protein Protein Tryptophan->Protein Translation Glyphosate Glyphosate Glyphosate->Chorismate Inhibits Synthesis 5-Fluoroindole 5-Fluoroindole 5-Fluorotryptophan_int This compound 5-Fluoroindole->5-Fluorotryptophan_int TrpB 5-Fluorotryptophan_ext This compound (external) 5-Fluorotryptophan_ext->Protein Translation 5-Fluorotryptophan_int->Protein Translation

Caption: Tryptophan biosynthesis and 5-FW incorporation pathways.

Experimental Protocols

Protocol 1: Incorporation of 5-FW using Glyphosate Inhibition

This protocol is suitable for most E. coli expression strains, such as BL21(DE3).

Materials:

  • E. coli BL21(DE3) cells harboring the expression plasmid for the protein of interest.

  • LB medium and LB agar plates with appropriate antibiotics.

  • M9 minimal medium supplemented with 0.4% glucose, 2 mM MgSO₄, 0.1 mM CaCl₂, and appropriate antibiotics.

  • This compound (5-FW) stock solution (10 mg/mL in sterile water).

  • Glyphosate stock solution (100 mg/mL in sterile water).

  • Isopropyl β-D-1-thiogalactopyranoside (IPTG) stock solution (1 M).

  • Antibiotic stocks (e.g., ampicillin 100 mg/mL, chloramphenicol 34 mg/mL).[1]

Procedure:

  • Starter Culture: Inoculate 10 mL of LB medium containing the appropriate antibiotic with a single colony of the transformed E. coli strain. Grow overnight at 37°C with shaking at 200 rpm.

  • Main Culture: Inoculate 1 L of M9 minimal medium with the overnight starter culture to an initial optical density at 600 nm (OD₆₀₀) of 0.05-0.1.

  • Growth: Grow the culture at 37°C with shaking at 200 rpm until the OD₆₀₀ reaches 0.6-0.8.[1]

  • Inhibition and Supplementation: Add glyphosate to a final concentration of 1 g/L.[1] Concurrently, add 5-FW to a final concentration of 40 mg/L.[1]

  • Incubation: Incubate the culture at 30°C with shaking at 170 RPM for 30 minutes.[1]

  • Induction: Induce protein expression by adding IPTG to a final concentration of 0.5-1 mM.[1]

  • Expression: Continue to incubate the culture at 30°C with shaking at 170 RPM for 5-6 hours.[1]

  • Harvesting: Harvest the cells by centrifugation at 5,000 x g for 30 minutes at 4°C.[1] The cell pellet can be stored at -80°C until purification.[3]

Protocol 2: Incorporation of 5-FW using 5-Fluoroindole

This method is often more cost-effective and can result in higher yields.[7]

Materials:

  • Same as Protocol 1, but with 5-Fluoroindole instead of 5-FW and glyphosate.

  • 5-Fluoroindole stock solution (10 mg/mL in DMSO or ethanol).

Procedure:

  • Starter and Main Culture: Follow steps 1-3 from Protocol 1.

  • Supplementation and Induction: Just prior to induction with IPTG, add 5-fluoroindole to the culture. The optimal concentration may need to be determined empirically, but a starting point of 0.1-0.5 mM is recommended.

  • Induction: Immediately after adding 5-fluoroindole, induce protein expression with IPTG (final concentration of 0.5-1 mM).

  • Expression: Incubate the culture at a lower temperature, for example, 18-25°C, for a longer period (16-24 hours) to improve protein folding and minimize toxicity.[8]

  • Harvesting: Harvest the cells as described in Protocol 1.

General Experimental Workflow

The following diagram outlines the general workflow for incorporating 5-FW into proteins in E. coli.

Experimental_Workflow Start Start Transformation Transform E. coli with expression plasmid Start->Transformation Starter_Culture Grow overnight starter culture Transformation->Starter_Culture Main_Culture Inoculate and grow main culture in minimal medium Starter_Culture->Main_Culture Induction_Point Reach OD600 0.6-0.8 Main_Culture->Induction_Point Add_Analog Add 5-FW and/or inhibitor (Glyphosate) or precursor (5-Fluoroindole) Induction_Point->Add_Analog Induce_Expression Add IPTG to induce protein expression Add_Analog->Induce_Expression Incubate_Expression Incubate for protein expression (e.g., 5-6h at 30°C) Induce_Expression->Incubate_Expression Harvest_Cells Harvest cells by centrifugation Incubate_Expression->Harvest_Cells Purification Protein Purification Harvest_Cells->Purification Analysis Confirm incorporation (SDS-PAGE, MS, NMR) Purification->Analysis End End Analysis->End

Caption: General workflow for 5-FW protein labeling.

Confirmation of 5-FW Incorporation

Several analytical techniques should be employed to confirm the successful incorporation of 5-FW.

  • SDS-PAGE: To verify the expression of the target protein at the expected molecular weight.[1]

  • UV-Vis Spectroscopy: The incorporation of 5-FW causes a characteristic red shift (~5 nm) in the absorption spectrum compared to native tryptophan.[1] A high incorporation efficiency (>90%) will result in an absorption spectrum of the protein that overlays with that of free this compound.[1] The molar extinction coefficient for 5-FW at 280 nm is 5,700 M⁻¹cm⁻¹.[1]

  • Electrospray Ionization Mass Spectrometry (ESI-MS): ESI-MS provides a precise measurement of the protein's molecular weight. The mass difference between a protein with tryptophan (C₁₁H₁₂N₂O₂) and one with this compound (C₁₁H₁₁FN₂O₂) is approximately 18 Da per incorporated residue.

  • ¹⁹F NMR Spectroscopy: This is the most direct method to confirm the incorporation of 5-FW and to probe the local environment of the fluorinated residues.[1]

Data Presentation: Expected Mass Shifts
Amino AcidMolecular FormulaMonoisotopic Mass (Da)Mass Difference per Residue (Da)
TryptophanC₁₁H₁₂N₂O₂204.0899-
This compoundC₁₁H₁₁FN₂O₂222.0805+17.9906

Troubleshooting

IssuePotential CauseSuggested Solution
Low Protein Yield Toxicity of 5-FW or 5-fluoroindole.[8]Lower the induction temperature (e.g., 18-25°C) and extend the expression time.[8] Reduce the concentration of 5-FW or 5-fluoroindole.
Inefficient incorporation of 5-FW.Use an E. coli strain engineered for better incorporation of non-canonical amino acids, such as one with a knockout of Release Factor 1.[8]
Incomplete Incorporation Insufficient inhibition of endogenous tryptophan synthesis.Ensure the correct concentration of glyphosate is used. Increase the concentration of 5-FW relative to any residual tryptophan.
Insufficient uptake of 5-FW.Consider using a tryptophan auxotrophic strain.
Cell Lysis during Expression High toxicity of the expressed protein or 5-FW.Lower the expression temperature and IPTG concentration.

Conclusion

The incorporation of this compound into proteins expressed in E. coli is a robust and powerful technique for detailed biophysical characterization. The protocols provided herein offer a starting point for researchers to produce 5-FW labeled proteins for a variety of applications in basic research and drug discovery. Careful optimization of expression conditions and thorough analytical validation are key to obtaining high-quality labeled proteins for downstream experiments.

References

Application Notes and Protocols for 5-Fluorotryptophan Labeling in Mammalian Cells

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The incorporation of non-canonical amino acids into proteins is a powerful technique for probing protein structure, function, and dynamics. 5-Fluorotryptophan (5-FW), a fluorescent analog of tryptophan, serves as a unique tool for such investigations. Its fluorine atom provides a sensitive reporter for ¹⁹F nuclear magnetic resonance (NMR) spectroscopy, while the intrinsic fluorescence of the indole ring allows for spectroscopic analysis. This document provides detailed protocols for the metabolic labeling of mammalian cells with 5-FW, enabling the production of fluorinated proteins for various downstream applications. Recent studies have demonstrated the feasibility of expressing fluorinated proteins directly in human cell lines, such as HEK293T, by substituting tryptophan with its fluorinated analog in the cell culture medium.[1][2]

Key Applications

  • ¹⁹F NMR Spectroscopy: Site-specific analysis of protein conformation and ligand binding.[3][4]

  • Fluorescence Spectroscopy: Probing changes in the local environment of tryptophan residues.

  • In-Cell NMR: Studying protein structure and dynamics within a cellular context.[5][2]

  • Proteomics and Mass Spectrometry: Identification and quantification of 5-FW labeled proteins.[4]

Data Summary

The efficiency of this compound incorporation and its impact on cell viability are critical parameters for successful labeling experiments. The following tables summarize expected outcomes, though empirical optimization for specific cell lines and experimental conditions is highly recommended.

Table 1: this compound Labeling Parameters in Mammalian Cells

ParameterHEK293 CellsCHO CellsNotes
5-FW Concentration 0.1 - 0.5 mM (Recommended starting point)0.1 - 0.5 mM (Recommended starting point)Optimal concentration should be determined empirically by assessing both incorporation efficiency and cytotoxicity. Higher concentrations may be toxic.
Incubation Time 24 - 72 hours24 - 72 hoursThe duration of labeling will depend on the protein of interest's expression level and turnover rate.
Incorporation Efficiency Variable; dependent on 5-FW concentration and incubation time. Can be assessed by mass spectrometry.Variable; dependent on 5-FW concentration and incubation time. Can be assessed by mass spectrometry.While high incorporation is possible, it is often not 100%.[6] The stochastic nature of incorporation has been noted.
Media Formulation Tryptophan-free DMEM + 10% Dialyzed FBSTryptophan-free Ham's F-12 + 10% Dialyzed FBSThe use of tryptophan-free basal media and dialyzed serum is essential to maximize 5-FW incorporation.

Table 2: Cytotoxicity Profile of this compound

Cell LineIC₅₀ Value (µM)Assay MethodIncubation Time (hours)Notes
HEK293 Not establishedMTT / LDH48Cytotoxicity is expected to be dose-dependent. A dose-response curve should be generated to determine the optimal, non-toxic labeling concentration.[7]
CHO Not establishedMTT / LDH48The toxicity of tryptophan degradation products in cell culture media is a known concern, highlighting the importance of media stability.[8]

Experimental Protocols

Protocol 1: Preparation of Tryptophan-Free Cell Culture Medium

This protocol describes the preparation of 1 liter of tryptophan-free DMEM supplemented with dialyzed fetal bovine serum.

Materials:

  • DMEM powder, tryptophan-free (or custom formulation)[9][10][11]

  • Sodium Bicarbonate (NaHCO₃)

  • Dialyzed Fetal Bovine Serum (dFBS)

  • Penicillin-Streptomycin solution (100X)

  • Cell culture grade water

  • 0.22 µm sterile filter unit

Procedure:

  • Add the tryptophan-free DMEM powder to 800 mL of cell culture grade water and stir until completely dissolved.

  • Add 3.7 g of sodium bicarbonate and continue stirring until dissolved.

  • Adjust the pH to approximately 7.2-7.4 using 1N HCl or 1N NaOH.

  • Bring the final volume to 1 liter with cell culture grade water.

  • Sterilize the medium by passing it through a 0.22 µm filter unit.

  • Aseptically add 100 mL of dFBS (10% v/v) and 10 mL of 100X Penicillin-Streptomycin solution.

  • Store the complete medium at 4°C.

Protocol 2: this compound Labeling of Adherent Mammalian Cells (e.g., HEK293, CHO)

Materials:

  • Adherent mammalian cells (e.g., HEK293 or CHO)

  • Complete standard cell culture medium

  • Tryptophan-free complete medium (from Protocol 1)

  • This compound (5-FW) stock solution (e.g., 100 mM in sterile PBS or DMSO)

  • Phosphate-Buffered Saline (PBS), sterile

  • Trypsin-EDTA solution

  • Cell culture plates/flasks

Procedure:

  • Seed cells in a culture vessel and grow in standard complete medium until they reach 70-80% confluency.

  • Aspirate the standard medium and wash the cells once with sterile PBS.

  • Add the pre-warmed tryptophan-free complete medium to the cells.

  • Add 5-FW stock solution to the desired final concentration (e.g., starting with a range of 0.1 mM to 0.5 mM).

  • Incubate the cells for the desired labeling period (e.g., 24 to 72 hours) under standard cell culture conditions (37°C, 5% CO₂).

  • After incubation, proceed with cell harvesting for downstream analysis (e.g., protein extraction).

Protocol 3: Protein Extraction from 5-FW Labeled Cells

Materials:

  • 5-FW labeled cells

  • Ice-cold PBS

  • Ice-cold lysis buffer (e.g., RIPA buffer with protease inhibitors)

  • Cell scraper

  • Microcentrifuge tubes

  • Refrigerated centrifuge

Procedure:

  • Place the culture dish on ice and aspirate the labeling medium.

  • Wash the cells twice with ice-cold PBS.

  • Add an appropriate volume of ice-cold lysis buffer to the dish.

  • Use a cell scraper to detach the cells and collect the lysate in a pre-chilled microcentrifuge tube.

  • Incubate the lysate on ice for 30 minutes with occasional vortexing.

  • Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.

  • Transfer the supernatant (containing the soluble protein fraction) to a new pre-chilled tube.

  • Determine the protein concentration using a suitable method (e.g., BCA assay). The sample is now ready for downstream analysis like SDS-PAGE, Western blotting, or mass spectrometry.

Protocol 4: Cytotoxicity Assay for this compound

Materials:

  • Mammalian cells (e.g., HEK293, CHO)

  • 96-well cell culture plates

  • Standard complete cell culture medium

  • This compound stock solution

  • MTT or LDH cytotoxicity assay kit

Procedure:

  • Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Prepare a serial dilution of 5-FW in the standard complete medium.

  • Remove the medium from the wells and replace it with the medium containing different concentrations of 5-FW. Include a vehicle control (medium with the same amount of solvent used for the 5-FW stock).

  • Incubate the plate for a period relevant to your labeling experiment (e.g., 48 hours).

  • Perform the cytotoxicity assay according to the manufacturer's instructions (e.g., MTT or LDH assay).

  • Measure the absorbance or fluorescence using a plate reader.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC₅₀ value.

Visualizations

experimental_workflow cluster_prep Preparation cluster_labeling Labeling cluster_analysis Downstream Analysis prep_media Prepare Trp-Free Medium label_cells Incubate with 5-FW prep_media->label_cells Add to cells culture_cells Culture Mammalian Cells culture_cells->label_cells extract_protein Protein Extraction label_cells->extract_protein Harvest cells microscopy Fluorescence Microscopy label_cells->microscopy Fix & Permeabilize mass_spec Mass Spectrometry extract_protein->mass_spec nmr NMR Spectroscopy extract_protein->nmr

Caption: Experimental workflow for this compound labeling in mammalian cells.

tryptophan_metabolism Trp Tryptophan Protein Protein Synthesis Trp->Protein Serotonin Serotonin Pathway Trp->Serotonin ~1-2% Kynurenine Kynurenine Pathway Trp->Kynurenine >95% Indole Indole Pathway (Microbiota) Trp->Indole FiveFW This compound (Analog) FiveFW->Protein Incorporation FiveFW->Serotonin Potential Perturbation FiveFW->Kynurenine Potential Perturbation

Caption: Tryptophan metabolic pathways and potential perturbation by this compound.

References

Application Notes and Protocols for 19F NMR Studies of Protein Structure Using 5-Fluorotryptophan

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for utilizing 5-Fluorotryptophan (5-FW) as a probe in ¹⁹F Nuclear Magnetic Resonance (NMR) studies to investigate protein structure, dynamics, and interactions.

Introduction to this compound in ¹⁹F NMR

The introduction of fluorine atoms into proteins provides a powerful tool for NMR spectroscopy. The ¹⁹F nucleus has a spin of ½, 100% natural abundance, and a high gyromagnetic ratio, leading to high sensitivity. Furthermore, the chemical shift of ¹⁹F is exceptionally sensitive to the local electrostatic environment, offering a wide spectral window (up to 400 ppm) that minimizes signal overlap and provides a sensitive reporter for changes in protein conformation and ligand binding.[1] this compound, an analog of the natural amino acid tryptophan, can be biosynthetically incorporated into proteins and serves as a minimally perturbative probe, often found in functionally important regions like active sites and protein-protein interfaces.[2]

Advantages of Using this compound:

  • High Sensitivity: The ¹⁹F nucleus provides strong NMR signals, facilitating the study of even large proteins.[1]

  • Wide Chemical Shift Dispersion: The large range of ¹⁹F chemical shifts reduces signal overlap and allows for the resolution of individual fluorine resonances, even in large proteins.[1]

  • Sensitive Probe of Local Environment: The ¹⁹F chemical shift is highly sensitive to changes in the surrounding environment, making it an excellent tool for monitoring conformational changes, ligand binding, and protein dynamics.[1][3]

  • Minimal Perturbation: The substitution of a hydrogen atom with a fluorine atom is a relatively small change, often having a minimal effect on protein structure and function.[4]

  • Dual Probe Capability: this compound can also serve as a fluorescent probe, allowing for complementary fluorescence spectroscopy studies.[1][3]

Experimental Protocols

Protocol 1: Biosynthetic Incorporation of this compound into Proteins in E. coli

This protocol describes the uniform incorporation of 5-FW into a target protein expressed in Escherichia coli. Two common methods are presented: using a tryptophan auxotrophic strain or chemical inhibition of the endogenous tryptophan biosynthesis pathway.

Method A: Using a Tryptophan Auxotroph Strain

  • Strain Selection: Utilize an E. coli strain that is auxotrophic for tryptophan (e.g., a trp- strain).

  • Culture Media Preparation: Prepare a minimal medium (e.g., M9 medium) supplemented with all necessary nutrients, excluding tryptophan.

  • Initial Culture Growth: Inoculate a starter culture of the tryptophan auxotrophic E. coli strain harboring the expression plasmid for the protein of interest in a rich medium (e.g., LB broth) and grow overnight.

  • Inoculation of Minimal Media: Pellet the starter culture by centrifugation and wash the cells with the minimal medium to remove any residual tryptophan. Resuspend the cell pellet in the pre-warmed minimal medium.

  • Addition of this compound: Supplement the minimal medium with this compound at a concentration of 40-100 mg/L.[1]

  • Protein Expression: Grow the culture at the desired temperature (e.g., 18-37°C) until the optical density at 600 nm (OD₆₀₀) reaches 0.6-0.8.

  • Induction: Induce protein expression by adding Isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.5-1 mM.[1]

  • Harvesting: Continue to incubate the culture for the desired expression period (typically 4-16 hours). Harvest the cells by centrifugation.

  • Verification of Incorporation: Confirm the incorporation of 5-FW by mass spectrometry. An incorporation efficiency of >90% is desirable.[1]

Method B: Using Glyphosate Inhibition

  • Strain Selection: Use a suitable E. coli expression strain (e.g., BL21(DE3)).

  • Culture Media Preparation: Prepare a minimal medium (e.g., M9 medium) supplemented with necessary nutrients.

  • Initial Culture Growth: Grow a starter culture in a rich medium overnight.

  • Inoculation of Minimal Media: Inoculate the minimal medium with the starter culture and grow to an OD₆₀₀ of ~0.6.

  • Inhibition of Aromatic Amino Acid Synthesis: Add glyphosate to the culture at a final concentration of 1 g/L to inhibit the synthesis of aromatic amino acids.[1][5]

  • Supplementation with Amino Acids: Concurrently, add 5-fluoroindole (the precursor to 5-FW) at 20-60 mg/L, along with phenylalanine and tyrosine (each at ~60 mg/L) to the culture.[5]

  • Equilibration: Allow the culture to shake for 30 minutes to an hour.[1][5]

  • Induction and Harvesting: Induce protein expression with IPTG and harvest the cells as described in Method A.

Protocol 2: ¹⁹F NMR Data Acquisition and Analysis
  • Sample Preparation: Prepare the purified 5-FW labeled protein in a suitable NMR buffer (e.g., 50 mM phosphate, 100 mM NaCl, pH 7.4) containing 10% D₂O for the lock signal. Protein concentrations typically range from 35-100 µM.[6]

  • NMR Spectrometer Setup:

    • Tune the NMR probe to the ¹⁹F frequency.

    • Use a suitable reference standard, such as trifluoroacetic acid (TFA), which is set to -76.55 ppm.[6]

  • 1D ¹⁹F NMR Experiment:

    • Acquire a simple 1D ¹⁹F NMR spectrum.

    • Typical parameters might include a relaxation delay of 0.7-1.0 s and an acquisition time of 0.05-0.1 s.[6]

    • Apply a line broadening of ~10 Hz during processing to improve the signal-to-noise ratio.[6]

  • Data Analysis for Ligand Binding:

    • Chemical Shift Perturbation (CSP): Titrate a ligand into the protein sample and record a series of 1D ¹⁹F NMR spectra. Monitor the changes in the chemical shifts of the ¹⁹F resonances.

    • Dissociation Constant (Kd) Determination: Plot the chemical shift changes as a function of the ligand concentration and fit the data to a suitable binding isotherm to determine the dissociation constant (Kd).[5]

  • Relaxation Studies for Dynamics:

    • Measure the longitudinal (R₁) and transverse (R₂) relaxation rates of the ¹⁹F nuclei to probe protein dynamics on different timescales.[7][8][9]

    • These experiments can provide insights into the flexibility of the protein backbone and side chains.

Data Presentation

The following tables summarize typical quantitative data obtained from ¹⁹F NMR studies using this compound.

ParameterTypical Value/RangeSignificanceReference
¹⁹F Chemical Shift Varies widely based on local environmentReports on the polarity and nature of the surrounding protein structure.[1]
Chemical Shift Perturbation (CSP) upon Ligand Binding 0.1 - 1.0 ppmIndicates a direct or allosteric effect of ligand binding on the local environment of the 5-FW residue.[10]
Dissociation Constant (Kd) µM to mM rangeQuantifies the binding affinity of a ligand to the protein.[5]
Longitudinal Relaxation Rate (R₁) Varies with molecular size and dynamicsProvides information on fast (ps-ns) timescale motions.[8]
Transverse Relaxation Rate (R₂) Varies with molecular size and dynamicsSensitive to both fast and slow (µs-ms) timescale motions, including conformational exchange.[7]
Protein SystemObservationConclusionReference
α-Synuclein ¹⁹F resonances similar to free 5-FW in buffer.Confirmed the intrinsically disordered nature of the protein.[1]
E. coli Glucose/Galactose Receptor Significant differences in R₁ rates among five 5-FW residues.Reflected variations in the local motional properties of the residues.[8]
Histidine-binding protein J Downfield shift of ~0.6 ppm upon histidine binding.Indicated a conformational change to a more hydrophobic environment for the tryptophan residue upon ligand binding.[10]
SH3 Domain Incorporation of 5-FW increased the Kd for a peptide ligand.The fluorine atom minimally perturbed the protein structure but slightly decreased the binding affinity.[5]
Hsf1 DNA-binding domain Two distinct ¹⁹F signals observed for a single Trp residue.Indicated a dynamic equilibrium between two conformers corresponding to a "flip-in" and "flip-out" state of the indole ring.[11]

Visualizations

The following diagrams illustrate the experimental workflow for using this compound in ¹⁹F NMR studies.

Experimental_Workflow cluster_prep Protein Preparation cluster_nmr NMR Spectroscopy cluster_analysis Data Analysis cluster_interpretation Interpretation Expression_System Select E. coli Strain (e.g., Tryptophan Auxotroph) Culture Grow Culture in Minimal Media Expression_System->Culture Add_5FW Add this compound or Precursor Culture->Add_5FW Induce Induce Protein Expression (IPTG) Add_5FW->Induce Harvest Harvest Cells Induce->Harvest Purify Purify 5-FW Labeled Protein Harvest->Purify Sample_Prep Prepare NMR Sample Purify->Sample_Prep Acquire_1D Acquire 1D ¹⁹F NMR Spectrum Sample_Prep->Acquire_1D Ligand_Titration Ligand Titration Sample_Prep->Ligand_Titration Relaxation_Expts Relaxation Experiments Sample_Prep->Relaxation_Expts Process_Spectra Process Spectra (Referencing, Phasing) Acquire_1D->Process_Spectra Analyze_CSP Analyze Chemical Shift Perturbations (CSPs) Ligand_Titration->Analyze_CSP Analyze_Relaxation Analyze Relaxation Data (R₁, R₂) Relaxation_Expts->Analyze_Relaxation Structure Protein Structure Information Process_Spectra->Structure Determine_Kd Determine Dissociation Constant (Kd) Analyze_CSP->Determine_Kd Binding Protein-Ligand Interactions (Binding Site, Affinity) Determine_Kd->Binding Dynamics Protein Dynamics (Flexibility, Conformational Exchange) Analyze_Relaxation->Dynamics Ligand_Binding_Workflow Start 5-FW Labeled Protein Add_Ligand Add Increasing Concentrations of Ligand Start->Add_Ligand Acquire_Spectra Acquire 1D ¹⁹F NMR Spectrum at Each Concentration Add_Ligand->Acquire_Spectra Measure_Shifts Measure Chemical Shift of ¹⁹F Resonances Acquire_Spectra->Measure_Shifts Plot_Data Plot Δδ vs. [Ligand] Measure_Shifts->Plot_Data Fit_Curve Fit Data to a Binding Isotherm Plot_Data->Fit_Curve End Determine Kd Fit_Curve->End

References

site-specific incorporation of 5-Fluorotryptophan via amber suppression

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The expansion of the genetic code to include non-canonical amino acids (ncAAs) has become a powerful tool in protein engineering and drug discovery. The site-specific incorporation of ncAAs with unique chemical or physical properties enables novel approaches to study and manipulate protein function. 5-Fluorotryptophan (5-FW) is a particularly valuable ncAA. Its fluorine atom serves as a sensitive probe for ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy, allowing for detailed studies of protein structure, dynamics, and protein-ligand interactions without background signal from the rest of the protein.[1][2] Furthermore, 5-FW's intrinsic fluorescence provides a complementary method for probing local protein microenvironments.[3]

This application note provides a detailed protocol for the site-specific incorporation of 5-FW into a protein of interest in Escherichia coli using amber stop codon suppression technology. This method relies on an orthogonal aminoacyl-tRNA synthetase/tRNA pair that uniquely recognizes the UAG (amber) stop codon and inserts 5-FW at the desired position.[4][5][6]

Principle of the Method

The central dogma of molecular biology is repurposed to encode 5-FW. A stop codon, typically UAG (amber), is introduced at a specific site in the gene of the protein of interest (POI) via site-directed mutagenesis. In parallel, the expression host is equipped with a two-component system encoded on a separate plasmid:[4][7]

  • An Orthogonal Aminoacyl-tRNA Synthetase (aaRS): This engineered enzyme is specific for 5-FW. It recognizes and charges 5-FW onto its cognate orthogonal tRNA. Crucially, it does not recognize any canonical amino acids or endogenous tRNAs.[1][4]

  • An Orthogonal Suppressor tRNA: This tRNA has an anticodon (CUA) that recognizes the UAG amber codon in the mRNA. It is not recognized by any of the host's endogenous synthetases but is exclusively charged with 5-FW by the orthogonal aaRS.[4][8]

When the POI is expressed, the ribosome pauses at the UAG codon. Instead of termination, the 5-FW-charged orthogonal tRNA binds to the UAG codon, and translation continues, resulting in a full-length protein with 5-FW incorporated at the specified position.

amber_suppression Mechanism of Amber Suppression for 5-FW Incorporation cluster_0 Components cluster_1 Cellular Machinery cluster_2 Output aaRS Orthogonal aaRS charged_tRNA 5-FW-tRNA(CUA) aaRS->charged_tRNA charges tRNA Orthogonal tRNA(CUA) tRNA->aaRS binds FW 5-FW FW->aaRS binds Ribosome Ribosome Protein Full-length Protein with 5-FW Ribosome->Protein synthesizes mRNA mRNA (5'...NNN-UAG-NNN...3') mRNA->Ribosome is translated charged_tRNA->Ribosome delivers 5-FW

Amber suppression mechanism for 5-FW incorporation.

Materials and Reagents

  • Plasmids:

    • Expression vector (e.g., pET, pBAD) containing the gene of interest with an in-frame amber codon (TAG) at the desired position.

    • Orthogonal pair vector (e.g., pEVOL, pSupAR) encoding the 5-FW-specific aaRS and the suppressor tRNA.[8]

  • Bacterial Strain: E. coli expression strain (e.g., BL21(DE3), DH10B).

  • Reagents:

    • This compound (L-isomer)

    • Antibiotics (e.g., Kanamycin, Chloramphenicol, Ampicillin) corresponding to plasmid resistance markers.

    • Luria-Bertani (LB) broth and agar.

    • Minimal media (e.g., M9) supplemented with glucose, MgSO₄, and required amino acids (if using an auxotrophic strain).

    • Isopropyl β-D-1-thiogalactopyranoside (IPTG) or other appropriate inducer.

    • Buffers for protein purification (e.g., Lysis, Wash, Elution buffers for Ni-NTA chromatography).

Detailed Experimental Protocol

This protocol outlines the general steps from transformation to verification. Optimization of expression conditions (e.g., inducer concentration, temperature, 5-FW concentration) is recommended for each new protein.

experimental_workflow Experimental Workflow start Start: Plasmids (POI-TAG + Orthogonal Pair) transformation 1. Co-transformation into E. coli start->transformation culture 2. Cell Culture (LB, Antibiotics) transformation->culture addition 3. Add 5-FW to Media culture->addition induction 4. Induce Expression (e.g., IPTG) addition->induction harvest 5. Cell Harvest (Centrifugation) induction->harvest lysis 6. Cell Lysis harvest->lysis purification 7. Protein Purification (e.g., Affinity Chromatography) lysis->purification verification 8. Verification (MS, UV-Vis, NMR) purification->verification finish End: Purified 5-FW Labeled Protein verification->finish

Workflow for 5-FW protein production.

Step 1: Plasmid Preparation and Transformation

  • Introduce an amber stop codon (TAG) at the desired residue position in your protein's gene using site-directed mutagenesis. Verify the mutation by DNA sequencing.

  • Prepare competent E. coli expression cells.

  • Co-transform the expression plasmid (containing POI-TAG) and the orthogonal pair plasmid into the competent cells.

  • Plate the transformed cells on an LB agar plate containing the appropriate antibiotics for both plasmids. Incubate overnight at 37°C.

Step 2: Protein Expression

  • Inoculate a 5-10 mL LB starter culture with a single colony from the transformation plate. Add the required antibiotics. Grow overnight at 37°C with shaking.

  • The next day, use the starter culture to inoculate a larger volume (e.g., 1 L) of expression medium (LB or minimal media) containing the appropriate antibiotics.

  • Grow the culture at 37°C with shaking (200-250 rpm) until the optical density at 600 nm (OD₆₀₀) reaches 0.6–0.8.

  • Add this compound to the culture to a final concentration of 0.5-1 mM.

  • Incubate for 15-30 minutes to allow for uptake of the 5-FW.

  • Induce protein expression by adding the appropriate inducer (e.g., IPTG to a final concentration of 0.1-1 mM).

  • Reduce the temperature to 18-25°C and continue to incubate with shaking for 12-18 hours.

Step 3: Protein Purification

  • Harvest the cells by centrifugation (e.g., 6,000 x g for 15 minutes at 4°C).

  • Resuspend the cell pellet in lysis buffer and lyse the cells (e.g., by sonication or high-pressure homogenization).

  • Clarify the lysate by centrifugation (e.g., 20,000 x g for 30 minutes at 4°C).

  • Purify the protein from the supernatant using an appropriate chromatography method (e.g., Ni-NTA affinity chromatography for His-tagged proteins).

Step 4: Verification of 5-FW Incorporation

  • Mass Spectrometry (MS): Use electrospray ionization mass spectrometry (ESI-MS) to determine the intact mass of the purified protein. The observed mass should match the theoretical mass calculated for the protein with 5-FW incorporated (mass of Trp = 186.079 Da; mass of 5-FW = 204.069 Da; Δmass = +17.99 Da).[1][9]

  • UV-Vis Spectroscopy: Measure the absorbance spectrum of the purified protein. The incorporation of 5-FW causes a characteristic red shift of ~5 nm in the maximum absorbance wavelength compared to the wild-type protein containing tryptophan.[3]

  • ¹⁹F NMR Spectroscopy: The most definitive verification. A ¹⁹F NMR spectrum of the protein will show a signal in the characteristic chemical shift range for 5-FW, confirming its presence and providing a pure sample for further studies.[3][10]

Expected Results and Data Presentation

The yield and incorporation efficiency can vary depending on the protein, the insertion site, and the expression conditions.

Table 1: Representative Quantitative Data

Protein VariantExpression System5-FW in MediumTypical Yield (mg/L)Incorporation Efficiency
Wild-Type ProteinE. coli BL21(DE3)No10 - 20N/A
POI-TAGE. coli BL21(DE3)Yes (1 mM)5 - 9[11]>95%[11]
POI-TAG (Control)E. coli BL21(DE3)No<0.1 (Truncated)0%

Table 2: Example Mass Spectrometry Verification Data

Protein VariantTheoretical Mass (Da)Observed Mass (Da)Status
Wild-Type (with Trp)27436.527436.8Confirmed
Mutant (with 5-FW)27454.5[1]27454.5[1]Confirmed

Applications in Research and Drug Development

The ability to place a fluorine atom precisely within a protein structure opens up powerful analytical avenues, particularly relevant to drug development.

  • ¹⁹F NMR for Fragment-Based Screening: ¹⁹F NMR is an exceptionally sensitive method for detecting weak binding events. A 5-FW labeled protein can be used in screens where the binding of a small molecule fragment causes a change in the chemical shift of the ¹⁹F signal, indicating a direct interaction at or near the labeled site.[9]

  • Structural and Dynamic Studies: The fluorine probe can report on conformational changes, protein folding, and protein-protein interactions.[1][2]

  • Fluorescence Studies: 5-FW's fluorescence properties can be used to monitor changes in the local environment upon ligand binding or conformational shifts.[3]

drug_screening_workflow Application: ¹⁹F NMR-Based Drug Screening protein Purified Protein with 5-FW Probe nmr_apo Acquire ¹⁹F NMR Spectrum (Apo) protein->nmr_apo mix Mix Protein with Fragment protein->mix library Fragment Library (Small Molecules) library->mix analysis Analyze Chemical Shift Perturbation nmr_apo->analysis nmr_bound Acquire ¹⁹F NMR Spectrum (Bound) mix->nmr_bound nmr_bound->analysis hit Hit Identification analysis->hit Shift Detected no_hit No Hit analysis->no_hit No Change

Using 5-FW labeled proteins in drug screening.

Troubleshooting

ProblemPotential Cause(s)Suggested Solution(s)
Low or no protein yield - Toxicity of the expressed protein or 5-FW.- Inefficient suppression of the amber codon.- Poor expression/folding at the chosen temperature.- Lower the inducer concentration.- Reduce expression temperature and/or time.- Test different insertion sites for the amber codon.- Ensure the orthogonal pair plasmid is correct and active.
High amount of truncated protein - Inefficient incorporation of 5-FW.- Depletion of 5-FW in the medium.- The orthogonal tRNA is not efficiently charged.- Increase the concentration of 5-FW in the medium.- Optimize the time between 5-FW addition and induction.- Use a fresh batch of 5-FW.- Verify the integrity of the orthogonal pair plasmid.
Wild-type mass observed instead of 5-FW mass - The orthogonal aaRS is not specific and is charging the tRNA with canonical Tryptophan.- Contamination of 5-FW stock with Tryptophan.- Use a highly specific, evolved orthogonal aaRS/tRNA pair.- Use a tryptophan auxotroph E. coli strain.- Ensure high-purity 5-FW.

References

Application Notes and Protocols: 5-Fluorotryptophan for Studying Protein-Ligand Interactions

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

5-Fluorotryptophan (5-FW) is a powerful analog of the natural amino acid tryptophan, widely employed in the study of protein structure, dynamics, and interactions.[1] The substitution of a hydrogen atom with a fluorine atom on the indole ring of tryptophan provides a minimally perturbative probe for biophysical studies.[2] The unique properties of the fluorine-19 (¹⁹F) nucleus, including its 100% natural abundance, spin of ½, and high sensitivity in Nuclear Magnetic Resonance (NMR) spectroscopy, make it an exceptional tool for investigating protein-ligand interactions.[3] Furthermore, the fluorine substitution subtly alters the electronic properties of the indole ring, providing a sensitive fluorescent reporter of the local microenvironment.[4] This document provides detailed application notes and protocols for utilizing 5-FW in protein-ligand interaction studies, with a focus on NMR and fluorescence spectroscopy techniques.

Key Applications

¹⁹F Nuclear Magnetic Resonance (NMR) Spectroscopy

¹⁹F NMR is a primary technique for leveraging 5-FW to study protein-ligand interactions. The chemical shift of the ¹⁹F nucleus is highly sensitive to its local electronic environment, making it an exquisite probe for detecting conformational changes upon ligand binding.[4][5] Since proteins do not naturally contain fluorine, ¹⁹F NMR spectra are free of background signals, allowing for the clear detection of signals from the labeled protein.[3]

Applications in Protein-Ligand Interaction Studies:

  • Binding Affinity and Kinetics: Ligand binding can be monitored by observing changes in the ¹⁹F NMR spectrum of a 5-FW labeled protein. These changes can manifest as chemical shift perturbations (CSPs), line broadening, or the appearance of new signals, depending on the kinetics of the binding event (fast, intermediate, or slow exchange).[6] Analysis of these spectral changes as a function of ligand concentration allows for the determination of dissociation constants (Kd).[7] Furthermore, lineshape analysis can provide kinetic information, such as association (kon) and dissociation (koff) rates.[7]

  • Fragment-Based Drug Discovery (FBDD): ¹⁹F NMR is a high-throughput method for screening libraries of small molecule fragments against a 5-FW labeled protein target.[3][8] The detection of binding events, even weak ones, is straightforward due to the sensitivity of the ¹⁹F probe.[3]

  • Allosteric Site Identification: By incorporating 5-FW at sites distal to the active site, it is possible to detect conformational changes induced by ligand binding at the active site, thereby identifying and characterizing allosteric interactions.

  • Conformational Heterogeneity: The sensitivity of ¹⁹F NMR can resolve distinct signals from different conformational states of a protein, providing insights into the protein's dynamic landscape and how it is modulated by ligand binding.[9][10]

Fluorescence Spectroscopy

The incorporation of 5-FW into a protein also provides a sensitive intrinsic fluorescent probe.[4] The fluorescence properties of the 5-FW indole ring, such as its quantum yield and the wavelength of maximum emission, are dependent on the polarity and dynamics of its local environment.[4][11]

Applications in Protein-Ligand Interaction Studies:

  • Monitoring Binding Events: Ligand binding often alters the local environment of a tryptophan residue, leading to changes in the fluorescence spectrum of a 5-FW labeled protein.[12] These changes can be used to monitor the binding event and, through titration experiments, to determine the binding affinity.

  • Probing Conformational Changes: Changes in protein conformation upon ligand binding can be detected by monitoring the fluorescence of a strategically placed 5-FW residue. A shift to a shorter wavelength (blue shift) typically indicates a more hydrophobic environment, while a shift to a longer wavelength (red shift) suggests increased solvent exposure.[13]

  • Complementary to NMR: Fluorescence spectroscopy offers a complementary method to NMR for studying protein-ligand interactions, often requiring lower protein concentrations and providing faster data acquisition.[4]

Data Presentation

Quantitative data from protein-ligand interaction studies using 5-FW should be presented in a clear and organized manner to facilitate comparison and interpretation.

Table 1: Comparison of Binding Kinetics for SH3 T22G with and without this compound Labeling

ParameterWithout FluorineWith this compound
Kd (µM) 70150
kon (10⁸ M⁻¹s⁻¹) 1.21.5
koff (10⁴ s⁻¹) 0.82.2

Data adapted from a study on the SH3 T22G protein, demonstrating that 5-FW incorporation can subtly alter binding affinity primarily by affecting the dissociation rate constant.[7]

Table 2: Spectroscopic Properties of this compound

PropertyValueReference
Molar Extinction Coefficient (at 280 nm) 5700 M⁻¹cm⁻¹[4]
Typical ¹⁹F Chemical Shift Range in Proteins -131 to -135 ppm[14]

Experimental Protocols

Protocol 1: Incorporation of this compound into Proteins in E. coli

This protocol is adapted for the expression of 5-FW-containing proteins in Escherichia coli by inhibiting the shikimate pathway.[4]

Materials:

  • E. coli expression strain (e.g., BL21(DE3))

  • Expression vector containing the gene of interest

  • M9 minimal media supplemented with necessary nutrients

  • This compound (5-FW)

  • Glyphosate

  • Phenylalanine (Phe) and Tyrosine (Tyr)

  • Isopropyl β-D-1-thiogalactopyranoside (IPTG)

Procedure:

  • Transform the E. coli expression strain with the expression vector.

  • Grow a starter culture overnight in LB medium at 37°C.

  • Inoculate 1 L of supplemented M9 minimal media with the overnight culture.

  • Grow the culture at 37°C with shaking until the optical density at 600 nm (OD₆₀₀) reaches 0.6.[7]

  • To inhibit the endogenous synthesis of aromatic amino acids, add glyphosate to a final concentration of 1 g/L.[7]

  • Supplement the media with 60 mg/L each of Phe and Tyr to support cell growth.[7]

  • Add 60 mg/L of 5-FW (or 5-fluoroindole, a precursor) to the culture.[7][8]

  • Shake the culture for 30 minutes to allow for the uptake of the amino acids.[7]

  • Induce protein expression by adding IPTG to a final concentration of 1 mM.[7]

  • Express the protein at 37°C for 2.5 hours or at 20°C for 12 hours.[7]

  • Harvest the cells by centrifugation.

Protocol 2: Protein Purification and Verification of 5-FW Incorporation

Materials:

  • Cell pellet from Protocol 1

  • Lysis buffer (e.g., PBS with lysozyme and DNase)

  • Appropriate chromatography columns for protein purification (e.g., Ni-NTA for His-tagged proteins)

  • Dialysis tubing or desalting column (e.g., PD-10)[4]

  • UV-Vis spectrophotometer

  • Mass spectrometer (e.g., ESI-MS)

Procedure:

  • Resuspend the cell pellet in lysis buffer and lyse the cells (e.g., by sonication).

  • Clarify the lysate by centrifugation.

  • Purify the protein from the supernatant using appropriate chromatography techniques.

  • Perform buffer exchange into the desired buffer for spectroscopy using dialysis or a desalting column.[4]

  • Verification of 5-FW Incorporation:

    • UV-Vis Spectroscopy: Measure the absorbance spectrum of the purified protein from 200-500 nm. The incorporation of 5-FW causes a characteristic red shift (~5 nm) in the absorption spectrum compared to native tryptophan.[4] Compare the spectrum to that of free 5-FW in the same buffer; a high degree of incorporation (>90%) will result in an overlay of the protein and free 5-FW spectra at the red edge.[4]

    • Mass Spectrometry: Use ESI-MS to determine the exact mass of the purified protein. The mass should correspond to the expected mass of the protein with all tryptophan residues replaced by 5-FW.[7]

Protocol 3: ¹⁹F NMR Spectroscopy for Ligand Binding Studies

Materials:

  • Purified 5-FW labeled protein in NMR buffer (e.g., 50 mM sodium phosphate, 100 mM NaCl, pH 7.4, with 10% D₂O)[3]

  • Ligand stock solution in the same NMR buffer

  • NMR spectrometer equipped with a fluorine probe

Procedure:

  • Prepare an NMR sample of the 5-FW labeled protein at a suitable concentration (e.g., 10-50 µM).[3][8]

  • Acquire a 1D ¹⁹F NMR spectrum of the protein in the absence of the ligand. This serves as the reference (apo) spectrum.

    • Typical Acquisition Parameters:

      • Pulse Program: 1D pulse-acquire with ¹H decoupling

      • Sweep Width: 30-50 ppm, centered on the expected ¹⁹F signal

      • Acquisition Time: 1.0 s

      • Relaxation Delay (D1): 3-5 s

      • Number of Scans: 1024 - 4096 (depending on protein concentration)

      • Temperature: 298 K[3]

  • Perform a titration by adding increasing concentrations of the ligand to the protein sample.

  • Acquire a 1D ¹⁹F NMR spectrum at each ligand concentration.

  • Analyze the changes in the ¹⁹F NMR spectrum (chemical shift perturbations, line broadening) as a function of ligand concentration to determine the binding affinity (Kd).

Protocol 4: Fluorescence Spectroscopy for Monitoring Protein-Ligand Interactions

Materials:

  • Purified 5-FW labeled protein in a suitable buffer (e.g., 10 mM NaPi, 100 mM NaCl, pH 7.4)[4]

  • Ligand stock solution in the same buffer

  • Fluorescence spectrophotometer

  • Quartz cuvette

Procedure:

  • Prepare a sample of the 5-FW labeled protein at a concentration of approximately 10 µM in a quartz cuvette.[4] The optical density of the sample at the excitation wavelength should not exceed 0.1 to avoid inner filter effects.[4]

  • Place the cuvette in a temperature-controlled spectrofluorometer.[4]

  • Acquire the fluorescence emission spectrum of the protein in the absence of the ligand.

    • Typical Spectrofluorometer Parameters:

      • Temperature: 25°C

      • Excitation Wavelength: 295 nm (to selectively excite tryptophan)

      • Excitation Slit Width: 1 nm

      • Emission Wavelength Range: 300 - 500 nm

      • Emission Slit Width: 1 nm

      • Integration Time: 0.25 s[4]

  • Record a buffer blank spectrum to ensure no contaminants are contributing to the emission spectrum.[4]

  • Perform a titration by adding increasing concentrations of the ligand to the protein sample.

  • Acquire a fluorescence emission spectrum at each ligand concentration.

  • Analyze the changes in fluorescence intensity or wavelength of maximum emission as a function of ligand concentration to determine the binding affinity.

Mandatory Visualizations

Diagrams of Experimental Workflows and Principles

experimental_workflow cluster_protein_prep Protein Preparation cluster_analysis Biophysical Analysis cluster_nmr_workflow NMR Workflow cluster_fluor_workflow Fluorescence Workflow expression Expression in E. coli with 5-FW purification Purification expression->purification verification Verification (MS, UV-Vis) purification->verification nmr 19F NMR Spectroscopy verification->nmr fluorescence Fluorescence Spectroscopy verification->fluorescence nmr_titration Ligand Titration nmr->nmr_titration fluor_titration Ligand Titration fluorescence->fluor_titration nmr_data Data Analysis (CSPs, Line Broadening) nmr_titration->nmr_data nmr_result Kd, kon, koff nmr_data->nmr_result fluor_data Data Analysis (Intensity/Wavelength Shift) fluor_titration->fluor_data fluor_result Kd fluor_data->fluor_result

Caption: Workflow for studying protein-ligand interactions using 5-FW.

nmr_principle cluster_protein 5-FW Labeled Protein cluster_spectrum 19F NMR Spectrum protein_apo Apo Protein (No Ligand) protein_bound Holo Protein (Ligand Bound) protein_apo->protein_bound + Ligand spectrum_apo Single Peak (Apo State) protein_apo->spectrum_apo Observe Signal spectrum_bound Shifted Peak (Bound State) protein_bound->spectrum_bound Observe Shift ligand Ligand ligand->protein_bound

Caption: Principle of ¹⁹F NMR for detecting ligand binding.

fluorescence_principle cluster_environment 5-FW Microenvironment cluster_emission Fluorescence Emission solvent_exposed Solvent Exposed red_shifted Red-Shifted Emission (Longer Wavelength) solvent_exposed->red_shifted Results in ligand_binding Ligand Binding solvent_exposed->ligand_binding Conformational Change buried Buried (Hydrophobic) blue_shifted Blue-Shifted Emission (Shorter Wavelength) buried->blue_shifted Results in ligand_binding->buried

References

Applications of 5-Fluorotryptophan in the Study of Intrinsically Disordered Proteins: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Intrinsically disordered proteins (IDPs) lack a stable tertiary structure, existing as dynamic ensembles of conformations. This inherent flexibility is crucial for their function in cellular processes like signaling and regulation, but it also presents a significant challenge for traditional structural biology techniques. 5-Fluorotryptophan (5-FW), a synthetic analog of tryptophan, has emerged as a powerful tool to probe the structure, dynamics, and interactions of IDPs. Its unique properties as both a ¹⁹F Nuclear Magnetic Resonance (NMR) and a fluorescent probe offer distinct advantages for overcoming the challenges associated with studying these enigmatic proteins.[1][2] This document provides detailed application notes and protocols for utilizing 5-FW in IDP research.

Application Notes

Probing Local Environment and Conformational Substates with ¹⁹F NMR

The fluorine nucleus (¹⁹F) is an ideal probe for NMR studies of IDPs. It has a spin of ½, 100% natural abundance, and a large chemical shift range, making it highly sensitive to its local chemical environment.[1][2][3] This sensitivity allows for the detection of subtle changes in protein conformation, solvent exposure, and ligand binding.

  • Overcoming Spectral Overlap: Proton (¹H) NMR spectra of IDPs are often plagued by severe resonance overlap due to the limited chemical shift dispersion of protons in a disordered state. The much larger chemical shift dispersion of ¹⁹F (~400 ppm compared to ~13 ppm for ¹H) helps to resolve individual tryptophan residues, even in highly flexible proteins.[2]

  • Site-Specific Information: By incorporating 5-FW at specific sites through mutagenesis, researchers can obtain information about the local environment at defined positions within the IDP sequence. This is particularly valuable for mapping binding interfaces or identifying regions that undergo conformational changes upon interaction with other molecules.

  • Detecting Transient Structures: The ¹⁹F chemical shifts of 5-FW incorporated into IDPs can reveal the presence of transient secondary or tertiary structures that are difficult to detect by other means.[2] For instance, the ¹⁹F NMR spectra of 5-FW-labeled α-synuclein, an IDP implicated in Parkinson's disease, show distinct resonances for each incorporation site, reflecting subtle differences in their local microenvironments.[2]

Characterizing IDP Dynamics with ¹⁹F NMR Relaxation

NMR relaxation experiments on ⁵-FW-labeled IDPs provide insights into their dynamic properties across a wide range of timescales.

  • Backbone and Side-Chain Flexibility: Measurements of spin-lattice (T₁) and spin-spin (T₂) relaxation times can quantify the motional freedom of the tryptophan side chain. By analyzing relaxation data, it is possible to determine order parameters (S²) and correlation times for internal motions, providing a detailed picture of local and global flexibility.

  • Conformational Exchange: Carr-Purcell-Meiboom-Gill (CPMG) relaxation dispersion experiments can detect and characterize conformational exchange processes occurring on the microsecond to millisecond timescale. This is particularly useful for studying folding-upon-binding events or the interconversion between different conformational substates of an IDP. For example, in the Dcp1:Dcp2 complex, ¹⁹F CPMG relaxation dispersion experiments on this compound labeled Dcp1 were used to extract exchange parameters for protein motions.[4]

Fluorescence Spectroscopy of IDP Conformations and Interactions

5-FW also serves as a sensitive fluorescent probe. Its fluorescence properties, such as quantum yield and emission wavelength, are modulated by the polarity of its local environment.[2]

  • Simplified Fluorescence Decay: Compared to natural tryptophan, 5-FW often exhibits simpler fluorescence decay kinetics, which can simplify the analysis of time-resolved fluorescence data.[5][6]

  • Monitoring Environmental Changes: Changes in the fluorescence emission spectrum of 5-FW can be used to monitor changes in the local environment of the probe. For example, a blue shift in the emission maximum indicates a more hydrophobic environment, which can occur upon ligand binding or protein folding. The substitution of fluorine on the tryptophan indole ring results in a characteristic red shift in the absorption spectrum compared to native tryptophan.[1]

  • Fluorescence Quenching Studies: The accessibility of the 5-FW residue to solvent or quenching agents can be assessed through fluorescence quenching experiments. This provides information about the solvent exposure of different regions of the IDP and how it changes upon interaction with binding partners.

Fragment-Based Drug Discovery using ¹⁹F NMR

The sensitivity and simplicity of ¹⁹F NMR make it an excellent tool for fragment-based drug discovery (FBDD) targeting IDPs.[7][8][9][10] IDPs are increasingly recognized as important drug targets, and FBDD is a powerful approach to identify small molecule ligands that can modulate their function.[9]

  • High-Throughput Screening: ¹⁹F NMR allows for the rapid screening of libraries of small, fluorinated fragments to identify binders to a 5-FW-labeled IDP. Changes in the ¹⁹F chemical shift or line broadening of the protein signal upon addition of a fragment indicate binding.

  • Affinity Determination: The dissociation constant (Kd) of a fragment can be determined by titrating the labeled protein with the compound and fitting the changes in the ¹⁹F chemical shift to a binding isotherm.[1][3]

  • Site-Specific Binding Information: By observing which 5-FW resonance is perturbed, it is possible to identify the region of the IDP where the fragment binds. This information is invaluable for structure-activity relationship (SAR) studies and the optimization of initial hits into more potent leads.

Quantitative Data Summary

The following tables summarize key quantitative parameters obtained from studies using this compound in intrinsically disordered proteins.

ProteinResidue¹⁹F Chemical Shift (ppm)ConditionsReference
α-synuclein5FW4-48.915 °C, 10 mM NaPi, 100 mM NaCl, pH 7.4[2]
α-synuclein5FW39-49.115 °C, 10 mM NaPi, 100 mM NaCl, pH 7.4[2]
α-synuclein5FW94-49.115 °C, 10 mM NaPi, 100 mM NaCl, pH 7.4[2]
Free 5-FW--49.015 °C, 10 mM NaPi, 100 mM NaCl, pH 7.4[2]

Table 1: ¹⁹F NMR Chemical Shifts of 5-FW in α-synuclein.

ParameterValueNotesReference
Molar Extinction Coefficient (280 nm)5700 M⁻¹cm⁻¹For free this compound.[2]
Absorption Spectrum Shift~5 nm red shift vs. NATACharacteristic shift upon fluorine substitution on the indole ring.[1]

Table 2: Spectroscopic Properties of this compound.

Protein ComplexResiduesExchange Rate (k_ex)Population (p_a)NotesReference
Dcp1:Dcp2Trp 45, 1076840 ± 1109 s⁻¹98.9 ± 1.1%Data from ¹⁹F CPMG relaxation dispersion experiments fitted to a two-site exchange model.[4]

Table 3: Conformational Exchange Parameters from ¹⁹F NMR Relaxation Dispersion.

Experimental Protocols

Protocol 1: Biosynthetic Incorporation of this compound into an IDP

This protocol is a generalized procedure based on the expression of 5-FW-labeled α-synuclein in E. coli.[1]

1. Materials:

  • E. coli BL21(DE3) cells transformed with the expression vector for the target IDP.

  • Luria-Bertani (LB) medium and agar plates with appropriate antibiotics.

  • M9 minimal medium supplemented with glucose, thiamine, and trace metals.

  • This compound (5-FW).

  • Isopropyl β-D-1-thiogalactopyranoside (IPTG).

  • Lysis buffer (e.g., 50 mM Tris-HCl, pH 8.0, 1 mM EDTA, 100 mM NaCl, protease inhibitors).

  • Purification resins (e.g., Ni-NTA for His-tagged proteins, ion-exchange, size-exclusion chromatography).

2. Procedure:

  • Starter Culture: Inoculate 50 mL of LB medium containing the appropriate antibiotic with a single colony of the transformed E. coli. Grow overnight at 37°C with shaking.

  • Main Culture: Inoculate 1 L of M9 minimal medium with the overnight culture. Grow at 37°C with shaking until the OD₆₀₀ reaches 0.6-0.8.

  • Induction: Add 5-FW to a final concentration of 60-100 mg/L. Incubate for 15-30 minutes to allow for uptake and incorporation.

  • Induce protein expression by adding IPTG to a final concentration of 0.5-1 mM.

  • Continue to grow the culture for 4-6 hours at 30°C.

  • Harvesting: Harvest the cells by centrifugation at 5,000 x g for 20 minutes at 4°C.

  • Cell Lysis: Resuspend the cell pellet in lysis buffer and lyse the cells by sonication or high-pressure homogenization.

  • Purification: Clarify the lysate by centrifugation at 20,000 x g for 30 minutes at 4°C. Purify the target IDP from the supernatant using appropriate chromatography techniques.

  • Verification of Incorporation: Confirm the incorporation of 5-FW by mass spectrometry. A successful incorporation will result in a mass shift corresponding to the mass difference between tryptophan and 5-FW. The incorporation efficiency can be estimated by comparing the peak intensities of the labeled and unlabeled protein. A UV-Vis absorption spectrum showing a red shift of ~5 nm compared to the wild-type protein can also indicate successful incorporation.[1]

Protocol 2: ¹⁹F NMR Spectroscopy for Ligand Binding Analysis

This protocol outlines the general steps for a ¹⁹F NMR titration experiment to determine the binding affinity of a fragment.

1. Materials:

  • Purified 5-FW-labeled IDP (typically 25-50 µM in NMR buffer).

  • NMR buffer (e.g., 50 mM sodium phosphate, 100 mM NaCl, 10% D₂O, pH 7.4).

  • Fragment stock solution of known concentration.

  • NMR tubes.

2. Procedure:

  • Sample Preparation: Prepare a series of NMR samples containing a constant concentration of the 5-FW-labeled IDP and increasing concentrations of the fragment. Include a control sample with no fragment.

  • NMR Data Acquisition:

    • Acquire 1D ¹⁹F NMR spectra for each sample at a constant temperature.

    • Typical acquisition parameters include a spectral width of ~50 ppm centered around the expected 5-FW resonances, a sufficient number of scans to achieve a good signal-to-noise ratio, and a relaxation delay of at least 1-2 seconds.

  • Data Processing: Process the spectra using appropriate software (e.g., TopSpin, Mnova). This includes Fourier transformation, phase correction, and baseline correction.

  • Data Analysis:

    • Measure the chemical shift of the 5-FW resonance(s) in each spectrum.

    • Plot the change in chemical shift (Δδ) as a function of the fragment concentration.

    • Fit the resulting binding isotherm to a suitable binding model (e.g., a one-site binding model) to determine the dissociation constant (Kd). The following equation can be used for a 1:1 binding model: Δδ = Δδ_max * ([P]t + [L]t + Kd - √(([P]t + [L]t + Kd)² - 4[P]t[L]t)) / (2[P]t) where Δδ_max is the maximum chemical shift change at saturation, [P]t is the total protein concentration, and [L]t is the total ligand concentration.

Protocol 3: Steady-State Fluorescence Spectroscopy

This protocol describes how to acquire steady-state fluorescence emission spectra to probe the local environment of 5-FW in an IDP.

1. Materials:

  • Purified 5-FW-labeled IDP (typically 5-10 µM in spectroscopy buffer).

  • Spectroscopy buffer (e.g., 10 mM sodium phosphate, 100 mM NaCl, pH 7.4).

  • Quartz cuvette.

  • Spectrofluorometer.

2. Procedure:

  • Sample Preparation: Prepare a sample of the 5-FW-labeled IDP in the spectroscopy buffer. Also, prepare a buffer blank.

  • Instrument Setup:

    • Set the excitation wavelength to 295 nm to selectively excite tryptophan residues.

    • Set the emission scan range from 300 nm to 500 nm.

    • Adjust the excitation and emission slit widths to optimize the signal-to-noise ratio while avoiding photobleaching.

  • Data Acquisition:

    • Record the fluorescence emission spectrum of the buffer blank and subtract it from the protein sample spectrum.

    • Record the fluorescence emission spectrum of the 5-FW-labeled IDP.

  • Data Analysis:

    • Determine the wavelength of maximum emission (λ_max). A blue-shift in λ_max compared to free 5-FW in buffer indicates a more hydrophobic environment for the probe.

    • The fluorescence intensity can be used to calculate the quantum yield relative to a standard (e.g., N-acetyl-tryptophanamide).

Visualizations

Experimental_Workflow cluster_Cloning Gene Synthesis & Cloning cluster_Expression Protein Expression cluster_Purification Purification & Characterization cluster_Analysis Biophysical Analysis cluster_Applications Applications Gene Target IDP Gene Mutagenesis Site-Directed Mutagenesis (Trp -> 5-FW) Gene->Mutagenesis Vector Expression Vector Mutagenesis->Vector Transformation E. coli Transformation Vector->Transformation Culture Bacterial Culture Transformation->Culture Induction 5-FW Addition & IPTG Induction Culture->Induction Harvesting Cell Harvesting & Lysis Induction->Harvesting Purification Chromatography Harvesting->Purification Verification Mass Spectrometry & UV-Vis Purification->Verification NMR 19F NMR Spectroscopy Verification->NMR Fluorescence Fluorescence Spectroscopy Verification->Fluorescence Structure Structure & Dynamics NMR->Structure DrugDiscovery Drug Discovery NMR->DrugDiscovery Fluorescence->Structure FBDD_Workflow cluster_Screening Screening cluster_HitValidation Hit Validation cluster_Optimization Lead Optimization Library Fluorinated Fragment Library Screen 19F NMR Screen Library->Screen Protein 5-FW Labeled IDP Protein->Screen Hits Initial Hits Screen->Hits Titration 19F NMR Titration Hits->Titration Kd Kd Determination Titration->Kd SAR Structure-Activity Relationship Kd->SAR Lead Lead Compound SAR->Lead Signaling_Pathway_Analogy IDP Intrinsically Disordered Protein Conformational_Change Conformational Change in IDP IDP->Conformational_Change undergoes Probe This compound (Reporter Molecule) Probe->IDP incorporated into Signal_Source External Stimulus (e.g., Ligand Binding) Signal_Source->IDP interacts with Signal_Transduction Change in Local Environment of 5-FW Conformational_Change->Signal_Transduction causes Observable Spectroscopic Signal (Change in NMR shift or Fluorescence) Signal_Transduction->Observable detected as

References

Application Notes and Protocols for 18F-labeled 5-Fluorotryptophan in Cancer Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Positron Emission Tomography (PET) is a powerful non-invasive imaging technique that plays a crucial role in oncology for diagnosis, staging, and monitoring treatment response. While 18F-Fluorodeoxyglucose (18F-FDG) is the most commonly used PET tracer, its utility can be limited in certain cancers and in distinguishing tumors from inflammation. Amino acid-based PET tracers have emerged as a promising alternative, targeting the increased metabolic activity and protein synthesis characteristic of cancer cells.

Tryptophan is an essential amino acid that is metabolized through two primary pathways: the kynurenine pathway and the serotonin pathway. The kynurenine pathway is often upregulated in cancer and is mediated by the enzyme indoleamine 2,3-dioxygenase (IDO1), which plays a significant role in tumor immune evasion.[1][2][3] This makes radiolabeled tryptophan analogs, such as 18F-labeled 5-Fluorotryptophan (18F-5-FTP) and its derivatives, attractive probes for imaging cancer and monitoring response to immunotherapy.

This document provides detailed application notes and protocols for the use of 18F-labeled this compound and its analogs in preclinical cancer research.

Data Presentation

The following tables summarize the key quantitative data for various 18F-labeled tryptophan derivatives from published studies.

Table 1: Radiosynthesis of 18F-Labeled Tryptophan Analogs

RadiotracerPrecursor TypeMethodRadiochemical Yield (Decay Corrected)Radiochemical PuritySynthesis Time (min)Reference
L-5-[18F]fluorotryptophan Boc/tBu protected boronic esterCu(I) catalyzed [18F]fluorodeboronylation1.5 ± 0.6%>99%-[4]
5-[18F]F-L-α-methyl tryptophan (5-[18F]F-AMT) Boronic esterCu-mediated radiofluorination10.9% - 14.9%>97%-[1][2][5]
4-, 6-, 7-[18F]fluoro tryptophan derivatives Boronic esterCu-mediated radiofluorination4.2 - 14.9%>97%-[1][2]
L-1-[18F]Fluoroethyl-Tryptophan (L-1-[18F]FETrp) --25%95-99%-[6]
5-(2-[18F]fluoroethoxy)-L-tryptophan (18F-L-FEHTP) 5-hydroxy-L-tryptophanNo-carrier-added [18F]fluorination12-16%>98%65[7]
5-(3-[18F]fluoropropyloxy)-L-tryptophan ([(18)F]-L-FPTP) -Two-step reaction21.1 ± 4.4%>99%60[8]
4-F-5-OMe-tryptophans (L/D-[18F]T13) -Photoredox radiofluorination32.4 ± 4.1%>98%-[9]
6-F-5-OMe-tryptophans (L/D-[18F]T18) -Photoredox radiofluorination2.6 ± 0.5% - 2.9 ± 1.5%>98%-[9]

Table 2: In Vitro Cell Uptake of 18F-Labeled Tryptophan Analogs

RadiotracerCell LineConditionUptake (% of added radioactivity/mg protein)Incubation Time (min)Reference
5-[18F]F-AMT HeLaControl0.50 ± 0.28%60[1]
5-[18F]F-AMT HeLaIFN-γ treated3.474 ± 0.6451%60[1]
5-[18F]F-AMT HeLaIFN-γ treated + NLG919 (IDO1 inhibitor)0.88 ± 0.12%60[1]
18F-L-FEHTP NCI-H69, PC-3, MDA-MB-231-48% - 113%60[10]

Table 3: In Vivo Tumor Uptake of 18F-Labeled Tryptophan Analogs in Animal Models

RadiotracerTumor ModelUptake (%ID/g)Time Post-InjectionReference
L-5-[18F]fluorotryptophan CT26, CT26-hIDO1, 17082A, 17095AUp to 8%-[4]
L-1-[18F]FETrp PC-3 prostate cancer7.5 ± 0.6%-[11]
L-1-[18F]FETrp H2009 lung cancer5.3 ± 0.8%-[11]
L-1-[18F]FETrp H460 lung cancer9.0 ± 1.4%-[11]
L-1-[18F]FETrp A549 lung cancer (orthotopic)4.5 ± 0.5%-[11]
L-1-[18F]FETrp 73C glioma (intracranial)4.1 ± 0.7%-[11]
L-[18F]T13 (4-F-5-OMe-tryptophan) B16F10 melanoma9.58 ± 0.26%30 min[9]
D-[18F]T18 (6-F-5-OMe-tryptophan) B16F10 melanoma5.78 ± 0.68%30 min[9]

Experimental Protocols

Protocol 1: Radiosynthesis of 5-[18F]F-L-α-methyl tryptophan (5-[18F]F-AMT) via Copper-Mediated Radiofluorination

This protocol is based on the method described by Giglio et al.[1][5]

Materials:

  • Precursor (boronic ester derivative of α-methyl tryptophan)

  • [18F]Fluoride

  • Copper catalyst (e.g., Cu(OTf)2(py)4)

  • Base (e.g., K2CO3)

  • Solvent (e.g., DMF or DMSO)

  • Solid-phase extraction (SPE) cartridges (e.g., C18)

  • HPLC system with a semi-preparative column

  • Acids for deprotection (e.g., TFA)

  • Bases for deprotection (e.g., NaOH or KOH)

Procedure:

  • [18F]Fluoride production and drying: Produce [18F]Fluoride via a cyclotron and trap it on an anion exchange cartridge. Elute the [18F]Fluoride with a solution of K2CO3 in water/acetonitrile. Dry the [18F]Fluoride by azeotropic distillation with acetonitrile.

  • Radiofluorination: To the dried [18F]Fluoride, add the boronic ester precursor, copper catalyst, and solvent. Heat the reaction mixture at a specified temperature (e.g., 110-130°C) for a designated time (e.g., 15-20 minutes).

  • Deprotection: After cooling, add the deprotection reagents (acid and/or base) and heat as required to remove the protecting groups.

  • Purification: Neutralize the reaction mixture and purify the crude product using semi-preparative HPLC.

  • Formulation: Collect the HPLC fraction containing the 5-[18F]F-AMT. Remove the HPLC solvent under a stream of nitrogen and reformulate the final product in a physiologically compatible solution (e.g., sterile saline with ethanol).

  • Quality Control: Determine the radiochemical purity, chemical purity, and specific activity of the final product using analytical HPLC and other appropriate methods.

Protocol 2: In Vitro Cell Uptake Assay

This protocol is a general guideline for assessing the uptake of 18F-labeled tryptophan analogs in cancer cell lines.

Materials:

  • Cancer cell lines of interest (e.g., HeLa, PC-3, B16F10)

  • Cell culture medium and supplements

  • 18F-labeled tryptophan analog

  • Phosphate-buffered saline (PBS)

  • Lysis buffer (e.g., 0.1 M NaOH)

  • Gamma counter

  • Protein assay kit (e.g., BCA)

Procedure:

  • Cell Seeding: Seed the cancer cells in multi-well plates (e.g., 12-well or 24-well) and allow them to attach and grow to a desired confluency (typically 70-80%).

  • Treatment (Optional): For studies investigating the effect of specific pathways, treat the cells with relevant agents (e.g., IFN-γ to upregulate IDO1, or a specific inhibitor like NLG919) for a predetermined time before the uptake assay.[1]

  • Incubation with Radiotracer: Remove the culture medium and wash the cells with pre-warmed PBS. Add fresh medium containing a known concentration of the 18F-labeled tryptophan analog to each well.

  • Uptake: Incubate the cells at 37°C for a specific time (e.g., 60 minutes).

  • Washing: After incubation, quickly remove the radioactive medium and wash the cells three times with ice-cold PBS to stop the uptake and remove unbound radioactivity.

  • Cell Lysis: Add lysis buffer to each well to lyse the cells and solubilize the intracellular contents.

  • Radioactivity Measurement: Transfer the cell lysate to tubes and measure the radioactivity using a gamma counter.

  • Protein Quantification: Determine the protein concentration in each lysate sample using a standard protein assay.

  • Data Analysis: Express the cell uptake as the percentage of the added radioactivity per milligram of protein (% added dose/mg protein).

Protocol 3: In Vivo PET Imaging in a Xenograft Mouse Model

This protocol outlines the general procedure for performing small-animal PET imaging with 18F-labeled tryptophan analogs.

Materials:

  • Immunocompromised mice (e.g., nude or SCID)

  • Cancer cells for xenograft implantation

  • 18F-labeled tryptophan analog

  • Anesthesia (e.g., isoflurane)

  • Small-animal PET/CT scanner

  • Saline for injection

Procedure:

  • Xenograft Model Development: Subcutaneously inject a suspension of cancer cells into the flank of the mice. Allow the tumors to grow to a suitable size for imaging (e.g., 100-200 mm³).

  • Animal Preparation: Fast the mice for a few hours before the scan to reduce background signal. Anesthetize the mouse using isoflurane and maintain anesthesia throughout the imaging procedure.

  • Radiotracer Injection: Inject a known amount of the 18F-labeled tryptophan analog (e.g., 3.7-7.4 MBq or 100-200 µCi) intravenously via the tail vein.

  • PET/CT Imaging: Place the anesthetized mouse in the PET/CT scanner. Acquire a CT scan for anatomical reference, followed by a dynamic or static PET scan. Dynamic scans are typically acquired for 60-90 minutes immediately after injection, while static scans are performed at specific time points (e.g., 30, 60, 120 minutes post-injection).

  • Image Reconstruction and Analysis: Reconstruct the PET and CT images using appropriate algorithms. Co-register the PET and CT images.

  • Biodistribution Analysis: Draw regions of interest (ROIs) on the images over the tumor and various organs (e.g., muscle, liver, kidney, brain) to determine the radioactivity concentration.

  • Data Quantification: Express the tracer uptake in the tumor and organs as the percentage of the injected dose per gram of tissue (%ID/g). Calculate tumor-to-background ratios (e.g., tumor-to-muscle) for assessing imaging contrast.

Visualizations

Signaling Pathway

Tryptophan_Metabolism_in_Cancer cluster_blood Bloodstream cluster_cell Cancer Cell 18F-5-FTP 18F-5-Fluorotryptophan LAT1 LAT1 Transporter 18F-5-FTP->LAT1 Uptake 18F-5-FTP_in 18F-5-Fluorotryptophan LAT1->18F-5-FTP_in IDO1 IDO1 18F-5-FTP_in->IDO1 18F-5-Fluorokynurenine 18F-5-Fluorokynurenine (Metabolite) IDO1->18F-5-Fluorokynurenine PET_Signal PET Signal 18F-5-Fluorokynurenine->PET_Signal Trapping & Accumulation

Caption: Tryptophan metabolism in cancer via the IDO1 pathway.

Experimental Workflow

PET_Imaging_Workflow cluster_preparation Preparation cluster_imaging Imaging Procedure cluster_analysis Data Analysis A Radiosynthesis of 18F-5-FTP D Inject 18F-5-FTP A->D B Xenograft Mouse Model C Anesthetize Mouse B->C C->D E PET/CT Scan D->E F Image Reconstruction E->F G ROI Analysis F->G H Quantify Uptake (%ID/g) G->H

Caption: Preclinical PET imaging experimental workflow.

Logical Relationship

Logical_Relationship A Increased Tryptophan Metabolism in Cancer B Upregulation of LAT1 and IDO1 A->B C Increased Uptake of 18F-5-FTP B->C D Intracellular Trapping of 18F-Metabolites C->D E High PET Signal in Tumor D->E F Potential for Cancer Imaging & Immunotherapy Monitoring E->F

Caption: Rationale for 18F-5-FTP as a cancer PET tracer.

References

Application Notes and Protocols for the Biosynthesis of 5-Fluorotryptophan using 5-Fluoroindole as a Precursor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Fluorotryptophan is a non-canonical amino acid of significant interest in drug discovery and protein engineering. Its incorporation into peptides and proteins allows for the use of ¹⁹F NMR spectroscopy to probe protein structure, dynamics, and ligand binding, thanks to the high sensitivity of the fluorine atom to its local environment.[1] The enzymatic synthesis of this compound from 5-fluoroindole offers a highly specific and efficient route to this valuable compound. This application note provides detailed protocols for the biosynthesis of this compound using tryptophan synthase, a versatile enzyme that catalyzes the condensation of indole derivatives with L-serine.[2][3] The protocols cover the expression and purification of tryptophan synthase, whole-cell biotransformation of 5-fluoroindole, and purification and analysis of the final product.

Biosynthetic Pathway

The biosynthesis of this compound from 5-fluoroindole is catalyzed by the β-subunit of tryptophan synthase in a pyridoxal phosphate (PLP)-dependent reaction. The enzyme facilitates the β-replacement reaction where 5-fluoroindole condenses with L-serine to form 5-fluoro-L-tryptophan.[3][4]

Biosynthesis_Pathway 5-Fluoroindole 5-Fluoroindole Tryptophan_Synthase Tryptophan Synthase (β-subunit) 5-Fluoroindole->Tryptophan_Synthase L-Serine L-Serine L-Serine->Tryptophan_Synthase This compound This compound Tryptophan_Synthase->this compound PLP PLP (Cofactor) PLP->Tryptophan_Synthase

Figure 1: Enzymatic synthesis of this compound.

Quantitative Data Summary

The following tables summarize key quantitative data for the enzymatic synthesis of this compound.

Table 1: Michaelis-Menten Kinetics of Tryptophan Synthase (TrpB) Variants with 5-Fluoroindole [5]

Enzyme VariantKm for 5-Fluoroindole (µM)kcat (s⁻¹)kcat/Km (mM⁻¹s⁻¹)
TrpBWT29.2 ± 3.80.021 ± 0.0010.72 x 10⁻³
TrpBA917.1 ± 2.90.065 ± 0.0043.81 x 10⁻³

Kinetics were determined at 37 °C with 0–400 μM 5-fluoroindole and 25 mM L-serine.

Table 2: Whole-Cell Biotransformation Yields of this compound [6]

E. coli StrainThis compound Accumulation (%)5-Fluoroindole Depletion (%)Selectivity (%)
MG1655 pSTB7~50~95~50
PHL628 pSTB7~50~95~50
MC4100 pSTB7~60~100~60
PHL644 pSTB7~70~100~70

Data obtained from planktonic cell biotransformations.

Experimental Protocols

Protocol 1: Expression and Purification of Tryptophan Synthase

This protocol describes the overexpression of the tryptophan synthase β-subunit (TrpB) in E. coli and its subsequent purification.

Materials:

  • E. coli BL21(DE3) cells

  • Expression plasmid containing the TrpB gene (e.g., pET vector)

  • Luria-Bertani (LB) medium

  • Kanamycin (or other appropriate antibiotic)

  • Isopropyl β-D-1-thiogalactopyranoside (IPTG)

  • Pyridoxal 5'-phosphate (PLP)

  • Lysis buffer (50 mM Tris-HCl pH 7.5, 150 mM NaCl, 10 mM imidazole)

  • Wash buffer (50 mM Tris-HCl pH 7.5, 150 mM NaCl, 20 mM imidazole)

  • Elution buffer (50 mM Tris-HCl pH 7.5, 150 mM NaCl, 250 mM imidazole)

  • Ni-NTA affinity chromatography column

  • Size-exclusion chromatography column (e.g., Superdex 75)

  • Storage buffer (50 mM Tris-HCl pH 7.5)

Procedure:

  • Transformation: Transform the TrpB expression plasmid into competent E. coli BL21(DE3) cells.

  • Culture: Inoculate a single colony into 50 mL of LB medium containing the appropriate antibiotic and grow overnight at 37°C with shaking.

  • Large-Scale Culture: Inoculate 1 L of LB medium with the overnight culture and grow at 37°C with shaking to an OD₆₀₀ of 0.6-0.8.

  • Induction: Induce protein expression by adding IPTG to a final concentration of 0.5 mM and supplement the medium with 20 µM PLP.[7] Continue to incubate overnight at 20°C.[7]

  • Cell Harvest: Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C.

  • Lysis: Resuspend the cell pellet in lysis buffer and lyse the cells by sonication on ice.

  • Clarification: Centrifuge the lysate at 20,000 x g for 30 minutes at 4°C to pellet cell debris.

  • Affinity Chromatography: Load the supernatant onto a Ni-NTA column. Wash the column with wash buffer and elute the protein with elution buffer.

  • Size-Exclusion Chromatography: Further purify the eluted protein using a size-exclusion chromatography column equilibrated with storage buffer.

  • Protein Concentration and Storage: Pool the pure fractions, concentrate the protein, and store at -80°C.

Protocol 2: Whole-Cell Biotransformation of 5-Fluoroindole

This protocol utilizes whole E. coli cells overexpressing tryptophan synthase for the conversion of 5-fluoroindole to this compound.

Materials:

  • E. coli cells overexpressing tryptophan synthase (from Protocol 1, before lysis)

  • Reaction buffer (e.g., 50 mM phosphate buffer, pH 8.0)

  • 5-Fluoroindole

  • L-Serine

  • Glucose

  • Triton X-100 (optional, for cell permeabilization)

Procedure:

  • Cell Preparation: Harvest the induced E. coli cells from the culture by centrifugation.

  • Reaction Setup: Resuspend the cell pellet in the reaction buffer to a final OD₆₀₀ of 30.[8]

  • Substrate Addition: Add 5-fluoroindole (e.g., 1 mM final concentration) and L-serine (e.g., 50 mM final concentration).

  • Energy Source: Add glucose (e.g., 0.5% w/v) as an energy source for the cells.[8]

  • Permeabilization (Optional): Add Triton X-100 to a final concentration of 0.1% (w/v) to increase cell permeability.[8]

  • Incubation: Incubate the reaction mixture at 30-37°C with shaking for 12-24 hours.

  • Monitoring: Monitor the progress of the reaction by taking samples at different time points and analyzing them by HPLC.

  • Termination: Terminate the reaction by centrifuging the mixture to pellet the cells and collecting the supernatant containing the product.

Protocol 3: Purification of this compound

This protocol describes a general method for the purification of this compound from the reaction mixture.

Materials:

  • Supernatant from the whole-cell biotransformation

  • Acetic acid

  • Activated carbon

  • Cold water

Procedure:

  • Acidification and Heating: To the supernatant, add acetic acid and heat the mixture to 90°C.[9]

  • Decolorization: Add activated carbon to the heated mixture and continue heating for one hour.[9]

  • Filtration: Remove insoluble materials, including the activated carbon and precipitated proteins, by filtration.

  • Crystallization: Cool the filtrate to 20°C and allow the this compound to crystallize.[9]

  • Recovery: Collect the crystals by filtration, wash with a small amount of cold water or aqueous acetic acid, and dry under vacuum.[9]

Protocol 4: Analytical Methods

A. HPLC Analysis

Instrumentation:

  • HPLC system with a UV detector

  • C18 reverse-phase column

Mobile Phase:

  • A typical mobile phase consists of a gradient of acetonitrile and water, both containing 0.1% formic acid.[10]

Procedure:

  • Sample Preparation: Dilute the reaction samples and filter through a 0.22 µm syringe filter.

  • Injection: Inject the sample onto the HPLC column.

  • Detection: Monitor the eluent at approximately 280 nm. The retention time of this compound will be slightly different from that of tryptophan.

  • Quantification: Quantify the product by comparing the peak area to a standard curve of known concentrations of this compound.

B. ¹⁹F NMR Analysis

Instrumentation:

  • NMR spectrometer equipped with a fluorine probe.

Procedure:

  • Sample Preparation: Dissolve the purified this compound in a suitable deuterated solvent (e.g., D₂O).

  • Acquisition: Acquire a one-dimensional ¹⁹F NMR spectrum. The chemical shift of the fluorine in this compound will be distinct and can be used for structural confirmation and purity assessment.[11][12]

Experimental Workflow

The overall experimental workflow for the biosynthesis of this compound is depicted below.

Experimental_Workflow cluster_upstream Upstream Processing cluster_biotransformation Biotransformation cluster_downstream Downstream Processing Plasmid_Construction Plasmid Construction (TrpB gene) Transformation E. coli Transformation Plasmid_Construction->Transformation Cell_Culture_Induction Cell Culture & Induction Transformation->Cell_Culture_Induction Cell_Harvest Cell Harvest Cell_Culture_Induction->Cell_Harvest Whole_Cell_Reaction Whole-Cell Reaction (5-Fluoroindole + L-Serine) Cell_Harvest->Whole_Cell_Reaction Reaction_Termination Reaction Termination & Cell Removal Whole_Cell_Reaction->Reaction_Termination Purification Purification of This compound Reaction_Termination->Purification Analysis Analysis (HPLC, 19F NMR) Purification->Analysis

Figure 2: Experimental workflow for this compound biosynthesis.

Conclusion

The use of 5-fluoroindole as a precursor for the biosynthesis of this compound, catalyzed by tryptophan synthase, provides an efficient and specific method for producing this valuable non-canonical amino acid. The protocols outlined in this application note offer a comprehensive guide for researchers in academia and industry to produce and analyze this compound for various applications in drug discovery and protein science. The whole-cell biotransformation approach is particularly advantageous as it avoids the need for enzyme purification, making the process more cost-effective and scalable. Further optimization of enzyme variants and reaction conditions can lead to even higher yields and productivity.

References

Troubleshooting & Optimization

Technical Support Center: Overcoming 5-Fluorotryptophan Cytotoxicity in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to understanding and mitigating the cytotoxic effects of 5-Fluorotryptophan (5-FW) in cell culture experiments. The following information is designed to troubleshoot common issues and answer frequently asked questions to ensure successful experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is this compound (5-FW) and why is it used in cell culture?

A1: this compound is a synthetic analog of the essential amino acid L-tryptophan. It is widely used as a probe in biophysical studies of proteins, particularly for ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy.[1][2] The fluorine atom provides a sensitive and specific signal that allows researchers to study protein structure, dynamics, and interactions without interference from other atoms in the protein.[1][2]

Q2: What is the primary mechanism of 5-FW cytotoxicity?

A2: The primary mechanism of 5-FW cytotoxicity stems from its incorporation into newly synthesized proteins in place of tryptophan. This substitution can alter protein structure, stability, and function, leading to cellular stress and apoptosis. Additionally, 5-FW can interfere with tryptophan metabolism, and its degradation products may also be toxic to cells. In some cases, high concentrations of 5-FW can lead to the production of reactive oxygen species (ROS), further contributing to cell death.

Q3: Which cell lines are particularly sensitive to 5-FW?

A3: While sensitivity can be cell-line dependent, rapidly dividing cells and those with high rates of protein synthesis are generally more susceptible to the toxic effects of 5-FW. Commonly used cell lines in research and drug development, such as Chinese Hamster Ovary (CHO) and Human Embryonic Kidney (HEK293) cells, can exhibit significant cytotoxicity when exposed to 5-FW.

Q4: Can 5-FW affect specific cellular signaling pathways?

A4: Yes, by inducing cellular stress and apoptosis, 5-FW can impact various signaling pathways. The accumulation of misfolded or non-functional proteins due to 5-FW incorporation can trigger the unfolded protein response (UPR) and stress-activated protein kinase (SAPK) pathways, such as the JNK and p38 MAPK pathways. These pathways can, in turn, initiate apoptosis through both intrinsic (mitochondrial) and extrinsic (death receptor) pathways. Furthermore, as an amino acid analog, 5-FW may interfere with amino acid sensing pathways like the mTOR pathway, which is a central regulator of cell growth and proliferation.[3][4][5]

Troubleshooting Guide

This guide addresses common problems encountered during experiments involving 5-FW in a question-and-answer format.

Problem 1: Low cell viability or complete cell death after adding 5-FW.

  • Question: My cells are dying after I add 5-FW to the culture medium. What is the likely cause and how can I fix it?

  • Answer: The concentration of 5-FW is likely too high for your specific cell line, leading to widespread protein misfolding and apoptosis.

    • Solution 1: Optimize 5-FW Concentration. Perform a dose-response experiment to determine the optimal concentration of 5-FW that allows for sufficient incorporation into your protein of interest without causing excessive cell death. Start with a low concentration and gradually increase it.

    • Solution 2: Supplement with L-Tryptophan. Co-incubation with a low concentration of natural L-tryptophan can help to mitigate the toxic effects of 5-FW by competing for incorporation into proteins. This can be a delicate balance, as too much L-tryptophan will reduce the incorporation of 5-FW. A good starting point is a 1:1 or 1:2 ratio of 5-FW to L-tryptophan, which should be optimized for your specific cell line and experimental goals.

    • Solution 3: Gradual Adaptation. If your experimental design allows, you can gradually adapt your cells to increasing concentrations of 5-FW over several passages. This may select for a subpopulation of cells that is more resistant to its toxic effects.

Problem 2: Poor protein expression or yield when using 5-FW.

  • Question: I am not getting enough of my 5-FW labeled protein. What could be the issue?

  • Answer: This can be due to either the cytotoxicity of 5-FW reducing the number of viable, protein-producing cells, or the 5-FW itself inhibiting the protein synthesis machinery.

    • Solution 1: Time-course Optimization. Reduce the incubation time with 5-FW. A shorter exposure may be sufficient for labeling your protein of interest while minimizing the impact on overall protein synthesis and cell health.

    • Solution 2: Use a Tryptophan-Free Medium. To maximize the incorporation of 5-FW, use a custom tryptophan-free medium and then add your desired concentrations of 5-FW and, if needed, L-tryptophan for viability. This prevents competition from the tryptophan already present in standard media formulations.

    • Solution 3: Enhance Protein Expression. Use an inducible expression system for your protein of interest. This allows you to first grow the cells to a high density before inducing protein expression and adding 5-FW, thereby limiting the exposure time to the toxic analog.

Problem 3: High background of unlabeled protein.

  • Question: My purified protein contains a significant amount of unlabeled (tryptophan-containing) protein. How can I increase the labeling efficiency?

  • Answer: This indicates that the intracellular concentration of L-tryptophan is outcompeting the 5-FW for incorporation.

    • Solution 1: Tryptophan Depletion. Before adding 5-FW, wash the cells and incubate them in a tryptophan-free medium for a short period (e.g., 1-2 hours) to deplete the intracellular pool of tryptophan. Be mindful that prolonged starvation can also induce a stress response.

    • Solution 2: Inhibit Endogenous Tryptophan Synthesis. While more commonly used in bacterial systems, inhibitors of the tryptophan synthesis pathway could be explored in certain research contexts, though this is not a standard procedure for mammalian cells and would require significant optimization and validation.

Quantitative Data Summary

The following table summarizes key quantitative parameters related to 5-FW and its effects. Note that specific values can vary significantly between cell lines and experimental conditions.

ParameterCell LineValueReference/Note
Starting Concentration for Optimization Mammalian Cells (general)10-100 µMIt is crucial to perform a dose-response curve for your specific cell line.
L-Tryptophan Supplementation Ratio (5-FW:Trp) Mammalian Cells (general)1:1 to 1:5This ratio needs to be optimized to balance cytotoxicity and labeling efficiency.
IC50 of a Tryptophan Degradation Product (Tryptanthrin) CHO Cells≤ 1.1 µMDemonstrates the potential for high toxicity from tryptophan-related metabolites.[6]

Experimental Protocols

Protocol 1: Determining the Optimal 5-FW Concentration using a Cell Viability Assay (e.g., MTT or CellTiter-Glo®)

  • Cell Seeding: Seed your mammalian cells of interest (e.g., CHO or HEK293) into a 96-well plate at a density that will ensure they are in the exponential growth phase at the time of analysis (e.g., 5,000-10,000 cells/well). Allow cells to attach and recover overnight.

  • Preparation of 5-FW dilutions: Prepare a series of dilutions of 5-FW in your cell culture medium. A suggested range is from 1 µM to 1 mM.

  • Treatment: Remove the overnight culture medium from the cells and replace it with the medium containing the different concentrations of 5-FW. Include a vehicle-only control (medium without 5-FW).

  • Incubation: Incubate the cells for a period that is relevant to your planned experiment (e.g., 24, 48, or 72 hours).

  • Cell Viability Assay: Perform a cell viability assay according to the manufacturer's instructions. For example, using the CellTiter-Glo® Luminescent Cell Viability Assay.[6]

  • Data Analysis: Measure the signal (e.g., luminescence or absorbance) and normalize the data to the vehicle-only control to determine the percentage of viable cells at each 5-FW concentration. Plot the results to determine the IC50 value (the concentration at which 50% of cell growth is inhibited).

Protocol 2: Optimizing L-Tryptophan Supplementation for Reduced Cytotoxicity

  • Determine the Sub-lethal 5-FW Concentration: From the results of Protocol 1, choose a concentration of 5-FW that causes a moderate level of cytotoxicity (e.g., the IC50 or a slightly lower concentration).

  • Cell Seeding: Seed your cells in a 96-well plate as described in Protocol 1.

  • Preparation of Supplemented Media: Prepare a series of media containing your chosen sub-lethal concentration of 5-FW, supplemented with increasing concentrations of L-tryptophan (e.g., creating 5-FW:Trp ratios of 1:0, 1:0.5, 1:1, 1:2, 1:5).

  • Treatment and Incubation: Treat the cells with the supplemented media and incubate for your desired experimental duration.

  • Cell Viability Assay: Perform a cell viability assay as described in Protocol 1.

  • Data Analysis: Analyze the cell viability data to identify the L-tryptophan concentration that provides the best recovery in cell viability.

  • Validate Labeling Efficiency: For the most promising conditions, perform a small-scale protein expression and purification to confirm that the incorporation of 5-FW is still at an acceptable level for your downstream application.

Visualizations

Workflow_for_Mitigating_5FW_Cytotoxicity cluster_prep Preparation cluster_optimization Optimization cluster_decision Decision cluster_outcome Outcome A 1. Determine Cell Line Sensitivity (Dose-Response Assay) B 2. Select Sub-lethal 5-FW Concentration A->B C 3. Co-treat with L-Tryptophan (Ratio Optimization) B->C D 4. Assess Cell Viability C->D E 5. Analyze 5-FW Incorporation (e.g., Mass Spectrometry) D->E F Is Viability High and Incorporation Sufficient? E->F G Proceed with Experiment F->G Yes H Re-optimize Conditions F->H No H->C

Caption: A general workflow for mitigating 5-FW cytotoxicity.

Troubleshooting_Decision_Tree Start Low Cell Viability or Poor Protein Yield Q1 Is cell viability < 50%? Start->Q1 A1 Decrease 5-FW concentration Q1->A1 Yes A2 Increase L-Tryptophan supplementation Q1->A2 Yes Q2 Is protein yield low despite good cell viability? Q1->Q2 No Success Problem Resolved A1->Success A2->Success A3 Optimize induction and 5-FW exposure time Q2->A3 Yes A4 Use Tryptophan-free medium to increase 5-FW uptake Q2->A4 Yes A3->Success A4->Success

Caption: A decision tree for troubleshooting common 5-FW issues.

Cellular_Response_to_5FW 5-FW 5-FW Protein Synthesis Protein Synthesis 5-FW->Protein Synthesis mTOR Pathway mTOR Pathway 5-FW->mTOR Pathway interference Misfolded Proteins Misfolded Proteins Protein Synthesis->Misfolded Proteins UPR & Stress Pathways\n(e.g., JNK, p38) UPR & Stress Pathways (e.g., JNK, p38) Misfolded Proteins->UPR & Stress Pathways\n(e.g., JNK, p38) Apoptosis Apoptosis UPR & Stress Pathways\n(e.g., JNK, p38)->Apoptosis mTOR Pathway->Protein Synthesis mTOR Pathway->Apoptosis regulation

Caption: Potential cellular pathways affected by this compound.

References

Technical Support Center: Optimizing 5-Fluorotryptophan Incorporation in E. coli

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the incorporation of 5-Fluorotryptophan (5-FW) into recombinant proteins expressed in Escherichia coli.

Frequently Asked Questions (FAQs)

Q1: What is this compound (5-FW) and why is it used in protein expression?

This compound is a synthetic analog of the natural amino acid tryptophan. It is widely used as a probe in biophysical studies of proteins. The fluorine atom provides a sensitive signal for ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy, allowing for the investigation of protein structure, dynamics, and ligand binding without significantly perturbing the protein's conformation.[1][2][3]

Q2: What are the main challenges encountered when incorporating 5-FW into proteins in E. coli?

The primary challenges include:

  • Toxicity: 5-FW can be toxic to E. coli, leading to poor cell growth and reduced protein yields.[1][4]

  • Low Incorporation Efficiency: Achieving high levels of 5-FW incorporation in place of tryptophan can be difficult, often resulting in a mixed population of labeled and unlabeled protein.[1][4]

  • Suboptimal Protein Expression: Standard expression protocols may not be suitable for incorporating unnatural amino acids, leading to lower overall protein expression levels.[4]

Q3: Which E. coli strains are recommended for 5-FW incorporation?

Tryptophan auxotrophic E. coli strains are highly recommended. These strains cannot synthesize their own tryptophan and are therefore dependent on the tryptophan supplied in the growth medium.[5][6][7] This allows for greater control over the ratio of 5-FW to tryptophan, thereby enhancing incorporation efficiency. Some studies have also utilized engineered strains with mutations in enzymes like tryptophanyl-tRNA synthetase (trpS) to improve tolerance and incorporation.[5] While non-auxotrophic strains like BL21(DE3) can be used, they may require strategies to inhibit endogenous tryptophan synthesis, such as the addition of glyphosate.[1][2]

Q4: How can I quantify the efficiency of 5-FW incorporation?

Several methods can be used to quantify 5-FW incorporation:

  • Mass Spectrometry (MS): By comparing the mass of the labeled protein with the unlabeled protein, the extent of incorporation can be determined.[8]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹⁹F NMR can be used to detect the presence of 5-FW.[2][9] The ratio of peak intensities in {¹H, ¹⁵N}-HSQC spectra between the fluorinated and non-fluorinated isoforms can also be used to estimate incorporation efficiency.[1]

  • UV-Vis Spectroscopy: The incorporation of 5-FW causes a characteristic red shift in the absorption spectrum of the protein compared to the native protein.[2]

Troubleshooting Guide

Problem Potential Cause Troubleshooting Strategy Expected Outcome
Low Protein Yield Toxicity of 5-FW: High concentrations of 5-FW can inhibit cell growth.[1][4]- Gradually adapt cells to increasing concentrations of 5-FW.[7]- Optimize the ratio of 5-FW to tryptophan in the growth medium.- Induce protein expression at a lower temperature (e.g., 18-25°C) for a longer period (16-24 hours).[4]Improved cell viability and increased expression of the target protein.
Inefficient Aminoacyl-tRNA Synthetase (aaRS): The native E. coli tryptophanyl-tRNA synthetase may not efficiently charge the tRNA with 5-FW.[4]- Use an engineered E. coli strain with a mutant trpS gene that has a higher affinity for 5-FW.[5]Higher incorporation efficiency and yield of the target protein.
Low Incorporation Efficiency Competition with Endogenous Tryptophan: The presence of tryptophan in the cell competes with 5-FW for incorporation.- Use a tryptophan auxotrophic E. coli strain.[5][6]- If using a non-auxotrophic strain, inhibit the shikimate pathway (which produces aromatic amino acids) by adding glyphosate to the medium.[1][2]- For auxotrophic strains, carefully control the amount of tryptophan provided during initial cell growth and replace it with 5-FW before induction.Increased percentage of 5-FW incorporated into the protein, potentially exceeding 95%.[10]
Suboptimal Induction Conditions: Standard induction protocols may not be optimal for unnatural amino acid incorporation.- Vary the concentration of the inducer (e.g., IPTG).- Optimize the cell density (OD₆₀₀) at the time of induction. A common OD₆₀₀ for induction is around 0.6.[11]Enhanced incorporation efficiency and overall protein yield.
Protein Degradation Metabolic Stress: Inhibition of natural amino acid synthesis can induce stress responses and lead to protein degradation.[1]- Co-express molecular chaperones to assist in proper protein folding.- Optimize the post-induction growth time to minimize degradation.Increased yield of full-length, correctly folded protein.
No or Poor Cell Growth High 5-FW Concentration: The concentration of 5-FW may be too high for the cells to tolerate.- Start with a lower concentration of 5-FW and gradually increase it in subsequent experiments.- Ensure a minimal amount of tryptophan is present during the initial growth phase for auxotrophic strains.Resumption of cell growth, albeit potentially slower than in the absence of 5-FW.
Inadequate Media Composition: The minimal medium may be lacking essential nutrients for growth under the stress of 5-FW.- Supplement the minimal medium with a richer nitrogen and carbon source.[12]Improved cell density and overall health of the culture.

Experimental Protocols

Protocol 1: 5-FW Incorporation using a Tryptophan Auxotrophic Strain

This protocol is adapted for a tryptophan auxotrophic E. coli strain (e.g., a derivative of C600 or BL21(DE3) with a trp mutation).

1. Media Preparation:

  • Prepare M9 minimal medium containing:

    • M9 salts

    • 2 mM MgSO₄

    • 0.1 mM CaCl₂

    • 0.4% Glucose (or other carbon source)

    • Required antibiotics

  • Prepare separate sterile stock solutions of L-tryptophan (2 mg/mL) and this compound (4 mg/mL).

2. Cell Culture and Induction:

  • Inoculate a starter culture of 5-10 mL of M9 medium supplemented with 20 µg/mL L-tryptophan and antibiotics. Grow overnight at 37°C with shaking.

  • The next day, inoculate 1 L of M9 medium (with antibiotics and 20 µg/mL L-tryptophan) with the overnight culture to an initial OD₆₀₀ of ~0.05.

  • Grow the culture at 37°C with shaking until the OD₆₀₀ reaches 0.5-0.6.

  • Harvest the cells by centrifugation (5000 x g, 10 min, 4°C).

  • Wash the cell pellet twice with sterile M9 medium (lacking tryptophan) to remove any residual L-tryptophan.

  • Resuspend the cell pellet in 1 L of fresh M9 medium containing antibiotics and 40 mg/L this compound.

  • Incubate at 30°C with shaking for 30 minutes to allow for the uptake of 5-FW.[2]

  • Induce protein expression by adding IPTG to a final concentration of 0.5-1 mM.

  • Continue to incubate the culture at a reduced temperature (e.g., 20-25°C) for 16-24 hours.

3. Cell Harvest and Protein Purification:

  • Harvest the cells by centrifugation (6000 x g, 15 min, 4°C).

  • Proceed with your standard protein purification protocol.

Protocol 2: 5-FW Incorporation using a Non-Auxotrophic Strain (BL21(DE3))

This protocol utilizes glyphosate to inhibit endogenous tryptophan synthesis.

1. Media Preparation:

  • Prepare M9 minimal medium as described in Protocol 1.

  • Prepare sterile stock solutions of this compound (4 mg/mL) and Glyphosate (100 mg/mL).

2. Cell Culture and Induction:

  • Inoculate a starter culture in LB medium with the appropriate antibiotic and grow overnight.

  • Inoculate 1 L of M9 medium (with antibiotic) with the overnight culture to an initial OD₆₀₀ of ~0.05.

  • Grow the culture at 37°C with shaking until the OD₆₀₀ reaches 0.6.

  • Add glyphosate to a final concentration of 1 g/L and this compound to a final concentration of 40 mg/L.[2]

  • Incubate at 30°C with shaking for 30 minutes.

  • Induce protein expression with IPTG (0.5-1 mM final concentration).

  • Incubate at a reduced temperature (e.g., 20-25°C) for 16-24 hours.

3. Cell Harvest and Protein Purification:

  • Harvest the cells and purify the protein as described in Protocol 1.

Visualizations

experimental_workflow cluster_prep Preparation cluster_growth Main Culture Growth cluster_incorporation 5-FW Incorporation & Expression cluster_analysis Analysis inoculate Inoculate Starter Culture (M9 + Trp) overnight Overnight Growth (37°C) inoculate->overnight inoculate_main Inoculate Main Culture (M9 + Trp) overnight->inoculate_main grow_main Grow to OD600 0.5-0.6 (37°C) inoculate_main->grow_main harvest_wash Harvest & Wash Cells (Remove Trp) grow_main->harvest_wash resuspend Resuspend in M9 + 5-FW harvest_wash->resuspend induce Induce with IPTG resuspend->induce express Express Protein (20-25°C, 16-24h) induce->express harvest_final Harvest Cells express->harvest_final purify Purify Protein harvest_final->purify quantify Quantify Incorporation (MS, NMR) purify->quantify

Caption: Workflow for 5-FW incorporation using a tryptophan auxotrophic E. coli strain.

logical_relationship opt_inc Optimized 5-FW Incorporation Efficiency strain E. coli Strain Selection auxotroph Trp Auxotroph strain->auxotroph engineered Engineered Strain (e.g., mutant trpS) strain->engineered auxotroph->opt_inc engineered->opt_inc conditions Expression Conditions temperature Low Temperature (18-25°C) conditions->temperature induction_time Long Induction Time (16-24h) conditions->induction_time iptg Optimized IPTG Concentration conditions->iptg temperature->opt_inc induction_time->opt_inc iptg->opt_inc media Media Composition fw_trp_ratio High 5-FW:Trp Ratio media->fw_trp_ratio glyphosate Glyphosate Addition (for non-auxotrophs) media->glyphosate fw_trp_ratio->opt_inc glyphosate->opt_inc

References

Technical Support Center: Minimizing Protein Structure Perturbation by 5-Fluorotryptophan

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals incorporating 5-Fluorotryptophan (5-FW) into proteins. The aim is to help minimize structural perturbations and ensure the integrity of your experimental results.

Troubleshooting Guides

This section addresses specific issues that may arise during experiments with 5-FW labeled proteins.

Issue: My protein's biological activity is significantly reduced after 5-FW incorporation.

  • Question: What are the likely causes for the loss of protein activity, and how can I mitigate this?

  • Answer:

    • Cause 1: Perturbation of the Active Site. The fluorine atom, despite its small size, is highly electronegative and can alter the electronic environment of the tryptophan residue. If the 5-FW is located within or near a substrate-binding pocket or an allosteric site, it could disrupt critical interactions.

    • Troubleshooting Steps:

      • Site-Specific vs. Uniform Labeling: If you are uniformly labeling a protein with multiple tryptophans, consider using site-directed mutagenesis to replace tryptophans in sensitive regions with another aromatic amino acid like phenylalanine or tyrosine before uniform 5-FW labeling. Alternatively, advanced methods for site-specific incorporation of non-canonical amino acids can be employed.[1][2][3]

      • Alternative Analogs: Investigate less perturbing tryptophan analogs if the specific position is crucial for your study. Some studies have explored other fluorinated tryptophans (e.g., 4-FW, 6-FW) or other analogs that may have different effects on protein function.[4][5]

      • Functional Assays: Perform detailed kinetic analysis (e.g., determining Km and kcat) to understand how 5-FW incorporation is affecting substrate binding and/or catalysis.

  • Question: Could the expression conditions for 5-FW labeling be contributing to the loss of activity?

  • Answer:

    • Cause 2: Misfolding or Aggregation during Expression. The incorporation of 5-FW can sometimes affect the folding pathway of the protein, leading to a higher population of misfolded or aggregated species that are inactive.

    • Troubleshooting Steps:

      • Optimize Expression Temperature: Lowering the expression temperature (e.g., from 37°C to 18-25°C) can slow down protein synthesis, giving the polypeptide chain more time to fold correctly.

      • Co-expression with Chaperones: Overexpressing molecular chaperones (e.g., GroEL/GroES) can assist in the proper folding of the 5-FW labeled protein.

      • Purification Strategy: Implement purification steps that specifically separate correctly folded protein from aggregates, such as size-exclusion chromatography. Monitor protein quality at each step.

Issue: I'm observing significant changes in the spectroscopic properties (e.g., CD, fluorescence) of my protein.

  • Question: What do changes in Circular Dichroism (CD) spectra indicate?

  • Answer:

    • Indication: Far-UV CD spectroscopy is sensitive to changes in the protein's secondary structure (alpha-helices, beta-sheets). A significant change in the CD spectrum of a 5-FW labeled protein compared to the wild-type suggests that the incorporation of the analog has altered the overall fold.[6]

    • Action:

      • Confirm with other techniques: Use complementary techniques like NMR or X-ray crystallography to get a higher-resolution view of the structural changes.

      • Re-evaluate labeling strategy: If the structural integrity is compromised, reconsider the labeling approach as described above.

  • Question: My 5-FW labeled protein shows a red-shifted fluorescence emission spectrum. Is this normal?

  • Answer:

    • Indication: Yes, a red-shift in the fluorescence emission spectrum is a characteristic feature of 5-FW compared to natural tryptophan.[6] This is due to the fluorine atom's effect on the indole ring's electronic properties. The magnitude of the shift can also be sensitive to the local environment.

    • Action:

      • Use as a confirmation of incorporation: This spectral shift can be used as a preliminary check to confirm the successful incorporation of 5-FW.[7]

      • Monitor environmental sensitivity: Be aware that the fluorescence of 5-FW is highly sensitive to its local environment, which is a primary reason for its use as a probe.[7][8] Changes in the emission maximum can report on conformational changes.

Issue: NMR spectra of my 5-FW labeled protein are showing signs of aggregation or multiple conformations.

  • Question: The 19F NMR spectrum shows broad peaks or multiple peaks for a single 5-FW residue. What does this mean?

  • Answer:

    • Indication: Broad 19F NMR signals can indicate protein aggregation or intermediate conformational exchange on the NMR timescale. The presence of multiple sharp peaks for a single tryptophan site suggests the existence of distinct, slowly exchanging conformations.[1][2][3]

    • Troubleshooting Steps:

      • Optimize Sample Conditions: Vary the buffer conditions (pH, ionic strength), temperature, and protein concentration to find conditions that favor a single, stable conformation and prevent aggregation.

      • Check for Purity: Ensure the protein sample is highly pure and free of contaminants or degradation products that could contribute to spectral complexity.

      • Temperature Titration: Acquiring 19F NMR spectra at different temperatures can help distinguish between static heterogeneity (multiple conformations) and dynamic processes (conformational exchange).

Frequently Asked Questions (FAQs)

  • Q1: What is the primary advantage of using 5-FW in protein studies?

    • A1: 5-FW serves as a sensitive dual probe for both 19F NMR and fluorescence spectroscopy.[7][8] The 19F nucleus provides a sensitive NMR probe with a large chemical shift dispersion and no background signal in biological systems, making it excellent for studying protein structure, dynamics, and interactions.[1][2][3] Its distinct fluorescence properties also allow for complementary studies.[7]

  • Q2: How much does 5-FW typically perturb a protein's structure?

    • A2: In many cases, the substitution of tryptophan with 5-FW is considered a conservative mutation that results in minimal structural perturbation.[9] However, the impact is site-specific and depends on the local environment of the tryptophan residue.[5] Buried residues may be more sensitive to substitution than solvent-exposed ones.

  • Q3: How can I confirm the incorporation of 5-FW into my protein?

    • A3: Mass spectrometry is the most direct method to confirm the incorporation and determine its efficiency.[5] A successful incorporation will result in a mass increase of 18 Da per tryptophan residue. Spectroscopically, a red-shift in the UV-Vis absorption and fluorescence emission spectra compared to the wild-type protein is a strong indicator of successful labeling.[6][7]

  • Q4: Are there less perturbing alternatives to 5-FW?

    • A4: The degree of perturbation is context-dependent. Other fluorinated tryptophans (e.g., 4-FW, 6-FW, 7-FW) can be considered, as their electronic properties and steric profiles differ slightly, which might be beneficial in certain protein environments.[4][5] For some applications, non-fluorinated tryptophan analogs with unique spectroscopic properties might also be suitable.[4]

Quantitative Data Summary

The following tables summarize quantitative data on the effects of 5-FW incorporation from various studies.

Table 1: Spectroscopic Properties of 5-FW vs. Tryptophan

PropertyTryptophan (in NATA*)This compound (5-FW)Reference
Molar Extinction Coefficient (at 280 nm)~5500 M-1cm-1~5700 M-1cm-1[7]
Absorption SpectrumStandard protein absorptionCharacteristic red-shift (~5 nm)[7]
Fluorescence EmissionDependent on environmentGenerally red-shifted vs. Trp[6]

*N-acetyl-tryptophanamide (NATA) is a common model compound for tryptophan.

Table 2: Impact of 5-FW on Protein Stability

ProteinMethodObservationReference
Anthrax Protective Antigen (PA)Urea and pH denaturation (fluorescence)5-FTrp labeled PA showed similar stability to wild-type.[6]
Transthyretin (TTR)Urea unfolding (19F-NMR)WT-TTR with 5FW was more stable than WT-TTR with 6FW.[5]

Experimental Protocols

Protocol 1: Expression and Purification of a 5-FW Labeled Protein in E. coli

This is a general protocol that may require optimization for your specific protein.

  • Transformation: Transform an appropriate E. coli expression strain (e.g., BL21(DE3)) with the plasmid encoding your protein of interest.

  • Starter Culture: Inoculate a single colony into 50 mL of LB medium with the appropriate antibiotic and grow overnight at 37°C with shaking.

  • Main Culture: Inoculate 1 L of M9 minimal medium (supplemented with glucose, MgSO4, CaCl2, and thiamine) with the overnight culture. Grow at 37°C with shaking until the OD600 reaches 0.6-0.8.

  • Induction: Add this compound to a final concentration of 40-50 mg/L. Incubate for 30 minutes. Induce protein expression by adding IPTG to a final concentration of 0.5-1 mM.

  • Expression: Reduce the temperature to 18-25°C and continue to shake for 12-16 hours.

  • Harvesting: Harvest the cells by centrifugation at 5000 x g for 30 minutes at 4°C.

  • Purification: Resuspend the cell pellet in your standard lysis buffer and proceed with your established purification protocol (e.g., affinity chromatography followed by size-exclusion chromatography).

  • Verification: Confirm 5-FW incorporation using mass spectrometry.

Protocol 2: Assessing Structural Integrity using Circular Dichroism (CD) Spectroscopy

  • Sample Preparation: Prepare samples of both the wild-type and 5-FW labeled protein at a concentration of 0.1-0.2 mg/mL in a suitable buffer (e.g., 10 mM sodium phosphate, 100 mM NaCl, pH 7.4). The buffer should have low absorbance in the far-UV region.

  • Instrument Setup: Use a calibrated CD spectrometer. Set the wavelength range to 190-260 nm, with a data pitch of 1 nm and a scan speed of 50 nm/min. Use a 1 mm pathlength quartz cuvette.

  • Data Acquisition: Record the CD spectra for the buffer blank, the wild-type protein, and the 5-FW labeled protein. Acquire 3-5 scans for each sample and average them to improve the signal-to-noise ratio.

  • Data Processing: Subtract the buffer blank spectrum from the protein spectra. Convert the raw data (in millidegrees) to mean residue ellipticity ([θ]) using the following formula: [θ] = (mdeg * MRW) / (10 * pathlength_cm * conc_mg/mL) where MRW is the mean residue weight of the protein.

  • Analysis: Overlay the spectra of the wild-type and 5-FW labeled proteins. Significant differences in the shape and magnitude of the spectra indicate changes in secondary structure.

Visualizations

Troubleshooting_Workflow cluster_issue Observed Issue cluster_diagnosis Potential Cause Diagnosis cluster_solution Troubleshooting Action LossOfActivity Loss of Activity ActiveSite Active Site Perturbation LossOfActivity->ActiveSite GlobalFold Global Fold Disruption LossOfActivity->GlobalFold SpectralChange Spectral Changes SpectralChange->GlobalFold Aggregation Aggregation / Misfolding ExpressionProblem Suboptimal Expression Aggregation->ExpressionProblem SampleInstability Sample Instability Aggregation->SampleInstability ChangeSite Mutate Trp or Use Site-Specific Labeling ActiveSite->ChangeSite ReassessAnalog Consider Alternative Analogs ActiveSite->ReassessAnalog OptimizeExpression Optimize Temp, Chaperones GlobalFold->OptimizeExpression ExpressionProblem->OptimizeExpression OptimizeBuffer Adjust pH, Salt, Concentration SampleInstability->OptimizeBuffer

Caption: Troubleshooting workflow for 5-FW incorporation issues.

Experimental_Workflow cluster_prep Preparation cluster_expression Expression & Purification cluster_validation Validation cluster_analysis Analysis Plasmid Plasmid Prep Growth Grow Culture in Minimal Media Plasmid->Growth Strain Select E. coli Strain Strain->Growth Induction Add 5-FW & Induce Growth->Induction Purification Purify Protein Induction->Purification MassSpec Mass Spectrometry Purification->MassSpec Spectroscopy UV-Vis / Fluorescence Purification->Spectroscopy Structural CD / NMR MassSpec->Structural Spectroscopy->Structural Functional Activity Assay Structural->Functional

Caption: General workflow for 5-FW labeling and analysis.

References

Technical Support Center: Assigning ¹⁹F NMR Resonances of 5-Fluorotryptophan in Proteins

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the assignment of ¹⁹F NMR resonances of 5-Fluorotryptophan (5-FW) labeled proteins. This resource is designed for researchers, scientists, and drug development professionals to provide clear guidance and troubleshooting for common challenges encountered during ¹⁹F NMR experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for assigning the ¹⁹F NMR resonances of 5-FW in a protein?

The most common and direct method for assigning ¹⁹F NMR resonances of 5-FW is site-directed mutagenesis .[1][2] This approach involves systematically replacing each tryptophan residue in the protein with a non-fluorinated aromatic amino acid, typically phenylalanine (Phe) or tyrosine (Tyr). By comparing the ¹⁹F NMR spectrum of the wild-type (WT) 5-FW labeled protein with that of each mutant, the resonance that disappears can be unambiguously assigned to the mutated tryptophan position.[1]

Other methods that can aid in or complement assignment include:

  • Chemical Shift Perturbation (CSP) Mapping: Monitoring changes in ¹⁹F chemical shifts upon the addition of a known ligand or binding partner can help to identify resonances originating from tryptophans in or near the binding site.[1][3]

  • Solvent Accessibility Probing: Using paramagnetic relaxation enhancement (PRE) agents, such as Gd(III) complexes, can help distinguish between solvent-exposed and buried tryptophan residues based on the differential broadening of their corresponding ¹⁹F signals.[4]

  • pH Titration: Observing the change in chemical shift of ¹⁹F resonances as a function of pH can provide insights into the local environment and pKa of individual tryptophan residues, aiding in their assignment.[2]

Q2: How do I express and purify a protein labeled with this compound?

Incorporating 5-FW into a protein typically involves expressing the protein in an E. coli strain that is auxotrophic for tryptophan or by inhibiting the endogenous tryptophan biosynthesis pathway. A common and cost-effective method involves the use of 5-fluoroindole, a precursor that E. coli converts into 5-FW.[5][6]

A general workflow for expressing 5-FW labeled protein in E. coli is as follows:

G cluster_prep Preparation cluster_growth Growth and Labeling cluster_harvest Harvesting and Purification A Transform expression plasmid into an E. coli strain (e.g., BL21(DE3)) B Grow an overnight starter culture in rich medium (e.g., LB) A->B C Inoculate minimal medium with the starter culture B->C D Grow cells to mid-log phase (OD600 ~0.6-0.8) C->D E Add 5-fluoroindole D->E F Induce protein expression with IPTG E->F G Continue incubation for protein expression (e.g., 4-6 hours) F->G H Harvest cells by centrifugation G->H I Lyse cells and purify the 5-FW labeled protein using standard chromatography techniques H->I

Workflow for 5-FW Protein Expression in E. coli
Q3: What are the typical ¹⁹F NMR experimental parameters for a 5-FW labeled protein?

The ¹⁹F nucleus has a high gyromagnetic ratio and 100% natural abundance, making it a sensitive nucleus for NMR spectroscopy.[5] However, the large chemical shift anisotropy (CSA) can lead to broad lines, especially at higher magnetic field strengths.[7][8]

Here are some typical starting parameters for a 1D ¹⁹F NMR experiment on a 5-FW labeled protein:

ParameterTypical ValueRationale
Spectrometer Frequency 400-600 MHz (¹H)Higher fields provide better sensitivity and dispersion but can increase CSA-induced line broadening.[7]
Pulse Width Calibrated 90° pulseEnsures uniform excitation across the spectral width.
Spectral Width ~20-40 ppmSufficient to cover the typical chemical shift range of 5-FW in proteins.
Acquisition Time 0.5 - 1.0 sDetermines the digital resolution of the spectrum.
Relaxation Delay 1.0 - 2.0 sAllows for sufficient relaxation of the ¹⁹F nuclei between scans.
Number of Scans 1024 - 4096 (or more)Depends on the protein concentration and desired signal-to-noise ratio.
Temperature 298 K (25 °C)Should be optimized for protein stability.
Referencing External standard (e.g., trifluoroacetic acid, TFA)Provides a consistent reference for comparing chemical shifts.[9]
Q4: Why are my ¹⁹F NMR signals broad?

Broad ¹⁹F NMR signals for 5-FW labeled proteins can arise from several factors:

  • Chemical Shift Anisotropy (CSA): CSA is a major relaxation mechanism for ¹⁹F and is proportional to the square of the magnetic field strength.[7][8] For larger proteins with slower tumbling rates, CSA can lead to significant line broadening.

  • Protein Aggregation: Aggregated protein will tumble very slowly, leading to extremely broad NMR signals. It is crucial to ensure the protein sample is monomeric and soluble at the concentration used for NMR.

  • Conformational Exchange: If a tryptophan residue is in a region of the protein undergoing conformational exchange on the intermediate NMR timescale (microseconds to milliseconds), this can lead to significant line broadening.[2]

  • Low Incorporation Efficiency: Incomplete incorporation of 5-FW can result in a heterogeneous sample, which can manifest as broad or overlapping signals.[7]

Troubleshooting Guide

Problem 1: Low incorporation of this compound into the protein.

Symptoms:

  • Low protein yield after purification.

  • Mass spectrometry analysis shows a significant population of unlabeled protein.

  • Weak or no signals in the ¹⁹F NMR spectrum.

Possible Causes and Solutions:

CauseSolution
Inefficient inhibition of endogenous tryptophan synthesis. Ensure complete inhibition of the shikimate pathway by using an appropriate concentration of inhibitor (e.g., glyphosate) or a tryptophan auxotroph strain.[10]
Degradation or poor uptake of 5-fluoroindole/5-FW. Prepare fresh solutions of the labeling precursor. Optimize the timing of its addition to the growing culture.
Toxicity of 5-FW to the expression host. Try lowering the induction temperature or using a weaker promoter for protein expression.
Insufficient amount of 5-FW precursor. Increase the concentration of 5-fluoroindole or 5-FW in the growth medium.
Problem 2: Ambiguous resonance assignment using site-directed mutagenesis.

Symptoms:

  • Mutation of a tryptophan residue leads to chemical shift changes in multiple ¹⁹F resonances, not the disappearance of a single peak.

  • The mutant protein fails to express or folds incorrectly.[1]

Logical Flow for Troubleshooting Ambiguous Assignments:

G Start Ambiguous resonance assignment with site-directed mutagenesis Q1 Did the mutation cause multiple chemical shift perturbations? Start->Q1 S1 The mutation likely caused a structural perturbation that affects other Trp residues. Q1->S1 Yes Q2 Did the mutant protein fail to express or fold? Q1->Q2 No S2 Choose a more conservative mutation (e.g., Trp -> Tyr instead of Trp -> Ala). S1->S2 S5 Use an alternative assignment method, such as ligand titration or PRE. S2->S5 S3 The mutated Trp residue may be critical for protein stability or folding. Q2->S3 Yes Q2->S5 No S4 Attempt expression under different conditions (e.g., lower temperature, different host strain). S3->S4 S4->S5

Troubleshooting Ambiguous Assignments
Problem 3: Poor signal-to-noise or resolution in the ¹⁹F NMR spectrum.

Symptoms:

  • Weak signals that are difficult to distinguish from noise.

  • Overlapping resonances that cannot be resolved.

Possible Causes and Solutions:

CauseSolution
Low protein concentration. Increase the protein concentration if solubility permits. Use a cryoprobe for enhanced sensitivity.
Sub-optimal NMR parameters. Increase the number of scans. Optimize the relaxation delay to be at least 1.5 times the longest T1 of the ¹⁹F signals.
High viscosity of the sample. High viscosity can lead to broader lines. Ensure the buffer viscosity is minimized.
Paramagnetic impurities. Traces of paramagnetic metals can cause significant line broadening. Use high-purity reagents and consider adding a chelating agent like EDTA to the buffer.
Chemical shift anisotropy (CSA). If CSA is the dominant cause of line broadening, acquiring the spectrum at a lower magnetic field strength may improve resolution, although at the cost of sensitivity and chemical shift dispersion.

Experimental Protocols

Protocol 1: Site-Directed Mutagenesis for Resonance Assignment

This protocol outlines the general steps for creating single-tryptophan-to-phenylalanine mutants for assigning ¹⁹F NMR resonances.

  • Primer Design: For each tryptophan codon (TGG) to be mutated, design a pair of complementary mutagenic primers containing the desired phenylalanine codon (TTC or TTT). The mutation site should be in the center of the primers, with ~15-20 matching bases on either side.

  • PCR Mutagenesis: Perform PCR using a high-fidelity DNA polymerase, the wild-type expression plasmid as a template, and the mutagenic primers. This will generate a linear DNA product containing the desired mutation.

  • Template Digestion: Digest the parental, methylated plasmid DNA with the DpnI restriction enzyme. DpnI specifically cleaves methylated and hemimethylated DNA, leaving the newly synthesized, unmethylated mutant plasmid intact.

  • Transformation: Transform the DpnI-treated DNA into competent E. coli cells.

  • Plasmid Purification and Sequencing: Select a colony, grow an overnight culture, and purify the mutant plasmid DNA. Verify the desired mutation and the absence of any secondary mutations by DNA sequencing.

  • Protein Expression and Purification: Express and purify the mutant protein alongside the wild-type 5-FW labeled protein under identical conditions.

  • NMR Analysis: Acquire a 1D ¹⁹F NMR spectrum of the mutant protein. Compare this spectrum to that of the wild-type protein to identify the resonance that has disappeared.

Protocol 2: 1D ¹⁹F NMR Data Acquisition
  • Sample Preparation: Prepare the 5-FW labeled protein sample in a suitable buffer (e.g., 50 mM phosphate, 100 mM NaCl, pH 7.0) containing 10% D₂O for the field-frequency lock. A typical protein concentration is 50-200 µM.

  • Spectrometer Setup:

    • Tune and match the NMR probe to the ¹⁹F frequency.

    • Lock the spectrometer on the D₂O signal.

    • Shim the magnetic field to achieve good homogeneity.

  • Parameter Optimization:

    • Determine the 90° pulse width for ¹⁹F.

    • Set the spectral width to encompass all expected ¹⁹F signals (a preliminary wide-sweep spectrum can be useful).

    • Set the transmitter offset to the center of the spectral region of interest.

  • Data Acquisition: Acquire the 1D ¹⁹F NMR spectrum using the parameters outlined in the FAQ section. Proton decoupling can be applied during acquisition to remove ¹H-¹⁹F couplings and simplify the spectrum.

  • Data Processing:

    • Apply an exponential line broadening factor (e.g., 10-20 Hz) to improve the signal-to-noise ratio.

    • Fourier transform the free induction decay (FID).

    • Phase the spectrum manually.

    • Reference the spectrum to an external standard.

References

Technical Support Center: Expression of Proteins with Multiple 5-Fluorotryptophan Residues

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 5-Fluorotryptophan (5-FTrp) labeled proteins. This resource provides troubleshooting guidance and answers to frequently asked questions to help you overcome common challenges during your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges when expressing proteins with multiple this compound residues?

A1: Expressing proteins with multiple 5-FTrp residues can be challenging due to several factors. A primary issue is the potential toxicity of 5-FTrp to the expression host, which can impair cell growth and overall protein synthesis.[1] Another significant challenge is achieving high incorporation efficiency of 5-FTrp at all desired tryptophan sites, as the native translational machinery may still prefer natural tryptophan.[2] This can lead to a heterogeneous mixture of protein molecules with varying numbers of 5-FTrp residues. Additionally, low protein yield is a common problem, often resulting from inefficient charging of the tRNA with 5-FTrp by the aminoacyl-tRNA synthetase (aaRS).[1] Finally, the incorporation of multiple bulky, electronegative fluorine atoms can sometimes perturb the protein's structure, stability, and function.[3][4]

Q2: Which expression systems are suitable for producing proteins with 5-FTrp?

A2: Escherichia coli is a widely used and cost-effective expression system for producing 5-FTrp labeled proteins.[5] Tryptophan auxotrophic strains or the use of inhibitors of tryptophan biosynthesis, such as glyphosate, can enhance incorporation efficiency.[2][5] More recently, engineered E. coli strains with knockouts of Release Factor 1 (e.g., B-95.ΔA or C321.ΔA) have been developed to improve incorporation at amber stop codons.[1] Mammalian cell lines, such as HEK cells, have also been successfully used for expressing 5-FTrp-containing proteins, which can be crucial for studying proteins that require post-translational modifications. Yeast expression systems, like Pichia pastoris, offer another viable alternative for producing complex proteins with 5-FTrp.[6]

Q3: How can I confirm the incorporation of this compound into my target protein?

A3: Several methods can be employed to confirm the successful incorporation of 5-FTrp. Electrospray ionization mass spectrometry (ESI-MS) is a direct and quantitative method to determine the molecular weight of the expressed protein.[7][8] A mass shift corresponding to the number of incorporated 5-FTrp residues (an increase of 18 Da for each tryptophan substituted with 5-FTrp) provides strong evidence of successful labeling. UV-Vis spectroscopy can also be used, as the substitution of a fluorine atom on the indole ring of tryptophan causes a characteristic red shift of about 5 nm in the absorption spectrum.[7] For proteins with a high degree of incorporation (>90%), the absorption spectrum of the protein sample should overlay with that of free 5-FTrp in buffer.[7] Finally, 19F NMR spectroscopy provides a definitive confirmation of fluorine incorporation and can offer site-specific information about the local environment of each 5-FTrp residue.[3][9]

Troubleshooting Guides

Problem 1: Low Protein Yield

You observe a significantly lower yield of your target protein after inducing expression in the presence of 5-FTrp compared to the wild-type protein.

Click for Troubleshooting Steps

Potential Causes and Solutions

  • Toxicity of 5-FTrp: High concentrations of 5-FTrp can be toxic to the host cells, leading to reduced cell density and protein production.

    • Troubleshooting:

      • Optimize the concentration of 5-FTrp in the growth medium. Start with a lower concentration and titrate up to find the optimal balance between incorporation and cell viability.

      • Induce protein expression at a lower temperature (e.g., 18-25°C) for a longer duration (16-24 hours).[1] Lower temperatures can reduce the metabolic burden on the cells and may improve protein folding.[10]

      • Add 5-FTrp to the culture later in the growth phase (e.g., at an OD600 of 0.8-1.0) to minimize the exposure time of the cells to the analog before induction.[2]

  • Inefficient Aminoacyl-tRNA Synthetase (aaRS) Activity: The endogenous tryptophanyl-tRNA synthetase may not efficiently charge the tRNA with 5-FTrp.[1]

    • Troubleshooting:

      • Consider using an expression system with an engineered aaRS that has enhanced activity for 5-FTrp.[11][12][13]

      • Overexpress the endogenous tryptophanyl-tRNA synthetase to increase the overall charging efficiency.

  • Suboptimal Expression Conditions: Standard induction protocols may not be suitable for expressing proteins with non-canonical amino acids.[1]

    • Troubleshooting:

      • Optimize the inducer (e.g., IPTG) concentration. Sometimes, a lower inducer concentration can lead to slower but more efficient production of correctly folded protein.[10]

      • Experiment with different growth media. Minimal media supplemented with all amino acids except tryptophan is commonly used to maximize 5-FTrp incorporation.[7]

Logical Troubleshooting Workflow

start Low Protein Yield check_toxicity Assess 5-FTrp Toxicity (Check cell growth/viability) start->check_toxicity optimize_5FTrp Optimize 5-FTrp Concentration & Induction Conditions check_toxicity->optimize_5FTrp Toxicity Observed check_aaRS Evaluate aaRS Efficiency check_toxicity->check_aaRS No Obvious Toxicity solution Improved Protein Yield optimize_5FTrp->solution engineer_aaRS Use Engineered aaRS or Overexpress Endogenous aaRS check_aaRS->engineer_aaRS Inefficiency Suspected optimize_expression Optimize General Expression Conditions check_aaRS->optimize_expression Efficiency Appears Normal engineer_aaRS->solution optimize_expression->solution start Start with Expression Plasmid in E. coli Host choose_strain Select Host Strain: - Tryptophan Auxotroph - RF1 Knockout (for site-specific) start->choose_strain prepare_media Prepare Minimal Media + All Amino Acids (-Trp) + Phenylalanine & Tyrosine choose_strain->prepare_media grow_culture Grow Culture to Mid-Log Phase (OD600 ~0.6-0.8) prepare_media->grow_culture add_inhibitor Add Glyphosate (if not auxotroph) grow_culture->add_inhibitor add_5FTrp Add 5-FTrp or 5-Fluoroindole add_inhibitor->add_5FTrp induce Induce Protein Expression (e.g., with IPTG) add_5FTrp->induce harvest Harvest Cells & Purify Protein induce->harvest analyze Analyze Incorporation (Mass Spec, 19F NMR) harvest->analyze end Homogeneously Labeled Protein analyze->end start Protein is in Inclusion Bodies or Misfolded lower_temp Lower Induction Temperature & Inducer Concentration start->lower_temp check_solubility Is Protein Soluble? lower_temp->check_solubility coexpress_chaperones Co-express Chaperones check_solubility->coexpress_chaperones No solution Properly Folded Protein check_solubility->solution Yes check_solubility2 Is Protein Soluble? coexpress_chaperones->check_solubility2 refold Refold from Inclusion Bodies check_solubility2->refold No check_solubility2->solution Yes refold->solution

References

Technical Support Center: Improving the Yield of 5-Fluorotryptophan Labeled Proteins

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the expression of proteins labeled with 5-Fluorotryptophan (5-FW).

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of low protein yield when using this compound?

A1: The primary cause of low protein yield is the inherent toxicity of this compound to host cells, particularly E. coli.[1] 5-FW can be misincorporated into essential cellular proteins, leading to impaired function, slowed growth, and reduced protein synthesis capacity.

Q2: Is it better to use this compound directly or a precursor like 5-fluoroindole?

A2: For labeling in E. coli, using 5-fluoroindole is often more efficient and cost-effective.[2][3][4] E. coli's endogenous tryptophan synthase can convert 5-fluoroindole into this compound, bypassing some of the toxic effects associated with direct addition of 5-FW.[2] This method has been shown to produce higher protein yields.[2]

Q3: Which E. coli strain is best for expressing 5-FW labeled proteins?

A3: While standard expression strains like BL21(DE3) can be used, tryptophan auxotrophic strains are often preferred.[5][6] These strains cannot synthesize their own tryptophan and are therefore more efficient at incorporating the supplied 5-FW or its precursor. However, some studies have reported successful high-yield expression in BL21(DE3) by optimizing other factors.[2][7]

Q4: Can 5-FW labeled proteins be expressed in mammalian cells?

A4: Yes, 5-FW labeled proteins can be expressed in mammalian cells, such as HEK293 cells.[8][9][10] This is typically achieved by replacing tryptophan with 5-FW in the culture medium.[9][10]

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
Low or No Protein Expression High toxicity of 5-FW leading to cell death or growth inhibition.- Use 5-fluoroindole as a precursor instead of 5-FW in E. coli. - Optimize the concentration of 5-FW or 5-fluoroindole; start with a lower concentration and titrate up. - Reduce the induction temperature (e.g., 18-25°C) and extend the expression time. - Use a weaker promoter or a lower concentration of the inducer (e.g., IPTG).
Inefficient incorporation of 5-FW.- Use a tryptophan auxotrophic E. coli strain. - Inhibit the endogenous synthesis of aromatic amino acids by adding glyphosate to the medium just before induction.[11] Supplement the medium with tyrosine and phenylalanine when using glyphosate.[11]
High Cell Lysis/Low Cell Density Severe toxicity of 5-FW.- Decrease the concentration of 5-FW or 5-fluoroindole. - Induce protein expression at a lower cell density (e.g., OD600 of 0.4-0.6).
Incomplete Labeling Competition with endogenous tryptophan.- For E. coli, use a tryptophan auxotrophic strain or inhibit tryptophan synthesis with glyphosate.[11] - Ensure complete removal of tryptophan-containing media before inducing with 5-FW.
Protein Misfolding or Aggregation The presence of the fluorine atom may disrupt protein folding.- Co-express molecular chaperones to assist in proper folding. - Optimize purification protocols to include refolding steps. - Evaluate the impact of the 5-FW incorporation site on protein structure and consider site-directed mutagenesis to move the tryptophan residue if possible.

Quantitative Data Summary

Table 1: Comparison of Protein Yields with Different Labeling Strategies in E. coli

ProteinHost StrainLabeling MethodYield (mg/L)Reference
BRD4(D1)BL21*(DE3)5-fluoroindole60-90[2]
BRD4(D1)DL39(DE3) (auxotroph)3-fluorotyrosine5-15[2]
βPGMBL215-fluoroindole~47% of wild-type[12]
βPGMBL21This compound + glyphosate~85% of wild-type[12]
Leucine-specific binding proteinBL21(DE3)This compound50-80[7]
AncCDT-1B-95.ΔAΔfabR5-fluoroindole23[13]
USP5 Zf-UBD-This compound~13[14]

Table 2: Protein Yields in Cell-Free and Mammalian Systems

ProteinExpression SystemYieldReference
GB1 and NT* domainCell-Free Protein Synthesis0.3-3 mg/mL[15]
VariousHEK293T cells100-360 µM (in lysate)[9]

Experimental Protocols

Protocol 1: 5-FW Labeling in E. coli using 5-Fluoroindole

This protocol is adapted from a method demonstrated to be robust for high-yield expression.[2]

  • Transformation: Transform the expression plasmid into E. coli BL21(DE3) cells.

  • Starter Culture: Inoculate a single colony into 50 mL of LB medium with the appropriate antibiotic and grow overnight at 37°C with shaking.

  • Main Culture: Inoculate 1 L of M9 minimal medium (supplemented with MgSO4, CaCl2, glucose, and thiamine) with the overnight culture to an initial OD600 of 0.05-0.1.

  • Growth: Grow the culture at 37°C with vigorous shaking until the OD600 reaches 0.6-0.8.

  • Induction:

    • Add 5-fluoroindole (dissolved in a small amount of DMSO) to a final concentration of 50 mg/L.[16]

    • Incubate for 1 hour at 37°C.

    • Reduce the temperature to 18-20°C and induce protein expression with IPTG (final concentration of 0.5-1 mM).

  • Expression: Continue to incubate the culture for 16-20 hours at 18-20°C with shaking.

  • Harvest: Harvest the cells by centrifugation at 4,000 x g for 20 minutes at 4°C. The cell pellet can be stored at -80°C until purification.

Protocol 2: 5-FW Labeling in Mammalian Cells (HEK293)

This protocol is a general guideline based on established methods for expressing labeled proteins in mammalian cells.[9][10]

  • Cell Culture: Culture HEK293T cells in standard DMEM supplemented with 10% FBS and antibiotics.

  • Transfection: Transiently transfect the cells with the expression vector containing the gene of interest using a suitable transfection reagent.

  • Medium Exchange: 24 hours post-transfection, replace the standard medium with a custom tryptophan-free DMEM. Supplement this medium with all essential amino acids except tryptophan, and add this compound to a final concentration of 100-200 µM.

  • Expression: Incubate the cells in the 5-FW containing medium for an additional 24-48 hours.

  • Harvest: Harvest the cells by scraping or trypsinization, followed by centrifugation. Wash the cell pellet with PBS and store at -80°C until lysis and purification.

Visualizations

Tryptophan Biosynthesis and Inhibition Workflow

Tryptophan_Biosynthesis_Inhibition cluster_pathway Tryptophan Biosynthesis Pathway in E. coli cluster_inhibition Strategies for 5-FW Incorporation cluster_output Labeled Protein Chorismate Chorismate Anthranilate Anthranilate Chorismate->Anthranilate trpE/G PRPP PRPP CDRP CDRP InGP Indole-3-glycerol phosphate CDRP->InGP trpC Indole Indole InGP->Indole trpA Tryptophan Tryptophan Indole->Tryptophan trpB Serine Serine LabeledProtein 5-FW Labeled Protein Fluoroindole 5-Fluoroindole Fluoroindole->Tryptophan Converted by trpB Fluorotryptophan This compound Fluorotryptophan->Tryptophan Replaces Glyphosate Glyphosate Shikimate Shikimate Pathway Glyphosate->Shikimate Inhibits Shikimate->Chorismate

Caption: Workflow for 5-FW incorporation into proteins in E. coli.

Troubleshooting Logic Flow

Troubleshooting_Yield Start Low Yield of 5-FW Labeled Protein Toxicity Assess Cell Viability/ Growth Rate Start->Toxicity HighToxicity High Toxicity Observed Toxicity->HighToxicity Yes LowToxicity Normal Growth Toxicity->LowToxicity No Sol_Toxicity Reduce 5-FW/5-FI conc. Lower induction temp. Use 5-fluoroindole HighToxicity->Sol_Toxicity Incorporation Check Labeling Efficiency (Mass Spec) LowToxicity->Incorporation LowIncorporation Low Incorporation Incorporation->LowIncorporation Low HighIncorporation High Incorporation Incorporation->HighIncorporation High Sol_Incorporation Use Trp auxotroph strain Add glyphosate Optimize media LowIncorporation->Sol_Incorporation Solubility Check Protein Solubility/ Aggregation HighIncorporation->Solubility Insoluble Protein is Insoluble/ Aggregated Solubility->Insoluble Yes Soluble Protein is Soluble Solubility->Soluble No Sol_Solubility Co-express chaperones Optimize refolding Lower expression temp. Insoluble->Sol_Solubility Optimize Further Optimization (e.g., purification buffer) Soluble->Optimize

References

Technical Support Center: Glyphosate in Aromatic Amino Acid Biosynthesis Research

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers utilizing glyphosate as an inhibitor of aromatic amino acid biosynthesis. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to assist you in your experimental endeavors.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of glyphosate?

Glyphosate inhibits the shikimate pathway by specifically targeting the enzyme 5-enolpyruvylshikimate-3-phosphate synthase (EPSPS).[1] This enzyme catalyzes the reaction between shikimate-3-phosphate (S3P) and phosphoenolpyruvate (PEP) to produce 5-enolpyruvylshikimate-3-phosphate, a precursor for the synthesis of the aromatic amino acids: phenylalanine, tyrosine, and tryptophan.[1] Inhibition of EPSPS leads to the accumulation of shikimate and a deficiency in these crucial amino acids, ultimately disrupting protein synthesis and leading to cell death in susceptible organisms.[2]

Q2: I am not observing the expected decrease in aromatic amino acids after glyphosate treatment. What could be the reason?

Several factors could contribute to this observation:

  • Insufficient Glyphosate Concentration: The effective concentration of glyphosate can vary significantly depending on the organism, cell type, and experimental conditions. Consult the literature for appropriate concentration ranges for your specific system.

  • Cellular Uptake: Ensure that glyphosate is being effectively transported into the cells. The formulation of glyphosate and the presence of surfactants can influence its uptake.

  • Alternative Biosynthetic Pathways: While the shikimate pathway is the primary route for aromatic amino acid synthesis in plants and many microorganisms, some organisms may have alternative pathways or mechanisms to compensate for its inhibition.

  • Experimental Timing: The depletion of aromatic amino acids may not be immediate. It is advisable to perform a time-course experiment to determine the optimal time point for observing the maximum effect.

  • Metabolic Flux: In some cases, the inhibition of the shikimate pathway can lead to complex metabolic reprogramming. While the de novo synthesis of aromatic amino acids is blocked, the cellular pool may be temporarily maintained through protein turnover or other mechanisms.

Q3: My cell viability assay results with glyphosate are inconsistent. What are the common pitfalls?

Inconsistent results in cytotoxicity assays are a common challenge. Here are some potential causes and solutions:

  • Compound Precipitation: Glyphosate, especially at high concentrations, can precipitate in culture media.[3] Visually inspect your wells for any precipitate. To minimize this, prepare serial dilutions in a suitable solvent like DMSO before diluting in the final assay medium, ensuring the final DMSO concentration is non-toxic to your cells (typically ≤0.5%).[3]

  • Cell Seeding Density: Ensure a consistent number of cells are seeded in each well. Variations in cell density can significantly impact the final readout of viability assays.

  • Incomplete Solubilization of Formazan: In MTT assays, incomplete solubilization of the purple formazan crystals will lead to inaccurate absorbance readings.[4] Ensure complete dissolution by gentle shaking and visual confirmation before reading the plate.[5]

  • Interference from Media Components: Phenol red and serum in the culture medium can interfere with colorimetric assays.[5] It is recommended to use serum-free and phenol red-free media during the assay incubation period.[5]

  • Edge Effects: The outer wells of a microplate are more prone to evaporation, leading to "edge effects." To mitigate this, avoid using the outermost wells for critical samples or ensure proper humidification of the incubator.

Q4: I am trying to measure shikimate accumulation, but my results are variable. What should I consider?

  • Analytical Method: While spectrophotometric methods for shikimate detection exist, they can be prone to interference from other compounds, such as quinic acid, which can also accumulate in glyphosate-treated plants.[6] For more accurate and specific quantification, HPLC or LC-MS methods are recommended.[6][7]

  • Extraction Efficiency: The efficiency of shikimate extraction from plant tissues is critical. Ensure complete cell lysis and extraction by using appropriate solvents and homogenization techniques.

  • Sample Stability: Shikimate can be degraded by microbial contamination or enzymatic activity in the plant extract. It is important to process samples quickly or flash-freeze them in liquid nitrogen for storage.

Troubleshooting Guides

Problem 1: Low or No Inhibition of EPSPS Enzyme Activity in vitro
Possible Cause Suggested Solution
Incorrect Buffer Conditions Ensure the pH and ionic strength of your assay buffer are optimal for EPSPS activity. A common buffer is 50 mM HEPES pH 7.5, 150 mM KCl, 2 mM DTT.[8]
Substrate Concentration The inhibitory effect of glyphosate is competitive with respect to PEP.[1] Ensure you are using appropriate concentrations of both S3P and PEP in your assay.
Enzyme Purity and Activity Verify the purity and specific activity of your EPSPS enzyme preparation. Impurities or low activity can affect the reliability of your results.
Glyphosate Purity Use a high-purity grade of glyphosate for your experiments. Impurities in lower-grade glyphosate could interfere with the assay.
Problem 2: High Background in Cell Viability Assays (e.g., MTT)
Possible Cause Suggested Solution
Media Interference As mentioned in the FAQs, phenol red and serum can contribute to background absorbance. Use phenol red-free and serum-free media during the MTT incubation step.[5]
Contamination Microbial contamination can lead to the reduction of MTT, resulting in a false-positive signal. Regularly check your cell cultures for contamination.
Incomplete Removal of Media Ensure complete removal of the culture medium before adding the MTT reagent and solubilization solution. Residual media can interfere with the assay.

Quantitative Data Summary

The following tables summarize key quantitative data for glyphosate's interaction with EPSPS.

Table 1: IC50 Values of Glyphosate for Wild-Type and Mutant EPSPS Enzymes

Enzyme SourceMutantIC50 (µM)Reference
E. coliWild-Type2.5[9]
E. coliAla-100-Gly160[9]
Zea maysWild-Type16.1[10]
Agrobacterium sp. (CP4)Wild-Type11,000[9]
Streptomyces svecius (DGT-28)Wild-Type>80,000[8]

Table 2: Kinetic Parameters of Wild-Type and Mutant EPSPS Enzymes

EnzymeKm (PEP) (µM)kcat (s-1)kcat/Km (s-1 M-1)Reference
Zea mays (Wild-Type)--2,860 x 10^3[8]
Agrobacterium sp. (CP4)--442 x 10^3[8]
Streptomyces svecius (DGT-28)--725 x 10^3[8]

Note: Kinetic parameters can vary depending on the specific assay conditions.

Experimental Protocols

Protocol 1: In Vitro EPSPS Enzyme Inhibition Assay

This protocol is adapted from standard methods for measuring EPSPS activity.[8][11]

  • Reagents:

    • Assay Buffer: 50 mM HEPES (pH 7.5), 150 mM KCl, 2 mM DTT.[8]

    • Substrates: Shikimate-3-phosphate (S3P) and Phosphoenolpyruvate (PEP).

    • Glyphosate stock solution.

    • Purified EPSPS enzyme.

    • Malachite green reagent for phosphate detection.[11]

  • Procedure:

    • Prepare a reaction mixture containing assay buffer, S3P, and varying concentrations of glyphosate in a 96-well plate.

    • Initiate the reaction by adding the EPSPS enzyme to each well.

    • Incubate the plate at the optimal temperature for the enzyme (e.g., 25-37°C) for a defined period (e.g., 15-30 minutes).

    • Stop the reaction by adding the malachite green reagent.

    • Measure the absorbance at a wavelength of ~620-660 nm to quantify the amount of inorganic phosphate released.

    • Calculate the percent inhibition for each glyphosate concentration relative to a no-glyphosate control.

    • Determine the IC50 value by plotting the percent inhibition against the logarithm of the glyphosate concentration and fitting the data to a dose-response curve.

Protocol 2: Cell Viability Assessment using MTT Assay

This protocol is a generalized procedure for assessing cytotoxicity.[4][5][12][13]

  • Reagents:

    • Complete cell culture medium.

    • Serum-free and phenol red-free medium.

    • Glyphosate stock solution.

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).[5]

    • Solubilization solution (e.g., DMSO, isopropanol, or a dedicated solubilizing buffer).[12]

  • Procedure:

    • Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

    • Remove the culture medium and replace it with fresh medium containing various concentrations of glyphosate. Include untreated control wells.

    • Incubate the cells for the desired exposure time (e.g., 24, 48, or 72 hours).

    • After incubation, remove the treatment medium and wash the cells with PBS.

    • Add 100 µL of serum-free medium and 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.[4]

    • Remove the MTT solution and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[12]

    • Measure the absorbance at 570 nm with a reference wavelength of 630 nm.[5]

    • Calculate cell viability as a percentage of the untreated control.

Protocol 3: Quantification of Aromatic Amino Acids by LC-MS/MS

This protocol provides a general workflow for the analysis of aromatic amino acids in plant extracts.[14][15][16]

  • Sample Preparation:

    • Harvest plant tissue and immediately freeze in liquid nitrogen to quench metabolic activity.

    • Grind the frozen tissue to a fine powder using a mortar and pestle.[15]

    • Extract the metabolites using a suitable extraction solvent (e.g., 80% methanol).

    • Centrifuge the extract to pellet cellular debris and collect the supernatant.

    • The supernatant can be directly analyzed or further purified if necessary.

  • LC-MS/MS Analysis:

    • Use a liquid chromatography system coupled to a tandem mass spectrometer.

    • Separate the amino acids using a suitable column, such as a reversed-phase or HILIC column.[17]

    • Set the mass spectrometer to operate in Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity.

    • Develop a method with specific precursor-to-product ion transitions for phenylalanine, tyrosine, and tryptophan.

    • Quantify the amino acids by comparing the peak areas to a standard curve generated from authentic standards.

Visualizations

Shikimate_Pathway PEP Phosphoenolpyruvate (PEP) DAHP DAHP PEP->DAHP E4P Erythrose 4-phosphate E4P->DAHP DHQ 3-Dehydroquinate DAHP->DHQ DHS 3-Dehydroshikimate DHQ->DHS Shikimate Shikimate DHS->Shikimate S3P Shikimate-3-phosphate (S3P) Shikimate->S3P EPSP 5-Enolpyruvylshikimate- 3-phosphate (EPSP) S3P->EPSP Chorismate Chorismate EPSP->Chorismate AAs Aromatic Amino Acids (Phe, Tyr, Trp) Chorismate->AAs Glyphosate Glyphosate Glyphosate->S3P PEP_to_EPSP PEP

Caption: The Shikimate Pathway and the inhibitory action of glyphosate on EPSP synthase.

Experimental_Workflow start Start: Hypothesis Formulation exp_design Experimental Design (Cell line/organism, concentrations, time points) start->exp_design treatment Glyphosate Treatment exp_design->treatment viability Cell Viability Assay (e.g., MTT) treatment->viability enzyme_assay EPSPS Enzyme Inhibition Assay treatment->enzyme_assay metabolite Metabolite Extraction treatment->metabolite data_analysis Data Analysis and Interpretation viability->data_analysis enzyme_assay->data_analysis lcms LC-MS/MS Analysis (Aromatic Amino Acids, Shikimate) metabolite->lcms lcms->data_analysis conclusion Conclusion data_analysis->conclusion

Caption: A typical experimental workflow for studying the effects of glyphosate.

Troubleshooting_Tree start Inconsistent/Unexpected Results issue_type What type of experiment? start->issue_type in_vitro In Vitro Enzyme Assay issue_type->in_vitro Enzyme Assay cell_based Cell-Based Assay issue_type->cell_based Cell Assay metabolomics Metabolomics issue_type->metabolomics Metabolite Analysis check_reagents Check buffer, substrates, enzyme activity in_vitro->check_reagents check_glyphosate Verify glyphosate purity and concentration in_vitro->check_glyphosate check_viability Review cell seeding, media, and assay protocol cell_based->check_viability check_precipitation Inspect for compound precipitation cell_based->check_precipitation check_extraction Verify extraction efficiency and sample stability metabolomics->check_extraction check_method Confirm analytical method specificity (HPLC/LC-MS) metabolomics->check_method

Caption: A decision tree for troubleshooting common issues in glyphosate experiments.

References

Technical Support Center: Managing Metabolic Burden from 5-Fluorotryptophan Incorporation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the metabolic burden from 5-Fluorotryptophan (5-FW) incorporation in protein expression systems.

Frequently Asked Questions (FAQs)

Q1: What is the metabolic burden associated with this compound (5-FW) incorporation?

A1: The metabolic burden of 5-FW incorporation refers to the collective physiological stresses placed on the host organism, typically E. coli, when it is engineered to incorporate this non-canonical amino acid into proteins. This burden arises from several factors:

  • Toxicity of 5-FW: 5-FW can be toxic to cells, impairing essential cellular processes and leading to reduced growth rates or cell death.[1]

  • Competition with Natural Tryptophan: 5-FW competes with the natural amino acid tryptophan for binding to the endogenous tryptophanyl-tRNA synthetase (TrpRS), which can disrupt normal protein synthesis.

  • Alteration of Protein Function: The incorporation of 5-FW can alter the structure and function of essential native proteins, potentially leading to detrimental effects on cell viability.[1]

  • Resource Diversion: The expression of the machinery required for 5-FW incorporation (e.g., an orthogonal aminoacyl-tRNA synthetase/tRNA pair) and the target protein itself consumes significant cellular resources (ATP, amino acids, etc.), diverting them from essential processes like growth and replication.

Q2: What are the common symptoms of high metabolic burden during 5-FW incorporation experiments?

A2: Common indicators of significant metabolic burden include:

  • Reduced Cell Growth: A noticeable decrease in the optical density (OD600) of the culture compared to control cultures not incorporating 5-FW.

  • Low Protein Yield: Significantly lower yields of the target protein containing 5-FW.

  • Formation of Inclusion Bodies: The misfolded target protein aggregates into insoluble inclusion bodies.

  • Plasmid Instability: Loss of the expression plasmid over time.

  • Cell Filamentation or Lysis: Visible changes in cell morphology under a microscope.

Q3: Can using a tryptophan auxotrophic strain of E. coli help?

A3: Yes, using a tryptophan auxotrophic strain, which cannot synthesize its own tryptophan, is a highly effective strategy.[2][3] These strains are dependent on the tryptophan supplied in the growth medium. By providing 5-FW and limiting the amount of natural tryptophan, you can achieve high levels of 5-FW incorporation into the target protein.

Q4: How does the concentration of 5-FW in the media affect the experiment?

A4: The concentration of 5-FW is a critical parameter that requires optimization.

  • Too low: Inefficient incorporation of 5-FW into the target protein.

  • Too high: Increased toxicity and metabolic burden, leading to poor cell growth and reduced protein yield. It's crucial to perform a titration experiment to determine the optimal 5-FW concentration for your specific protein and expression system.

Troubleshooting Guides

Problem 1: Low Protein Yield

Symptoms:

  • Faint or no band of the target protein on an SDS-PAGE gel.

  • Low protein concentration as determined by a protein assay (e.g., BCA).

Possible Causes and Solutions:

Possible Cause Troubleshooting Strategy Expected Outcome
Toxicity of 5-FW 1. Optimize 5-FW Concentration: Perform a titration experiment with varying concentrations of 5-FW (e.g., 0.1 mM, 0.5 mM, 1 mM, 2 mM) to find the optimal balance between incorporation and toxicity. 2. Lower Induction Temperature: Induce protein expression at a lower temperature (e.g., 18-25°C) for a longer period (16-24 hours).[4]Improved cell viability and potentially higher yields of soluble protein.
Inefficient Incorporation 1. Use a Tryptophan Auxotrophic Strain: Employ a strain like RF12, which is unable to synthesize its own tryptophan, to maximize 5-FW usage.[3] 2. Use an Engineered Orthogonal Translation System: Utilize plasmids like the pEVOL series, which provide an optimized copy number of the suppressor tRNA and an engineered aminoacyl-tRNA synthetase specific for the non-canonical amino acid.Higher incorporation efficiency of 5-FW into the target protein.
Suboptimal Expression Conditions 1. Optimize Inducer Concentration: Titrate the concentration of the inducer (e.g., IPTG, arabinose) to find the level that promotes sufficient expression without overwhelming the cell. 2. Switch to a Tightly Regulated Promoter: Use expression vectors with promoters that have low basal expression, such as the araBAD promoter.[5]Reduced metabolic burden before induction and more controlled protein expression.
Problem 2: Poor Cell Growth

Symptoms:

  • The optical density (OD600) of the culture plateaus at a low value or decreases after induction.

  • Longer doubling times compared to control cultures.

Possible Causes and Solutions:

Possible Cause Troubleshooting Strategy Expected Outcome
5-FW Toxicity 1. Gradual Adaptation: Gradually introduce increasing concentrations of 5-FW to the culture over several passages to allow the cells to adapt.[3] 2. Use Minimal Media: Grow cells in a minimal medium (e.g., M9 medium) to have better control over nutrient composition and reduce the metabolic load from processing complex media components.[6]Improved tolerance of the cells to 5-FW, leading to better growth.
Depletion of Essential Metabolites 1. Supplement the Media: Add supplements to the minimal media that can help alleviate metabolic bottlenecks, such as a mixture of other canonical amino acids (excluding tryptophan). 2. Optimize Carbon Source: Ensure an adequate supply of the carbon source (e.g., glucose) to provide sufficient energy for both growth and protein expression.Healthier cell culture with the necessary building blocks for growth and protein synthesis.
General Cellular Stress 1. Co-express Chaperones: Co-express molecular chaperones (e.g., GroEL/ES, DnaK/J) to assist in proper protein folding and reduce the accumulation of misfolded, toxic proteins.[7]Reduced protein aggregation and improved cellular health.

Experimental Protocols

Protocol 1: Optimizing 5-FW Concentration and Induction Temperature
  • Prepare Cultures: Inoculate a single colony of your expression strain into 5 mL of LB medium with the appropriate antibiotic and grow overnight at 37°C.

  • Inoculate Expression Cultures: The next day, inoculate 50 mL of M9 minimal medium (supplemented with 0.4% glucose, 2 mM MgSO4, 0.1 mM CaCl2, and the necessary antibiotics) with the overnight culture to an initial OD600 of 0.05.

  • Set up Titration: Prepare a series of flasks with varying final concentrations of 5-FW (e.g., 0 mM, 0.1 mM, 0.5 mM, 1 mM, 2 mM).

  • Grow Cultures: Grow the cultures at 37°C with shaking until the OD600 reaches 0.6-0.8.

  • Induce Expression:

    • For each 5-FW concentration, split the culture into two flasks.

    • Induce one set of flasks at 37°C for 3-4 hours.

    • Move the other set of flasks to a lower temperature (e.g., 20°C) and induce for 16-24 hours.

  • Harvest and Analyze: Harvest the cells by centrifugation. Analyze cell pellets for both cell density (OD600) and target protein expression via SDS-PAGE and Western blot.

Protocol 2: Protein Expression in a Tryptophan Auxotrophic Strain
  • Transformation: Transform your expression plasmid into a competent tryptophan auxotrophic E. coli strain (e.g., RF12). Plate on LB agar with the appropriate antibiotic and a small amount of tryptophan (e.g., 20 µg/mL) to allow for colony formation.

  • Starter Culture: Inoculate a single colony into 5 mL of M9 minimal medium supplemented with 0.4% glucose, necessary antibiotics, and 20 µg/mL tryptophan. Grow overnight at 37°C.

  • Expression Culture: Inoculate 1 L of M9 minimal medium (containing antibiotics and 20 µg/mL tryptophan) with the overnight culture. Grow at 37°C until the OD600 reaches 0.5-0.7.

  • Wash Step: Pellet the cells by centrifugation (5000 x g, 10 min, 4°C). Wash the cell pellet twice with M9 medium lacking tryptophan to remove any residual tryptophan.

  • Resuspend and Induce: Resuspend the cell pellet in 1 L of fresh M9 medium containing the desired concentration of 5-FW (e.g., 1 mM) and the appropriate inducer (e.g., IPTG, arabinose).

  • Incubate and Harvest: Incubate at the optimized temperature (e.g., 20°C) for 16-24 hours. Harvest the cells by centrifugation and store the pellet at -80°C for later purification.

Visualizations

Tryptophan_Biosynthesis_and_5FW_Interference chorismate Chorismate trpE Anthranilate synthase (TrpE) chorismate->trpE anthranilate Anthranilate trpD Anthranilate phosphoribosyl- transferase (TrpD) anthranilate->trpD pr_anthranilate PR-Anthranilate trpC PRA isomerase/ IGP synthase (TrpC) pr_anthranilate->trpC cdrp CDRP cdrp->trpC igp Indole-3-glycerol phosphate trpA Trp synthase α (TrpA) igp->trpA indole Indole trpB Trp synthase β (TrpB) indole->trpB tryptophan Tryptophan trpRS Tryptophanyl-tRNA synthetase (TrpRS) tryptophan->trpRS five_fw This compound five_fw->trpRS Competition trpE->anthranilate trpD->pr_anthranilate trpC->cdrp trpC->igp trpA->indole trpB->tryptophan trpB->five_fw protein Protein Synthesis trpRS->protein five_f_indole 5-Fluoroindole (Precursor) five_f_indole->trpB Conversion Troubleshooting_Workflow start Start: Low Protein Yield or Poor Cell Growth q1 Is the 5-FW concentration optimized? start->q1 p1 Perform 5-FW titration experiment (0.1 - 2 mM) q1->p1 No q2 Is the induction temperature optimized? q1->q2 Yes a1_yes Yes a1_no No p1->q2 p2 Test lower induction temperatures (18-25°C) q2->p2 No q3 Are you using a Trp auxotrophic strain? q2->q3 Yes a2_yes Yes a2_no No p2->q3 p3 Switch to a Trp auxotrophic strain (e.g., RF12) q3->p3 No q4 Is the expression vector optimized? q3->q4 Yes a3_yes Yes a3_no No p3->q4 p4 Use a vector with a tight promoter (e.g., pBAD) or an orthogonal translation system (e.g., pEVOL) q4->p4 No end Improved Yield and Growth q4->end Yes a4_yes Yes a4_no No p4->end Stress_Response_Pathway five_fw This compound Incorporation misfolded_proteins Misfolded/Non-functional Proteins five_fw->misfolded_proteins dna_damage Potential DNA Damage five_fw->dna_damage metabolic_imbalance Metabolic Imbalance (Trp pathway disruption) five_fw->metabolic_imbalance heat_shock_response Heat Shock Response misfolded_proteins->heat_shock_response Activates sos_response SOS Response dna_damage->sos_response Activates general_stress_response General Stress Response (RpoS) metabolic_imbalance->general_stress_response Activates chaperones Upregulation of Chaperones (DnaK, GroEL) heat_shock_response->chaperones proteases Upregulation of Proteases (Lon, Clp) heat_shock_response->proteases dna_repair Upregulation of DNA Repair Enzymes sos_response->dna_repair metabolic_adaptation Metabolic Adaptation general_stress_response->metabolic_adaptation outcome Reduced Growth Rate & Lower Protein Yield chaperones->outcome Mitigates proteases->outcome Mitigates dna_repair->outcome Mitigates metabolic_adaptation->outcome Mitigates

References

Technical Support Center: Purification of 5-Fluorotryptophan-Labeled Proteins

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting strategies and frequently asked questions for the purification of 5-Fluorotryptophan (5-FW)-labeled proteins.

Frequently Asked Questions (FAQs)

Q1: What is this compound (5-FW) and why is it used in protein labeling?

A1: this compound (5-FW) is a fluorinated analog of the amino acid tryptophan. It is incorporated into proteins during expression and serves as a probe for biophysical studies. The fluorine (¹⁹F) nucleus is particularly useful for Nuclear Magnetic Resonance (NMR) spectroscopy because it has a high sensitivity, 100% natural abundance, and its signal is free from the background noise typical of biological systems.[1] This allows for sensitive, site-specific monitoring of protein structure, dynamics, conformational changes, and ligand interactions.[2][3][4] Additionally, 5-FW can be used as a fluorescent probe, making it a versatile tool for complementary studies.[2][5]

Q2: How is 5-FW incorporated into proteins?

A2: 5-FW is typically incorporated into proteins during expression in bacterial systems like E. coli.[2] This can be achieved by using tryptophan auxotrophic strains or by adding inhibitors of the tryptophan biosynthetic pathway, such as glyphosate, to the growth media.[1][2] For site-specific incorporation, a mutant aminoacyl-tRNA synthetase can be used that recognizes 5-FW and incorporates it in response to a specific codon, such as an amber stop codon.[3][6][7]

Q3: How can I confirm that 5-FW has been successfully incorporated into my protein?

A3: Several methods can confirm the incorporation of 5-FW:

  • Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) is a definitive way to verify incorporation by detecting the mass shift corresponding to the fluorine atom.[2][8]

  • UV-Vis Spectroscopy: The substitution of a fluorine atom on the tryptophan indole ring causes a characteristic red shift of approximately 5 nm in the absorption spectrum compared to native tryptophan.[2] If incorporation is high (>90%), the absorption spectrum of the labeled protein should overlay with that of free 5-FW in buffer.[2]

  • ¹⁹F NMR Spectroscopy: Direct detection of the ¹⁹F signal via NMR confirms the presence of the label. The chemical shift of the ¹⁹F resonance can also provide information about the local environment of the 5-FW residue within the protein.[2][8]

Q4: Does the incorporation of 5-FW affect the protein's structure or function?

A4: The replacement of a hydrogen atom with a fluorine atom is a minimal structural perturbation due to their similar sizes.[3] For many proteins, this substitution has been shown to have a minor effect on the overall structure, stability, and function.[1][4][6] However, because fluorine is highly electronegative, it can alter local electronic properties, which may in some cases affect protein dynamics or enzymatic rates.[1][4] It is always recommended to perform functional assays to verify that the labeled protein behaves similarly to the wild-type protein.[8]

Troubleshooting Guides

This section addresses common issues encountered during the purification of 5-FW-labeled proteins.

Problem: Low Protein Yield

Q: I'm getting a very low yield of my purified 5-FW labeled protein. What could be the cause?

A: Low yields can stem from issues during expression or purification. Consider the following potential causes and solutions:

  • Inefficient Incorporation: Ensure that the concentration of 5-FW in the growth media is sufficient (e.g., 40 mg/L) and that the inhibitor of tryptophan synthesis (e.g., glyphosate) is used at the correct concentration (e.g., 1 g/L).[2] Verify incorporation efficiency using mass spectrometry.[8]

  • Protein Instability: The 5-FW label might slightly destabilize the protein, making it more prone to degradation by proteases.[4] Always use protease inhibitors during lysis and keep the protein at low temperatures (4°C) throughout the purification process.[9]

  • Loss During Chromatography: The protein may be binding non-specifically to resins or precipitating on the column. Ensure buffer conditions (pH, salt concentration) are optimized for your specific protein. A multi-step purification strategy may be necessary to remove impurities that contribute to instability.[10][11]

  • Aggregation: The protein may be aggregating and getting lost during centrifugation or filtration steps. (See next section for troubleshooting aggregation).

Problem: Protein Aggregation or Precipitation

Q: My 5-FW labeled protein is precipitating after elution or during concentration. How can I prevent this?

A: Protein aggregation is a common challenge, often exacerbated by high protein concentrations and specific buffer conditions.[12][13] The introduction of the hydrophobic 5-FW residue can sometimes increase a protein's propensity to aggregate.[14][15]

Troubleshooting Steps:

  • Optimize Buffer Conditions:

    • pH: Ensure the buffer pH is at least one unit away from the protein's isoelectric point (pI) to maintain surface charge and repulsion.[13]

    • Salt Concentration : For some proteins, increasing the salt concentration (e.g., up to 500mM NaCl) can improve solubility.[9] However, for Hydrophobic Interaction Chromatography (HIC), high salt is used for binding, so this must be optimized.[16]

  • Use Additives/Stabilizers:

    • Glycerol: Adding 5-10% glycerol to elution and storage buffers can act as a cryoprotectant and stabilizer.[9]

    • Reducing Agents: If aggregation is due to non-native disulfide bond formation, include reducing agents like Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP) in your buffers.[9][12]

    • Amino Acids: Small amounts of arginine or glutamate can sometimes help suppress aggregation.[12]

  • Modify Purification Strategy:

    • Elution: Elute the protein in a larger volume to keep the concentration low and concentrate it slowly in a subsequent step.[13]

    • Chromatography Choice: If using affinity chromatography (e.g., His-tag), the high concentration upon elution can be problematic. Consider a polishing step like Size Exclusion Chromatography (SEC) immediately after to separate aggregates from the monomeric protein and exchange the buffer.[17][18]

Diagram: Troubleshooting Protein Aggregation

start Protein Aggregation Observed check_conc Is Protein Concentration High? start->check_conc reduce_conc Solution: - Elute in larger volume - Concentrate slowly - Maintain low concentration check_conc->reduce_conc Yes check_buffer Are Buffer Conditions Optimal? check_conc->check_buffer No reduce_conc->check_buffer optimize_buffer Solution: - Adjust pH away from pI - Screen different salt concentrations - Add stabilizers (e.g., glycerol) check_buffer->optimize_buffer No check_redox Could Disulfide Bonds be Forming? check_buffer->check_redox Yes optimize_buffer->check_redox add_reducing Solution: - Add DTT or TCEP to all buffers check_redox->add_reducing Yes sec_step Final Step: Analytical SEC check_redox->sec_step No add_reducing->sec_step result Monomeric Protein Isolated sec_step->result

Caption: A logical workflow for troubleshooting protein aggregation issues.

Data Presentation

Table 1: Typical Reagent Concentrations for 5-FW Protein Expression in E. coli
ReagentTypical ConcentrationPurposeReference
This compound (5-FW)40 mg/LLabeled amino acid source[2]
Glyphosate1 g/LInhibits aromatic amino acid synthesis[2]
Isopropyl β-D-1-thiogalactopyranoside (IPTG)0.5 - 1 mMInduces protein expression[2]
Phenylmethylsulfonyl fluoride (PMSF)0.5 mMProtease inhibitor during lysis[2]
Table 2: Comparison of Common Chromatography Techniques for Purifying 5-FW Labeled Proteins
Chromatography TypePrinciple of SeparationTypical Use CaseKey Considerations
Affinity Chromatography (AC) Specific binding interaction (e.g., His-tag to Ni-NTA resin).[19]Capture Step: Initial purification from crude lysate to achieve high purity quickly.[20]Elution often results in high protein concentration, which can lead to aggregation.[9]
Ion Exchange Chromatography (IEX) Separation based on net surface charge.[21]Intermediate Step: Removes impurities with different charge properties. Can be anion or cation exchange.[21]Protein binding and elution are sensitive to buffer pH and salt concentration.
Hydrophobic Interaction Chromatography (HIC) Separation based on surface hydrophobicity.[14][16]Intermediate/Polishing Step: Separates protein isoforms or removes aggregates. 5-FW may alter hydrophobicity.[15][22]Proteins are loaded in high salt and eluted by decreasing the salt gradient.[22]
Size Exclusion Chromatography (SEC) Separation based on hydrodynamic radius (size and shape).[17]Polishing Step: Removes aggregates and can be used for buffer exchange.[17][18]Limited loading capacity; primarily for final cleanup, not bulk purification.[23]

Experimental Protocols

Protocol 1: General Expression of 5-FW Labeled Proteins in E. coli

This protocol is adapted from methods used for expressing 5-FW α-synuclein.[2]

  • Transformation: Transform E. coli cells (e.g., BL21(DE3)pLysS) with the expression plasmid for your protein of interest.

  • Starter Culture: Inoculate a small volume of growth medium with a single colony and grow overnight at 37°C.

  • Main Culture: Inoculate 1 L of minimal media with the starter culture. Grow cells at 37°C with shaking until the OD₆₀₀ reaches 0.6–0.8.

  • Induction: Harvest the cells by centrifugation and resuspend them in 1 L of fresh media containing 1 g/L glyphosate, 40 mg/L 5-FW, and appropriate antibiotics.

  • Incubation: Incubate the culture at 30°C with shaking for 30 minutes.

  • Expression: Induce protein expression by adding IPTG to a final concentration of 0.5–1 mM. Continue to incubate at 30°C for 5–6 hours.

  • Harvest: Harvest the cells by centrifugation at 5,000 x g for 30 minutes at 4°C. The resulting cell pellet can be stored at -80°C or used immediately for purification.[2]

Protocol 2: Standard Multi-Step Purification Workflow

This protocol outlines a general strategy that can be adapted for most tagged 5-FW proteins.

  • Lysis: Resuspend the cell pellet in a suitable lysis buffer (e.g., 20 mM Tris pH 8.0, 300 mM NaCl, 5 mM TCEP) containing protease inhibitors (e.g., 0.5 mM PMSF).[2][9] Lyse the cells using sonication or a homogenizer on ice.

  • Clarification: Centrifuge the lysate at high speed (e.g., 20,000 x g) for 30 minutes at 4°C to pellet cell debris.[2] Collect the supernatant.

  • Capture Step (Affinity Chromatography): If the protein has an affinity tag (e.g., 6xHis), incubate the clarified lysate with the appropriate affinity resin (e.g., Ni-NTA) for 1 hour at 4°C.[9] Wash the resin extensively with a wash buffer containing a low concentration of imidazole. Elute the protein with an elution buffer containing a high concentration of imidazole (e.g., 250 mM).[9]

  • Intermediate Step (Ion Exchange Chromatography): Buffer exchange the eluted protein into a low-salt IEX binding buffer. Load the sample onto an appropriate IEX column (anion or cation, depending on the protein's pI). Wash the column and then elute the protein using a linear salt gradient.[21]

  • Polishing Step (Size Exclusion Chromatography): Concentrate the protein fraction from the previous step and load it onto an SEC column pre-equilibrated with the final storage buffer.[17] This step will separate the monomeric protein from any remaining aggregates and is an excellent final polishing step.[18]

  • Purity Analysis: Analyze fractions from each step using SDS-PAGE to assess purity. Confirm the final product's identity and 5-FW incorporation using mass spectrometry.[2][8]

Diagram: General Purification Workflow

cluster_expression Expression cluster_purification Purification cluster_analysis Analysis expr_start E. coli Culture Growth induction Induction with IPTG & 5-FW Addition expr_start->induction harvest Cell Harvest induction->harvest lysis Cell Lysis & Clarification harvest->lysis ac Step 1: Affinity Chromatography (Capture) lysis->ac iex Step 2: Ion Exchange (Intermediate) ac->iex sec Step 3: Size Exclusion (Polishing) iex->sec sds SDS-PAGE sec->sds ms Mass Spectrometry sds->ms nmr ¹⁹F NMR ms->nmr final_product Pure Labeled Protein nmr->final_product

Caption: A standard workflow for the expression and purification of 5-FW proteins.

References

Technical Support Center: Troubleshooting Poor Growth of E. coli with 5-Fluorotryptophan

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering poor growth of E. coli during the incorporation of 5-Fluorotryptophan (5-FW).

Troubleshooting Guide

This guide is designed to help you diagnose and resolve common issues leading to poor cell growth or low protein yields when using this compound.

Question: Why is my E. coli culture not growing or growing very slowly after adding this compound?

Possible Causes and Solutions:

  • Toxicity of this compound: 5-FW can be toxic to E. coli, leading to growth inhibition.[1][2] The extent of toxicity can be strain-dependent.

    • Solution: Optimize the concentration of 5-FW. Start with a lower concentration and titrate up to the desired level. See the table below for suggested starting concentrations.

    • Solution: Adapt your E. coli strain to 5-FW by serial passaging in media with gradually increasing concentrations of the analog.[1]

    • Solution: Use E. coli strains specifically designed for expressing toxic proteins, such as C41(DE3), C43(DE3), or BL21-AI.[3][4] These strains have mutations that allow for tighter control of protein expression, reducing the toxic effects.[4]

  • Inappropriate Growth Medium: The composition of the growth medium is critical for successful incorporation of 5-FW.

    • Solution: Use a minimal medium to ensure that the cells are forced to utilize the supplemented 5-FW.

    • Solution: Ensure the medium is devoid of tryptophan, which would otherwise compete with 5-FW for incorporation. Tryptophan auxotrophic strains are highly recommended.[5]

  • Suboptimal Induction Conditions: The timing and conditions of protein expression induction can significantly impact cell viability.

    • Solution: Lower the induction temperature to 18-25°C and extend the induction time (e.g., overnight).[6] This can slow down protein synthesis, reducing the accumulation of potentially toxic, misfolded proteins.

    • Solution: Reduce the concentration of the inducer (e.g., IPTG) to decrease the rate of protein expression.[6]

Question: My E. coli grows, but the yield of my 5-FW labeled protein is very low. What can I do?

Possible Causes and Solutions:

  • Inefficient Incorporation of this compound: The cellular machinery may not be efficiently incorporating 5-FW.

    • Solution: Use a tryptophan auxotrophic E. coli strain. This ensures that the cells are entirely dependent on the exogenously supplied tryptophan analog.[5]

    • Solution: Consider using glyphosate in your minimal media just before induction. Glyphosate inhibits the shikimate pathway, which is responsible for the biosynthesis of aromatic amino acids, thereby promoting the uptake and incorporation of 5-FW.[7]

  • Codon Usage Bias: If your target protein contains codons that are rare in E. coli, this can lead to low translation efficiency.[4][6]

    • Solution: Use E. coli strains that are engineered to express tRNAs for rare codons, such as Rosetta(DE3) or BL21(DE3) codon+.[4]

    • Solution: Synthetically redesign your gene to optimize codon usage for E. coli.

  • Protein Degradation: The expressed protein may be unstable and subject to degradation by cellular proteases.

    • Solution: Use protease-deficient E. coli strains like BL21(DE3), which lacks the Lon and OmpT proteases.[4]

Quantitative Data Summary
ParameterRecommended RangeNotesReference(s)
This compound Concentration 20 - 100 mg/LOptimal concentration is protein-dependent and should be determined empirically.[8]
Induction Temperature 18 - 30°CLower temperatures can improve protein solubility and reduce toxicity.[6]
Inducer (IPTG) Concentration 0.1 - 1.0 mMLower concentrations can help manage the expression of toxic proteins.[6]
pH of Culture Medium 6.5 - 7.2Maintaining an optimal pH is crucial for enzyme activity and overall cell health.[9][10]

Experimental Protocols

Protocol: General Method for this compound Labeling in E. coli

This protocol provides a general workflow for expressing a 5-FW labeled protein in a tryptophan auxotrophic E. coli strain.

  • Transformation: Transform the expression plasmid containing your gene of interest into a suitable E. coli strain (e.g., a tryptophan auxotroph).

  • Starter Culture: Inoculate a single colony into 5 mL of LB medium supplemented with the appropriate antibiotic and grow overnight at 37°C with shaking.

  • Main Culture: Inoculate 1 L of M9 minimal medium (supplemented with 0.4% glucose, MgSO4, CaCl2, and the required antibiotic) with the overnight starter culture.

  • Growth: Incubate the main culture at 37°C with vigorous shaking until the OD600 reaches 0.6-0.8.

  • Induction Preparation: If using glyphosate, add it to the culture at a final concentration of 1 g/L and incubate for 30 minutes.[7]

  • Addition of 5-FW: Add this compound to the desired final concentration (e.g., 40 mg/L).[8]

  • Induction: Induce protein expression by adding the inducer (e.g., IPTG to a final concentration of 0.5 mM).

  • Expression: Reduce the temperature to 18-25°C and continue to incubate with shaking for 12-16 hours.

  • Harvesting: Harvest the cells by centrifugation at 4,000 x g for 20 minutes at 4°C. The cell pellet can then be stored at -80°C or used immediately for protein purification.[7]

Visualizations

TroubleshootingWorkflow start Poor E. coli Growth with 5-FW q1 Is the culture growing at all? start->q1 a1_yes Yes, but poorly q1->a1_yes a1_no No growth q1->a1_no q3 Is the 5-FW concentration optimized? a1_yes->q3 q2 Are you using a Trp auxotroph? a1_no->q2 a2_yes Yes q2->a2_yes a2_no No q2->a2_no a2_yes->q3 s1 Use a Trp auxotrophic strain a2_no->s1 s1->q3 a3_yes Yes q3->a3_yes a3_no No q3->a3_no q4 Are induction conditions optimized? a3_yes->q4 s2 Titrate 5-FW concentration (e.g., 20-100 mg/L) a3_no->s2 s2->q4 a4_yes Yes q4->a4_yes a4_no No q4->a4_no q5 Are you using a strain for toxic proteins? a4_yes->q5 s3 Lower induction temp (18-25°C) Reduce inducer concentration a4_no->s3 s3->q5 a5_no No q5->a5_no end_node Improved Growth q5->end_node Yes s4 Consider C41(DE3) or BL21-AI strains a5_no->s4 s4->end_node

Caption: Troubleshooting decision tree for poor E. coli growth with 5-FW.

TryptophanBiosynthesis cluster_shikimate Shikimate Pathway cluster_tryptophan Tryptophan Biosynthesis PEP Phosphoenolpyruvate Chorismate Chorismate PEP->Chorismate E4P Erythrose-4-phosphate E4P->Chorismate Glyphosate Glyphosate Inhibition Chorismate->Glyphosate Anthranilate Anthranilate Chorismate->Anthranilate Indole Indole Anthranilate->Indole Tryptophan Tryptophan Indole->Tryptophan Protein Protein Synthesis Tryptophan->Protein FiveFW_precursor 5-Fluoroindole FiveFW This compound FiveFW_precursor->FiveFW FiveFW->Protein

Caption: Simplified overview of the Tryptophan biosynthesis pathway and 5-FW incorporation.

Frequently Asked Questions (FAQs)

Q1: Can I use a rich medium like LB for this compound labeling?

It is highly discouraged. Rich media contain natural tryptophan, which will compete with 5-FW for incorporation into your target protein, leading to a heterogeneous protein population and making it difficult to achieve high levels of labeling. A minimal medium is essential for efficient and uniform incorporation.

Q2: How can I confirm that this compound has been incorporated into my protein?

Several methods can be used to verify incorporation:

  • Mass Spectrometry: This is a direct method to measure the mass of the protein. A successful incorporation of 5-FW will result in a predictable mass shift compared to the unlabeled protein.

  • 19F NMR Spectroscopy: Fluorine-19 is a sensitive NMR nucleus. If your protein is successfully labeled, you should be able to observe a signal in the 19F NMR spectrum.[8]

  • Fluorescence Spectroscopy: this compound has distinct fluorescent properties compared to natural tryptophan, which can be used to confirm its presence.[8]

Q3: Are there alternatives to adding this compound directly to the medium?

Yes, an alternative and often more cost-effective method is to supplement the culture with 5-fluoroindole.[11] E. coli can endogenously convert 5-fluoroindole into this compound via the enzyme tryptophan synthase.[11] This method can lead to high incorporation efficiencies.[11]

Q4: My protein is expressed but forms inclusion bodies. What should I do?

Inclusion body formation is a common issue, especially with recombinant protein expression. Here are some strategies to improve solubility:

  • Lower the expression temperature: As mentioned in the troubleshooting guide, reducing the temperature to 18-25°C can slow down protein synthesis and promote proper folding.[6]

  • Use a different expression strain: Strains like ArcticExpress(DE3) are engineered to express chaperonins at low temperatures, which can assist in proper protein folding.[4]

  • Co-express chaperones: Plasmids encoding molecular chaperones can be co-transformed with your expression vector to aid in the folding of your target protein.

  • Add solubilizing agents: Adding small amounts of non-detergent sulfobetaines or other chemical chaperones to the growth medium can sometimes improve protein solubility.

Q5: Will the incorporation of this compound affect the function of my protein?

The effect of 5-FW incorporation on protein function is protein-dependent. While some proteins may retain their full activity, others might show altered function or stability.[2][12] It is crucial to perform functional assays on your labeled protein to assess any changes in its activity compared to the wild-type protein. The substitution can alter protein structure and stability.[12]

References

Validation & Comparative

A Comparative Guide to 5-, 4-, and 6-Fluorotryptophan for Advanced Protein Research

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of protein science and drug development, the use of non-canonical amino acids as molecular probes has revolutionized our understanding of protein structure, function, and dynamics. Among these, fluorinated tryptophan analogs, particularly 5-Fluorotryptophan (5-FTrp), 4-Fluorotryptophan (4-FTrp), and 6-Fluorotryptophan (6-FTrp), have emerged as powerful tools. Their minimal steric perturbation, coupled with the unique spectroscopic properties of the fluorine atom, provides researchers with an unparalleled window into the intricate world of proteins.

This guide offers an objective comparison of these three widely used fluorotryptophan isomers, supported by experimental data, to assist researchers in selecting the optimal probe for their specific application. We delve into their physicochemical properties, their impact on protein structure and function, and their applications in cutting-edge techniques such as ¹⁹F Nuclear Magnetic Resonance (NMR) and fluorescence spectroscopy.

Physicochemical and Spectroscopic Properties

The substitution of a hydrogen atom with a fluorine atom on the indole ring of tryptophan results in subtle yet significant changes in the molecule's properties. These alterations are key to their utility as probes. The position of the fluorine atom dictates the electronic environment of the indole ring, thereby influencing its spectroscopic characteristics.

PropertyThis compound4-Fluorotryptophan6-FluorotryptophanTryptophan (for reference)
Molecular Formula C₁₁H₁₁FN₂O₂[1]C₁₁H₁₁FN₂O₂[2]C₁₁H₁₁FN₂O₂[3]C₁₁H₁₂N₂O₂
Molecular Weight ( g/mol ) 222.22[1]222.22222.22[3]204.23
UV Absorption Max (nm) ~285 (red-shifted vs. Trp)[4]Data not readily availableData not readily available~280
Molar Extinction Coefficient at 280 nm (M⁻¹cm⁻¹) 5700[4]Data not readily availableData not readily available5500
Fluorescence Emission Max (nm) ~350-360 (in water)[4]Data not readily availableData not readily available~350 (in water)
Fluorescence Quantum Yield Higher than Trp in nonpolar environmentsGenerally lower than TrpGenerally lower than Trp~0.13 (in water)
¹⁹F NMR Chemical Shift Sensitive to local environmentSensitive to local environmentSensitive to local environmentN/A

Table 1: Comparison of Physicochemical and Spectroscopic Properties.

Impact on Protein Structure and Function

A critical consideration when employing amino acid analogs is their potential to perturb the native structure and function of the protein under investigation. Fluorotryptophans are generally considered to be minimally perturbing due to the small size of the fluorine atom. However, the position of fluorination can have differential effects on protein activity.

Experimental data from studies on E. coli expressing proteins with incorporated fluorotryptophans reveal these nuances:

Enzyme/Protein4-Fluorotryptophan (% of Control Activity)This compound (% of Control Activity)6-Fluorotryptophan (% of Control Activity)
β-galactosidase 60%[5]10%[5]10%[5]
Lactose permease 35%[5]<10%[5]35%[5]
D-lactate dehydrogenase 200%[5]50%[5]50%[5]

Table 2: Effect of Fluorotryptophan Incorporation on Enzyme Activity in E. coli. [5]

These findings highlight that while 4-FTrp is often better tolerated with less impact on the activity of some enzymes, the effects are protein-dependent and cannot be universally predicted.[5]

Experimental Applications and Methodologies

The primary utility of these fluorinated tryptophans lies in their application as probes in biophysical studies.

¹⁹F NMR Spectroscopy

¹⁹F NMR is a powerful technique for studying protein structure, dynamics, and interactions. The fluorine nucleus has a spin of 1/2, 100% natural abundance, and a large chemical shift range, making it an exquisite probe of the local environment.[6][7] Since proteins do not naturally contain fluorine, ¹⁹F NMR spectra of labeled proteins are free from background signals.[8][9]

The chemical shift of the ¹⁹F nucleus in a fluorotryptophan residue is highly sensitive to changes in its surroundings, such as those induced by ligand binding, conformational changes, or protein-protein interactions.[7][10][11] This sensitivity allows for the detailed characterization of these events at a specific site within the protein.

experimental_workflow cluster_cloning Genetic Engineering cluster_expression Protein Expression cluster_analysis Biophysical Analysis Mutant tRNA Synthetase Gene Mutant tRNA Synthetase Gene Expression Plasmid Expression Plasmid Mutant tRNA Synthetase Gene->Expression Plasmid Target Protein Gene (with amber codon) Target Protein Gene (with amber codon) Target Protein Gene (with amber codon)->Expression Plasmid E. coli Host E. coli Host Expression Plasmid->E. coli Host Transformation Labeled Protein Labeled Protein E. coli Host->Labeled Protein Induction & Growth Fluorotryptophan Analog Fluorotryptophan Analog Fluorotryptophan Analog->E. coli Host Supplementation Purification Purification Labeled Protein->Purification 19F NMR Spectroscopy 19F NMR Spectroscopy Purification->19F NMR Spectroscopy Fluorescence Spectroscopy Fluorescence Spectroscopy Purification->Fluorescence Spectroscopy

Workflow for site-specific incorporation and analysis of fluorotryptophan.
Fluorescence Spectroscopy

Tryptophan is an intrinsic fluorophore, and its fluorescence is sensitive to the polarity of its local environment. Fluorination of the indole ring modifies its photophysical properties. For instance, this compound exhibits a characteristic red shift in its absorption spectrum compared to native tryptophan.[4] This altered fluorescence can be exploited to probe protein folding, conformational changes, and ligand binding.[12]

Notably, 5-FTrp has been shown to have reduced fluorescence lifetime heterogeneity compared to tryptophan, making it a more reliable donor for Förster Resonance Energy Transfer (FRET) experiments aimed at measuring intramolecular distances.[13]

signaling_probe cluster_protein Labeled Protein as a Probe cluster_signal Signal Transduction cluster_detection Spectroscopic Detection Receptor (unbound) Receptor (with F-Trp) Receptor (bound) Receptor (with F-Trp) - Ligand Complex Receptor (unbound)->Receptor (bound) No Signal No Signal Receptor (unbound)->No Signal 19F NMR Signal 1 19F NMR Signal 1 Receptor (unbound)->19F NMR Signal 1 Detects unbound state Downstream Signaling Downstream Signaling Receptor (bound)->Downstream Signaling 19F NMR Signal 2 19F NMR Signal 2 Receptor (bound)->19F NMR Signal 2 Detects bound state Ligand Ligand Ligand->Receptor (unbound) Binding

Probing ligand binding with a fluorotryptophan-labeled receptor.

Detailed Experimental Protocols

Site-Specific Incorporation of Fluorotryptophan into Proteins

This protocol is a generalized procedure for the site-specific incorporation of fluorotryptophan into a target protein in E. coli using an evolved aminoacyl-tRNA synthetase/tRNA pair.

1. Plasmids and Strain:

  • An E. coli expression strain (e.g., BL21(DE3)) is co-transformed with two plasmids:
  • A plasmid encoding the mutant aminoacyl-tRNA synthetase specific for the desired fluorotryptophan and a suppressor tRNA (e.g., pEVOL-FTrpRS).
  • A plasmid encoding the target protein with an amber stop codon (TAG) at the desired incorporation site, typically under the control of an inducible promoter (e.g., T7).

2. Growth and Induction:

  • A single colony is used to inoculate a starter culture in LB medium with appropriate antibiotics and grown overnight at 37°C.
  • The starter culture is used to inoculate a larger volume of minimal medium (e.g., M9) supplemented with glucose, essential amino acids (except tryptophan), vitamins, and antibiotics.
  • The culture is grown at 37°C with shaking until the OD₆₀₀ reaches 0.6-0.8.
  • The desired fluorotryptophan analog (e.g., this compound) is added to a final concentration of 1 mM.
  • Protein expression is induced by adding IPTG (isopropyl β-D-1-thiogalactopyranoside) to a final concentration of 0.5-1 mM.
  • The culture is then incubated at a lower temperature (e.g., 18-25°C) for 12-16 hours to enhance proper protein folding.

3. Protein Purification:

  • Cells are harvested by centrifugation.
  • The cell pellet is resuspended in a lysis buffer and lysed by sonication or high-pressure homogenization.
  • The lysate is clarified by centrifugation.
  • The target protein is purified from the supernatant using affinity chromatography (e.g., Ni-NTA for His-tagged proteins), followed by further purification steps like ion exchange and size-exclusion chromatography if necessary.

¹⁹F NMR Spectroscopy of Labeled Proteins

1. Sample Preparation:

  • The purified, fluorotryptophan-labeled protein is buffer-exchanged into an NMR buffer (e.g., 20 mM sodium phosphate, 50 mM NaCl, pH 7.0) containing 10% D₂O for the field-frequency lock.
  • The final protein concentration should be in the range of 50-500 µM.
  • A small amount of a fluorine-containing reference compound (e.g., trifluoroacetic acid) can be added for chemical shift referencing.

2. Data Acquisition:

  • ¹⁹F NMR spectra are acquired on a high-field NMR spectrometer equipped with a cryoprobe.
  • A standard one-dimensional ¹⁹F NMR experiment is typically performed.
  • Key parameters to optimize include the spectral width, number of scans, and relaxation delay.
  • For studying interactions, spectra are recorded before and after the addition of a ligand or binding partner.

3. Data Analysis:

  • The spectra are processed (Fourier transformation, phasing, and baseline correction) using appropriate NMR software.
  • Changes in ¹⁹F chemical shifts, line widths, and intensities are analyzed to extract information about the local environment of the fluorotryptophan probe.

Conclusion

This compound, 4-Fluorotryptophan, and 6-Fluorotryptophan are invaluable tools for modern protein science. The choice between them depends on the specific research question and the protein system being studied. 4-FTrp often appears to be less perturbing to protein function, making it a good initial choice for many applications. 5-FTrp, with its favorable fluorescence properties, is particularly well-suited for FRET-based distance measurements. 6-FTrp provides another alternative to probe different regions of the indole ring's electronic environment.

By carefully considering the comparative data and employing the detailed methodologies outlined in this guide, researchers can effectively harness the power of these fluorinated amino acid analogs to gain deeper insights into the complex world of proteins.

References

Navigating the Nuances of Protein Engineering: A Comparative Guide to 5-Fluorotryptophan Substitution

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals seeking to modulate protein stability and function, the incorporation of non-canonical amino acids offers a powerful tool. Among these, 5-fluorotryptophan (5-FW) has emerged as a valuable probe for studying protein structure, dynamics, and interactions. This guide provides an objective comparison of the effects of 5-FW substitution on protein stability and function, supported by experimental data and detailed methodologies.

The substitution of the native tryptophan with 5-FW introduces a fluorine atom at the 5th position of the indole ring. This seemingly subtle modification can induce significant changes in the physicochemical properties of the amino acid, thereby influencing the overall stability and function of the protein. The high electronegativity and hydrophobicity of fluorine can alter local electrostatic and hydrophobic interactions, leading to a range of effects from minimal structural perturbation to significant functional modulation.

Impact on Protein Stability: A Balancing Act

The introduction of 5-FW can either stabilize or destabilize a protein, depending on the specific location and the surrounding microenvironment of the substituted tryptophan residue.

A study on the transthyretin (TTR) protein, for instance, revealed that incorporating 5-FW (WT-5FW) resulted in a more stable protein compared to its counterpart with 6-fluorotryptophan (WT-6FW).[1] This was evidenced by a slower rate of aggregation and a higher kinetic stability in urea unfolding experiments.[1] While specific melting temperature (Tm) and Gibbs free energy of unfolding (ΔG) values were not reported in this particular study, the qualitative results strongly indicate a stabilizing effect of 5-FW in this context.

Conversely, other studies have shown that modification of tryptophan residues can lead to a decrease in protein stability. For example, the oxidation of a single tryptophan residue to N'-formylkynurenine or kynurenine, a modification that also alters the indole ring, resulted in a significant decrease in the stability of proteins like immunoglobulin light chain, ribonuclease T1, and lysozyme against both chemical denaturants and heat.[1]

Table 1: Effects of this compound Substitution on Protein Stability

ProteinMethodParameterWild-Type5-FW SubstitutedChangeReference
SH3 Domain19F NMR Lineshape AnalysisKd (for PepS1)70 µM150 µM↓ Affinity[2]
Transthyretin (WT-TTR)Urea Unfolding & 19F-NMRKinetic Stability-More Stable vs. 6-FW↑ Stability[1]
Immunoglobulin Light Chain (CL fragment)Guanidine HCl & Thermal DenaturationStability-Decreased↓ Stability[1]
Ribonuclease T1Guanidine HCl & Thermal DenaturationStability-Decreased↓ Stability[1]
Hen Egg White LysozymeGuanidine HCl & Thermal DenaturationStability-Decreased↓ Stability[1]

Modulating Protein Function: From Attenuation to Enhancement

The functional consequences of 5-FW substitution are as context-dependent as its effects on stability. The altered electronic properties of the fluorinated indole ring can impact substrate binding, catalytic activity, and protein-ligand interactions.

In a notable example, the multidrug transcriptional repressor protein LmrR demonstrated a significant decrease in binding affinity for its ligands, daunomycin and riboflavin, upon substitution of a key tryptophan with 5-FW and other fluorinated analogs. This highlights the critical role of π-π stacking interactions in ligand binding, which are perturbed by the electron-withdrawing fluorine atoms.

Table 2: Effects of Tryptophan Analogs on Ligand Binding Affinity (Kd) of LmrR

Tryptophan AnalogDissociation Constant (Kd) for Daunomycin (nM)Dissociation Constant (Kd) for Riboflavin (nM)
Natural Tryptophan780460
This compound 1600 2300
5,6-Difluorotryptophan280011500
4,5,6,7-Tetrafluorotryptophan>10000>50000

Data extracted from a study on the LmrR protein.[2]

The impact on enzyme kinetics can also be pronounced. While comprehensive studies detailing changes in Km and kcat upon 5-FW substitution are limited in the public domain, the general understanding is that such modifications within an active site are likely to alter these parameters. The extent and direction of this change would depend on the specific interactions of the tryptophan residue with the substrate and in the catalytic mechanism.

Experimental Protocols: A Practical Guide

The successful incorporation and analysis of 5-FW-labeled proteins require specific experimental procedures. Below are detailed methodologies for key experiments.

Protocol 1: Incorporation of this compound into Proteins in E. coli

This protocol is adapted for the expression of 5-FW-containing proteins in E. coli by inhibiting the Shikimate pathway for aromatic amino acid synthesis.[3][4]

Materials:

  • E. coli expression strain (e.g., BL21(DE3)) harboring the expression plasmid for the protein of interest.

  • Minimal media (e.g., M9 medium) supplemented with glucose, MgSO4, and required antibiotics.

  • N-phosphonomethyl-glycine (glyphosate).

  • This compound (5-FW).

  • Isopropyl β-D-1-thiogalactopyranoside (IPTG).

Procedure:

  • Inoculate a starter culture of the E. coli expression strain in rich medium (e.g., LB) with the appropriate antibiotic and grow overnight at 37°C.

  • Inoculate 1 L of minimal medium with the overnight culture to an initial OD600 of ~0.05-0.1.

  • Grow the culture at 37°C with shaking until the OD600 reaches 0.6-0.8.

  • To inhibit the endogenous synthesis of aromatic amino acids, add glyphosate to a final concentration of 1 g/L.

  • Simultaneously, supplement the medium with this compound to a final concentration of 40-60 mg/L.

  • Incubate the culture for 30 minutes at 30°C with shaking.

  • Induce protein expression by adding IPTG to a final concentration of 0.5-1 mM.

  • Continue to incubate the culture at a reduced temperature (e.g., 18-25°C) for 12-16 hours to enhance proper folding of the labeled protein.

  • Harvest the cells by centrifugation and proceed with protein purification as per the standard protocol for the unlabeled protein.

Protocol 2: Thermal Stability Analysis by Differential Scanning Fluorimetry (DSF)

This protocol outlines the steps for performing a thermal shift assay to determine the melting temperature (Tm) of a protein.[5][6][7]

Materials:

  • Purified protein (wild-type and 5-FW labeled) at a concentration of 2-10 µM.

  • DSF buffer (e.g., 100 mM HEPES pH 7.5, 150 mM NaCl).

  • SYPRO Orange fluorescent dye (5000x stock in DMSO).

  • Real-time PCR instrument with melt curve analysis capability.

  • 96-well PCR plates.

Procedure:

  • Prepare a master mix containing the protein at the desired final concentration in DSF buffer.

  • Dilute the SYPRO Orange dye to a 100x working stock in DSF buffer.

  • In a 96-well PCR plate, add the protein solution to each well.

  • Add the 100x SYPRO Orange dye to each well to a final concentration of 5x.

  • Seal the plate and centrifuge briefly to collect the contents at the bottom of the wells.

  • Place the plate in the real-time PCR instrument.

  • Set up a melt curve experiment with a temperature ramp from 25°C to 95°C, with a ramp rate of 1°C/minute.

  • Monitor the fluorescence of SYPRO Orange during the temperature ramp.

  • The melting temperature (Tm) is determined as the inflection point of the sigmoidal melting curve, which corresponds to the peak in the first derivative plot of fluorescence versus temperature.

Protocol 3: Ligand Binding Affinity Measurement by Intrinsic Tryptophan Fluorescence Quenching

This protocol describes how to measure the dissociation constant (Kd) of a ligand binding to a protein by monitoring the quenching of intrinsic tryptophan (or 5-FW) fluorescence.

Materials:

  • Purified protein (wild-type or 5-FW labeled) with intrinsic fluorescence.

  • Ligand of interest.

  • Binding buffer (e.g., PBS, pH 7.4).

  • Fluorometer.

  • Quartz cuvette.

Procedure:

  • Prepare a stock solution of the protein at a known concentration in the binding buffer. The protein concentration should ideally be in the range of the expected Kd.

  • Prepare a concentrated stock solution of the ligand in the same buffer.

  • Place the protein solution in the quartz cuvette in the fluorometer.

  • Set the excitation wavelength to 295 nm (for both tryptophan and 5-FW) and record the emission spectrum (typically from 310 to 450 nm).

  • Titrate small aliquots of the ligand stock solution into the protein solution, allowing the system to equilibrate after each addition.

  • Record the fluorescence emission spectrum after each titration point.

  • Correct the fluorescence intensity for dilution and any inner filter effects if the ligand absorbs at the excitation or emission wavelengths.

  • Plot the change in fluorescence intensity as a function of the ligand concentration.

  • Fit the resulting binding curve to a suitable binding model (e.g., a one-site binding model) to determine the dissociation constant (Kd).

Visualizing the Impact and Workflow

To better understand the implications and experimental processes involved in 5-FW substitution, the following diagrams provide a visual representation.

G cluster_incorporation 5-FW Incorporation Workflow cluster_analysis Biophysical Analysis start Protein of Interest (with Tryptophan codons) ecoli E. coli Expression System start->ecoli inhibit Inhibit Endogenous Trp Synthesis (e.g., Glyphosate) ecoli->inhibit add_5fw Add this compound inhibit->add_5fw induce Induce Protein Expression (IPTG) add_5fw->induce purify Purify 5-FW Labeled Protein induce->purify stability Stability Analysis (DSF, CD) purify->stability Compare Tm, ΔG function Functional Analysis (Enzyme Assays, SPR) purify->function Compare Km, kcat, Kd structure Structural Analysis (NMR, X-ray Crystallography) purify->structure Determine Structural Changes

Experimental workflow for 5-FW incorporation and analysis.

G cluster_consequences Potential Consequences of 5-FW Substitution substitution This compound Substitution properties Altered Physicochemical Properties (Electronegativity, Hydrophobicity) substitution->properties interactions Changes in Local Interactions (Electrostatic, Hydrophobic, π-π stacking) properties->interactions stability Altered Protein Stability (Increased or Decreased) interactions->stability function ModifiedProteinFunction (Altered enzyme kinetics, ligand binding) interactions->function aggregation Changes in Aggregation Propensity stability->aggregation

Logical flow of the effects of 5-FW substitution.

Conclusion

The substitution of tryptophan with this compound is a versatile tool in protein engineering, offering a means to probe and modulate protein stability and function. The effects are highly dependent on the structural context of the substitution, with outcomes ranging from stabilization and minimal functional perturbation to destabilization and significant changes in activity. The provided data and protocols serve as a guide for researchers to harness the potential of 5-FW in their studies, enabling a deeper understanding of protein structure-function relationships and facilitating the design of proteins with novel properties for therapeutic and biotechnological applications. As with any protein modification, careful characterization and comparison with the wild-type protein are crucial to accurately interpret the observed effects.

References

A Researcher's Guide: 5-Fluorotryptophan vs. Native Tryptophan as a Fluorescent Probe

Author: BenchChem Technical Support Team. Date: December 2025

In the study of protein structure, dynamics, and interactions, intrinsic fluorescent probes offer a powerful window into the molecular world without the need for bulky external labels. Native tryptophan (Trp) has long been the workhorse in this field. However, its complex photophysics can often complicate data interpretation. The synthetic analog, 5-fluorotryptophan (5-FW), has emerged as a superior alternative in many applications, offering cleaner signals and unique experimental possibilities. This guide provides an objective comparison, supported by experimental data and protocols, for researchers deciding which probe best suits their needs.

Core Photophysical Properties: A Head-to-Head Comparison

The substitution of a single hydrogen atom with fluorine at the 5th position of the indole ring imparts significant changes to the probe's fluorescent behavior. 5-FW exhibits a slight red-shift in its absorption and emission spectra compared to native tryptophan.[1][2] The most notable and advantageous distinction, however, lies in its fluorescence lifetime.

While native tryptophan's fluorescence decay is notoriously complex and heterogeneous, often requiring multiple exponential components for accurate fitting, 5-FW displays a much simpler, near-single exponential decay.[3][4] This reduced lifetime heterogeneity is a primary advantage, as it simplifies the analysis of fluorescence resonance energy transfer (FRET) experiments and provides a clearer view of molecular dynamics.[5][6]

PropertyNative Tryptophan (Trp)This compound (5-FW)Key Advantage of 5-FW
Typical Excitation Max. ~280 - 295 nm[7][8]~295 nm (Slightly red-shifted)[1][2]Minimal; offers some spectral separation.
Typical Emission Max. ~348 - 350 nm (in water)[8]Red-shifted vs. Trp[2]Sensitive reporter of local environment.
Quantum Yield (QY) ~0.13 - 0.20 (in water)[8][9]Environment-dependent; can be low in water but increases in non-polar environments.[10]High sensitivity to environmental polarity.
Fluorescence Lifetime (τ) Highly heterogeneous, multi-exponential decay[3][11]Close to single-exponential decay[3][4]Significant. Simplifies data analysis, ideal for FRET.[5]
Primary Quenching Susceptible to electron-transfer quenching[12]Suppressed electron-transfer quenching[6][13]More robust and stable signal.
Dual-Functionality Fluorescence onlyFluorescence and ¹⁹F NMR[1][14]Enables correlative spectroscopy studies.

Key Advantages of this compound

  • Homogeneous Fluorescence Lifetime : The primary advantage of 5-FW is its significantly reduced lifetime heterogeneity.[3] In many proteins, 5-FW exhibits a decay profile dominated by a single major component of over 80-90%.[3] This makes 5-FW a much better energy donor in FRET experiments, allowing for a more unambiguous calculation of intramolecular distances.

  • Reduced Quenching and Cleaner Dynamics : 5-FW has a higher ionization potential, which suppresses common photoinduced electron-transfer quenching pathways that affect native Trp.[6] This leads to a more stable signal and can unmask subtle protein or solvent relaxation dynamics that would otherwise be obscured by the complex photophysics of tryptophan.[6][13]

  • A Dual-Mode Probe for Fluorescence and NMR : The fluorine atom provides a powerful secondary channel for analysis. ¹⁹F Nuclear Magnetic Resonance (NMR) is highly sensitive to the local chemical environment.[1] By incorporating 5-FW, researchers can perform complementary fluorescence and ¹⁹F NMR experiments on the same sample to gain detailed, site-specific information about protein structure, conformation, and dynamics.[1][14]

cluster_Trp Native Tryptophan (Trp) cluster_5FW This compound (5-FW) Trp_Excitation Excitation Trp_Decay Complex Decay (Multiple States) Trp_Excitation->Trp_Decay Heterogeneous τ₁, τ₂, τ₃... Trp_FRET Ambiguous FRET Data Trp_Decay->Trp_FRET FW_Excitation Excitation FW_Decay Simple Decay (Single State) FW_Excitation->FW_Decay Homogeneous τ FW_FRET Clear FRET Data FW_Decay->FW_FRET FW_NMR 19F NMR Data FW_Decay->FW_NMR

Figure 1. Comparison of Trp and 5-FW as experimental probes.

Experimental Protocols

Biosynthetic Incorporation of this compound

Incorporating 5-FW in place of Trp can be achieved with high efficiency (often >85-95%) in bacterial expression systems.[3][6] The following is a general protocol adapted from published methods.[3]

start Transform E. coli (e.g., BL21(DE3)pLysS) with plasmid culture Grow initial culture in rich medium (e.g., LB) start->culture m9_prep Harvest cells and resuspend in M9 minimal medium culture->m9_prep expression Add 0.25 mM 5-FW and casamino acids m9_prep->expression induce Induce protein expression with IPTG expression->induce harvest Harvest cells after ~6 hours by centrifugation induce->harvest purify Purify 5-FW labeled protein using standard chromatography harvest->purify end Verify incorporation (e.g., Mass Spectrometry) purify->end

Figure 2. Workflow for biosynthetic incorporation of 5-FW.

Methodology:

  • Initial Culture: Grow E. coli cells transformed with the expression plasmid for the protein of interest overnight in a rich medium (e.g., Luria-Bertani broth) with appropriate antibiotics.

  • Media Swap: Pellet the cells by centrifugation and wash them with M9 minimal medium salts to remove any residual tryptophan.

  • Expression Culture: Resuspend the cells in M9 expression medium. This medium should contain all necessary salts, glucose, MgSO₄, CaCl₂, and thiamine. Crucially, it is supplemented with casamino acids (as a source of other amino acids) and this compound (typically at a concentration of 0.25 mM).[3]

  • Induction: Allow the culture to adapt for approximately 30 minutes before inducing protein expression with Isopropyl β-D-1-thiogalactopyranoside (IPTG).[3]

  • Harvest and Purification: Let the expression proceed for 4-6 hours before harvesting the cells.[3] The 5-FW labeled protein can then be purified using standard techniques (e.g., affinity, ion-exchange, and size-exclusion chromatography).

  • Verification: Confirm the successful incorporation and its efficiency using ESI mass spectrometry.[3]

Steady-State and Time-Resolved Fluorescence Spectroscopy

The following outlines a general approach for acquiring fluorescence data.

cluster_SS Steady-State cluster_TR Time-Resolved (TCSPC) prep Prepare protein sample in quartz cuvette (A295 < 0.1) spectro Place in temperature- controlled spectrofluorometer prep->spectro ss_ex Set Excitation λ (e.g., 295 nm) spectro->ss_ex tr_ex Excite with pulsed laser (295 nm) spectro->tr_ex ss_scan Scan Emission λ (e.g., 300-500 nm) ss_ex->ss_scan ss_data Acquire Emission Spectrum ss_scan->ss_data analysis Analyze Data: - Spectral shifts (SS) - Lifetime fitting (TR) ss_data->analysis tr_decay Collect photon arrival times vs. pulse tr_ex->tr_decay tr_data Generate Fluorescence Decay Curve tr_decay->tr_data tr_data->analysis

Figure 3. General workflow for fluorescence spectroscopy.

Methodology for Steady-State Fluorescence:

  • Sample Preparation: Prepare the purified protein sample in a suitable buffer. The final concentration should be adjusted to keep the absorbance at the excitation wavelength below 0.1 to avoid inner-filter effects. Use a 1 cm pathlength quartz cuvette.

  • Instrument Setup: Place the cuvette in a temperature-controlled spectrofluorometer. Set the excitation wavelength to 295 nm to preferentially excite tryptophan/5-FW over tyrosine.[1]

  • Data Acquisition: Record the emission spectrum from 300 nm to 500 nm.[1] Ensure slit widths are optimized for signal-to-noise without sacrificing spectral resolution (e.g., 1-2 nm).

  • Correction: Subtract the spectrum of a buffer-only blank to correct for Raman scattering and other background signals.

Methodology for Time-Resolved Fluorescence:

  • Instrumentation: This experiment is typically performed using Time-Correlated Single Photon Counting (TCSPC). The sample is excited by a picosecond-pulsed light source (e.g., a laser diode or synchrotron) at 295 nm.

  • Data Acquisition: The instrument records the arrival times of emitted photons relative to the excitation pulse, building up a histogram that represents the fluorescence intensity decay curve.

  • Instrument Response Function (IRF): Measure the IRF of the system using a light-scattering solution like colloidal silica.[6]

  • Analysis: The collected decay curve is deconvoluted with the IRF and fitted to a sum of exponential decay functions to determine the fluorescence lifetime(s) and their relative amplitudes.[6] For 5-FW, this model is often a single exponential, whereas for Trp, multiple components are usually required.[3]

Conclusion

For many applications in protein science, this compound is a demonstrably superior fluorescent probe compared to native tryptophan. Its key strengths—a homogeneous, single-exponential fluorescence lifetime and reduced susceptibility to quenching—greatly simplify the interpretation of complex biophysical phenomena like protein folding and intermolecular interactions. The added ability to serve as a ¹⁹F NMR probe opens the door to powerful correlative studies. While native tryptophan remains a valuable tool for initial, less quantitative assessments of protein conformational changes, researchers seeking high-precision, unambiguous data, particularly for FRET and detailed dynamics studies, should strongly consider the advantages offered by this compound.

References

A Comparative Guide to Validating Protein Conformational Changes with 5-Fluorotryptophan NMR

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The study of protein dynamics is crucial for understanding biological function and for the development of novel therapeutics. 5-Fluorotryptophan (5-F-Trp) Nuclear Magnetic Resonance (NMR) has emerged as a powerful tool for characterizing protein conformational changes in solution with high sensitivity and resolution. This guide provides an objective comparison of 5-F-Trp NMR with other common biophysical techniques, supported by experimental data and detailed protocols.

Unveiling Protein Dynamics: A Comparative Overview

5-F-Trp NMR offers unique advantages for studying protein conformational changes, primarily due to the favorable properties of the ¹⁹F nucleus. With a high gyromagnetic ratio, 100% natural abundance, and no natural occurrence in biological systems, ¹⁹F NMR provides background-free spectra with exceptional sensitivity to the local chemical environment.[1][2] The large chemical shift dispersion of ¹⁹F, spanning up to 400 ppm, allows for the resolution of subtle conformational states that may be difficult to distinguish with other methods.[3]

Here, we compare 5-F-Trp NMR with other established techniques for studying protein structure and dynamics.

Technique Principle Strengths Limitations
5-F-Trp NMR Measures the magnetic properties of ¹⁹F nuclei incorporated into tryptophan residues. Chemical shifts are highly sensitive to the local environment.High sensitivity, no background signal, provides information on dynamics and kinetics in solution, suitable for large proteins (<100 kDa).[4][5]Requires incorporation of a non-native amino acid, which may potentially perturb the protein structure (though generally found to be minimal).[5] Provides indirect structural information.
X-ray Crystallography Diffraction of X-rays by a protein crystal to determine the atomic and molecular structure.Provides high-resolution static structures.Requires well-ordered crystals, provides a time- and ensemble-averaged structure, may not capture dynamic conformations in solution.[5]
Cryo-Electron Microscopy (Cryo-EM) Imaging of vitrified biological samples to determine their three-dimensional structure.Can be used for large and flexible complexes that are difficult to crystallize, can capture different conformational states.[2][4]Resolution can be lower than X-ray crystallography, sample preparation can be challenging.
Conventional NMR (¹H, ¹³C, ¹⁵N) Measures the magnetic properties of naturally abundant or isotopically enriched nuclei.Provides detailed structural and dynamic information in solution.Generally limited to smaller proteins (<30 kDa) due to spectral complexity and line broadening.[5]
Fluorescence Spectroscopy Measures the fluorescence properties of intrinsic (e.g., tryptophan) or extrinsic fluorophores.High sensitivity, can be used to study binding and conformational changes in real-time.Provides information about the average properties of the labeled site, can be sensitive to environmental factors other than conformational changes.

Quantitative Data Presentation

The following tables summarize quantitative data from studies that have utilized 5-F-Trp NMR to validate protein conformational changes, with comparisons to data obtained from other techniques where available.

Table 1: Ligand-Induced Chemical Shift Perturbations in the E. coli Galactose-Binding Protein

The binding of D-galactose to the E. coli galactose-binding protein induces a significant conformational change. 5-F-Trp NMR was used to probe this change by monitoring the chemical shifts of the five tryptophan residues.

Tryptophan ResidueApo State ¹⁹F Chemical Shift (ppm)Galactose-Bound ¹⁹F Chemical Shift (ppm)Chemical Shift Change (Δδ, ppm)Structural Context from X-ray Crystallography
Trp183-51.2-47.4+3.8Located in the binding cleft, directly interacts with the sugar.[4]
Trp284-49.5-49.0+0.5Located on the surface, distant from the binding site, indicating a long-range conformational change.[6]
Trp31-52.5-52.0+0.5Part of the hinge region connecting the two domains.
Trp127-48.8-48.5+0.3Located in the N-terminal domain.[6]
Trp133-50.1-49.8+0.3Located in the N-terminal domain.[6]

Data compiled from multiple sources. Chemical shifts are approximate and depend on experimental conditions.

Table 2: Kinetic Parameters of Protein-Ligand Interactions

5-F-Trp NMR can be used to determine the kinetic parameters of binding events through lineshape analysis and relaxation dispersion experiments.

SystemTechniqueKD (μM)kon (M⁻¹s⁻¹)koff (s⁻¹)
SH3 Domain - Peptide¹⁹F NMR Lineshape Analysis 1501.5 x 10⁸2.2 x 10⁴
SH3 Domain - PeptideIsothermal Titration Calorimetry (ITC)70--
SH3 Domain - PeptideFluorescence Spectroscopy-1.2 x 10⁸0.8 x 10⁴
Dcp1:Dcp2 Complex¹⁹F NMR Relaxation Dispersion --kex = 6840 s⁻¹
Dcp1:Dcp2 Complex¹⁵N NMR Relaxation Dispersion--kex ≈ 1200 s⁻¹

This table presents a comparative view of kinetic data. It is important to note that variations in experimental conditions can influence the measured parameters. The Dcp1:Dcp2 data highlights that different nuclei can report on motions with different rates.[7]

Experimental Protocols

Protocol 1: Biosynthetic Incorporation of this compound into E. coli

This protocol describes a common method for producing proteins labeled with 5-F-Trp in E. coli.

  • Transformation: Transform a suitable E. coli expression strain (e.g., BL21(DE3)) with the plasmid encoding the protein of interest.

  • Starter Culture: Inoculate a small volume of Luria-Bertani (LB) medium containing the appropriate antibiotic with a single colony and grow overnight at 37°C.

  • Minimal Media Growth: Inoculate a larger volume of M9 minimal medium, supplemented with glucose, MgSO₄, CaCl₂, and the appropriate antibiotic, with the overnight starter culture. Grow the cells at 37°C with vigorous shaking until the OD₆₀₀ reaches 0.6-0.8.

  • Inhibition of Aromatic Amino Acid Synthesis: Add glyphosate to a final concentration of 1 g/L to inhibit the endogenous synthesis of aromatic amino acids.[3]

  • Addition of 5-F-Trp: Add this compound to the culture to a final concentration of 40-60 mg/L, along with the other two aromatic amino acids, phenylalanine and tyrosine (each at 50 mg/L).

  • Induction: Induce protein expression by adding Isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.5-1 mM.

  • Expression and Harvest: Continue to grow the culture at a reduced temperature (e.g., 18-25°C) for 12-16 hours. Harvest the cells by centrifugation.

  • Purification: Purify the 5-F-Trp labeled protein using standard chromatography techniques.

Protocol 2: 1D ¹⁹F NMR Data Acquisition and Analysis

This protocol outlines the basic steps for acquiring and analyzing 1D ¹⁹F NMR spectra to monitor conformational changes.

  • Sample Preparation: Prepare the 5-F-Trp labeled protein sample in a suitable buffer (typically 20-50 mM buffer, pH 6-8, with 5-10% D₂O for locking). Protein concentrations are typically in the range of 25-100 µM.[2]

  • NMR Spectrometer Setup:

    • Use a high-field NMR spectrometer equipped with a probe that can be tuned to the ¹⁹F frequency.

    • Tune and match the probe to the ¹⁹F frequency.

    • Lock the spectrometer on the D₂O signal.

    • Shim the magnetic field to achieve good homogeneity.

  • 1D ¹⁹F NMR Experiment:

    • Use a standard one-pulse sequence (e.g., zg on Bruker systems).

    • Set the spectral width to cover the expected range of ¹⁹F chemical shifts (a wide range of ~500 ppm may be necessary for initial experiments).[8]

    • Set the transmitter offset to the center of the expected spectral region.

    • Use a 90° pulse for excitation.

    • Set the relaxation delay to at least 1-2 seconds to allow for full relaxation of the ¹⁹F nuclei.

    • Acquire a sufficient number of scans to achieve a good signal-to-noise ratio.

  • Data Processing:

    • Apply a Fourier transform to the acquired free induction decay (FID).

    • Phase the spectrum.

    • Apply a baseline correction.

    • Reference the chemical shifts to an external standard such as trifluoroacetic acid (TFA) or an internal standard if compatible with the sample.[3]

  • Analysis of Conformational Changes:

    • Acquire 1D ¹⁹F NMR spectra of the protein in its different conformational states (e.g., apo vs. ligand-bound).

    • Compare the spectra and identify changes in chemical shifts (chemical shift perturbations, CSPs) and/or line broadening of the ¹⁹F resonances.

    • Significant CSPs or line broadening indicate a change in the local environment of the corresponding 5-F-Trp residue, providing insights into the conformational change.

Mandatory Visualizations

Experimental Workflow for 5-F-Trp NMR

experimental_workflow cluster_protein_production Protein Production & Labeling cluster_nmr_experiment NMR Experiment cluster_interpretation Data Interpretation Plasmid_Construction Plasmid Construction Transformation E. coli Transformation Plasmid_Construction->Transformation Growth_Induction Cell Growth & Induction with 5-F-Trp Transformation->Growth_Induction Purification Protein Purification Growth_Induction->Purification Sample_Preparation NMR Sample Preparation Purification->Sample_Preparation Data_Acquisition 1D 19F NMR Data Acquisition Sample_Preparation->Data_Acquisition Data_Processing Data Processing Data_Acquisition->Data_Processing Spectral_Analysis Spectral Analysis Data_Processing->Spectral_Analysis CSP_Analysis Chemical Shift Perturbation Analysis Spectral_Analysis->CSP_Analysis Lineshape_Analysis Lineshape/Relaxation Analysis (Optional) Spectral_Analysis->Lineshape_Analysis Structural_Modeling Structural Modeling CSP_Analysis->Structural_Modeling Lineshape_Analysis->Structural_Modeling

Caption: A generalized workflow for studying protein conformational changes using 5-F-Trp NMR.

Signaling Pathway Activation Monitored by 5-F-Trp NMR

signaling_pathway cluster_nmr 19F NMR Observation Ligand Ligand Receptor_Inactive Receptor (Inactive) [19F NMR: State A] Ligand->Receptor_Inactive Binding Receptor_Active Receptor (Active) [19F NMR: State B] Receptor_Inactive->Receptor_Active Conformational Change Downstream_Effector Downstream Effector (Inactive) Receptor_Active->Downstream_Effector Interaction Activated_Effector Activated Effector Downstream_Effector->Activated_Effector Activation Cellular_Response Cellular Response Activated_Effector->Cellular_Response State A Single Peak (Inactive State) State B Shifted Peak (Active State)

Caption: A conceptual diagram illustrating how 5-F-Trp NMR can monitor a signaling pathway activation.

References

A Comparative Guide to Wild-Type and 5-Fluorotryptophan-Containing Proteins: Structure, Stability, and Experimental Probing

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the subtle yet significant impact of amino acid analogs on protein structure and function is paramount. The incorporation of 5-fluorotryptophan (5-FTrp), a fluorine-labeled analog of tryptophan, offers a powerful tool for investigating protein dynamics, stability, and interactions. This guide provides a comprehensive comparison of wild-type and 5-FTrp-containing proteins, supported by experimental data and detailed protocols.

The substitution of tryptophan with 5-FTrp introduces a biophysical probe that can be monitored using specialized techniques, providing site-specific information that is often challenging to obtain with standard methods.[1][2][3][4][5] This guide will delve into the structural consequences of this substitution, its effects on protein stability, and the experimental methodologies used for their characterization.

Structural Perturbations: A Subtle Shift with Significant Implications

The introduction of a fluorine atom at the 5-position of the indole ring of tryptophan is a conservative modification in terms of size, yet it can induce localized changes in the protein microenvironment.[4] These perturbations are often subtle and depend on the specific location and solvent accessibility of the tryptophan residue.[6]

Key Structural Observations:

  • Minimal Global Structural Changes: In many cases, the incorporation of 5-FTrp does not lead to significant alterations in the overall protein fold. X-ray crystallography studies on proteins like anthrax protective antigen (PA) have shown that the 5-FTrp-labeled protein retains a structure very similar to its wild-type counterpart.[7][8]

  • Site-Specific Environmental Probing: The true power of 5-FTrp lies in its ability to report on its local environment. The fluorine-19 (¹⁹F) nuclear magnetic resonance (NMR) chemical shift of 5-FTrp is exquisitely sensitive to changes in its surroundings, making it an exceptional probe for conformational changes, ligand binding, and protein-protein interactions.[1][2][3][4][5]

  • Solvent Accessibility and Dynamics: The degree of solvent exposure of the 5-FTrp residue significantly influences its spectroscopic properties. In the protein transthyretin (TTR), the solvent-exposed 5F-W79 residue showed a small chemical shift difference between the folded and unfolded states, confirming its high accessibility.[6] This sensitivity allows for the detailed study of protein folding and unfolding pathways.

Impact on Protein Stability and Aggregation

The substitution of tryptophan with 5-FTrp can modulate the stability of a protein, with the effect being highly dependent on the position of the incorporation.

Comparative Stability Data:

Protein5-FTrp PositionEffect on StabilityExperimental Observation
Transthyretin (TTR)W79Tolerated, does not promote aggregation5F-W79 is solvent-exposed and the substitution is readily accommodated.[6]
Transthyretin (TTR)W41-The photophysics of incorporated 5-FTrp is consistent with site-specific solvation of the indole ring.[6]
Anthrax Protective Antigen (PA)MultipleSimilar stability to wild-typeThe unfolding of 5-FTrp PA as a function of pH is similar to that of the wild-type protein.[7]

Experimental Methodologies

The following sections detail the key experimental protocols for the incorporation of 5-FTrp into proteins and for the subsequent structural and stability analysis.

This compound Incorporation in E. coli

This protocol describes the biosynthetic incorporation of 5-FTrp into a target protein expressed in a tryptophan auxotrophic strain of E. coli.

Experimental Workflow:

experimental_workflow cluster_cloning Gene Cloning cluster_transformation Transformation cluster_expression Protein Expression cluster_purification Purification cluster_analysis Analysis cloning Clone gene of interest into expression vector transformation Transform vector into Trp auxotrophic E. coli cloning->transformation culture Grow cells in minimal medium with limiting tryptophan transformation->culture addition Add this compound culture->addition induction Induce protein expression (e.g., with IPTG) lysis Cell Lysis induction->lysis addition->induction chromatography Purify protein using chromatography (e.g., Ni-NTA) lysis->chromatography ms Mass Spectrometry (Verify incorporation) chromatography->ms spectroscopy Spectroscopic Analysis (NMR, Fluorescence) chromatography->spectroscopy

Fig. 1: Experimental workflow for 5-FTrp incorporation.

Protocol Steps:

  • Strain and Plasmid Preparation: Utilize a tryptophan auxotroph E. coli strain (e.g., DL41). Transform the expression plasmid containing the gene of interest into the auxotrophic cells.

  • Culture Growth: Grow the cells in a minimal medium supplemented with all amino acids except tryptophan.

  • Induction and 5-FTrp Addition: When the cell culture reaches a specific optical density (e.g., OD₆₀₀ of 0.6), add this compound to the medium. After a short incubation period, induce protein expression with an appropriate inducer (e.g., IPTG).[6]

  • Cell Harvest and Lysis: Harvest the cells by centrifugation and lyse them using standard methods (e.g., sonication, French press).

  • Protein Purification: Purify the 5-FTrp-labeled protein using appropriate chromatography techniques based on the protein's properties (e.g., affinity chromatography, ion exchange).

  • Verification of Incorporation: Confirm the successful incorporation of 5-FTrp and determine the labeling efficiency using mass spectrometry.[6]

¹⁹F Nuclear Magnetic Resonance (NMR) Spectroscopy

¹⁹F NMR is a primary technique for studying 5-FTrp labeled proteins, providing high sensitivity and a large chemical shift dispersion.[1][2]

nmr_workflow sample_prep Prepare 5-FTrp protein sample in NMR buffer with D₂O nmr_acquisition Acquire ¹⁹F NMR spectrum sample_prep->nmr_acquisition data_processing Process data (Fourier transform, phasing, baseline correction) nmr_acquisition->data_processing spectral_analysis Analyze chemical shifts, linewidths, and intensities data_processing->spectral_analysis interpretation Interpret spectral changes in terms of protein structure and dynamics spectral_analysis->interpretation

Fig. 2: Workflow for ¹⁹F NMR analysis.

Protocol Steps:

  • Sample Preparation: Prepare the purified 5-FTrp-labeled protein in a suitable NMR buffer containing a D₂O lock signal.

  • Data Acquisition: Acquire one-dimensional ¹⁹F NMR spectra on a high-field NMR spectrometer. Typical parameters include a specific pulse width, relaxation delay, and a large number of scans for signal averaging.

  • Data Processing: Process the raw data using appropriate software. This includes Fourier transformation, phase correction, and baseline correction.

  • Spectral Analysis: Analyze the resulting spectrum to determine the chemical shifts, line widths, and intensities of the ¹⁹F resonances. These parameters provide information about the local environment, dynamics, and conformational states of the labeled tryptophan residues.[6]

Fluorescence Spectroscopy

The intrinsic fluorescence of the 5-FTrp indole ring can be used to monitor changes in the protein's local environment.

Protocol Steps:

  • Sample Preparation: Prepare samples of the wild-type and 5-FTrp-labeled proteins in a suitable buffer.

  • Fluorescence Measurements: Record fluorescence emission spectra using a spectrofluorometer. The excitation wavelength is typically set to 295 nm to selectively excite tryptophan residues.[7]

  • Data Analysis: Compare the emission maxima and quantum yields of the wild-type and 5-FTrp-containing proteins. Shifts in the emission maximum can indicate changes in the polarity of the tryptophan's environment.[1]

Conclusion

The incorporation of this compound serves as a minimally perturbative yet highly informative probe for investigating protein structure, stability, and dynamics. The combination of biosynthetic incorporation with advanced spectroscopic techniques like ¹⁹F NMR and fluorescence spectroscopy provides researchers with a powerful toolkit to gain site-specific insights that are often inaccessible with conventional methods. This guide provides a foundational understanding and practical protocols for employing this valuable approach in protein science and drug discovery.

References

5-Fluorotryptophan vs. Native Tryptophan as a FRET Donor: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

Förster Resonance Energy Transfer (FRET) is a powerful spectroscopic technique used by researchers to measure nanoscale distances and detect molecular interactions in biological systems. The choice of the donor and acceptor fluorophores is paramount to the success of a FRET experiment. Native tryptophan (Trp) has long been utilized as an intrinsic FRET donor due to its natural presence in proteins. However, its complex photophysical properties can often complicate data interpretation. This guide provides a detailed comparison of 5-fluorotryptophan (5-FW), a synthetic analog, with native tryptophan as a FRET donor, supported by photophysical data and experimental methodologies.

Superior Photophysical Properties of this compound for FRET

The primary advantage of substituting tryptophan with this compound lies in the latter's more homogeneous fluorescence lifetime.[1][2][3] Native tryptophan often exhibits complex fluorescence decay kinetics that require multi-exponential fitting, a consequence of its sensitivity to the local microenvironment within a protein.[4] This heterogeneity can obscure the true FRET efficiency and complicate the analysis of molecular distances and dynamics.

In contrast, this compound consistently demonstrates a more simplified, often mono-exponential, fluorescence decay.[1][2] Studies have shown that when incorporated into proteins, 5-FW presents a major decay component of over 80%, making it a significantly better candidate for a FRET donor.[1][2][3] This reduced lifetime heterogeneity allows for a more direct and unambiguous determination of FRET efficiency.

Furthermore, the substitution of a hydrogen atom with a fluorine atom at the fifth position of the indole ring in 5-FW results in a slight red-shift of its absorption spectrum by approximately 5 nm compared to native tryptophan. This spectral shift can be beneficial in selectively exciting the donor fluorophore while minimizing the direct excitation of some FRET acceptors.

Data Presentation: Photophysical Properties

The selection of a FRET donor is critically dependent on its photophysical parameters. The following table summarizes the key properties of this compound and native Tryptophan.

PropertyThis compound (5-FW)Native Tryptophan (Trp)
Molar Extinction Coefficient (ε) ~5700 M⁻¹cm⁻¹ at ~285 nm~5600 M⁻¹cm⁻¹ at ~280 nm[5]
Absorption Maximum (λabs) Red-shifted by ~5 nm compared to Trp~280 nm[5]
Emission Maximum (λem) ~350 nm (environment dependent)~348-350 nm in aqueous solutions (environment dependent)[5]
Quantum Yield (Φ) Similar to Tryptophan~0.13 - 0.20 in aqueous solutions[5][6]
Fluorescence Lifetime (τ) Predominantly single exponential decay (>80% major component)[1][2]Multi-exponential decay with multiple lifetime components[4]

Mandatory Visualization

To better illustrate the concepts discussed, the following diagrams outline the FRET process and a typical experimental workflow.

FRET_Process cluster_donor Donor Fluorophore (5-FW or Trp) cluster_acceptor Acceptor Fluorophore D_ground Ground State (S0) D_excited Excited State (S1) D_excited->D_ground Fluorescence A_ground Ground State (S0) D_excited->A_ground FRET Donor_Emission Donor Fluorescence FRET Non-radiative Energy Transfer A_excited Excited State (S1) A_excited->A_ground Fluorescence Acceptor_Emission Acceptor Fluorescence Excitation Excitation Light (e.g., 295 nm) Excitation->D_ground Absorption

Caption: The FRET process between a donor and an acceptor fluorophore.

FRET_Workflow start Start: Protein of Interest incorporation Site-directed Mutagenesis & Protein Expression with 5-FW or Trp start->incorporation purification Protein Purification incorporation->purification labeling Acceptor Fluorophore Labeling (if necessary) purification->labeling spectroscopy Steady-State & Time-Resolved Fluorescence Spectroscopy labeling->spectroscopy donor_only Measure Donor-only Sample (Fluorescence Spectrum & Lifetime) spectroscopy->donor_only donor_acceptor Measure Donor-Acceptor Sample (Fluorescence Spectrum & Lifetime) spectroscopy->donor_acceptor calculation Calculate FRET Efficiency donor_only->calculation donor_acceptor->calculation analysis Data Analysis & Interpretation calculation->analysis end End: Determine Molecular Distance/Interaction analysis->end

Caption: Experimental workflow for a typical FRET experiment.

Experimental Protocols

The following are generalized protocols for steady-state and time-resolved FRET measurements.

Protocol 1: Steady-State FRET Measurement

Objective: To determine FRET efficiency by measuring the quenching of the donor fluorescence in the presence of an acceptor.

Materials:

  • Purified protein with incorporated 5-FW or Trp (Donor-only sample)

  • Purified protein with both donor and acceptor (Donor-Acceptor sample)

  • Fluorometer with excitation and emission monochromators

  • Quartz cuvettes

  • Appropriate buffer solution

Procedure:

  • Sample Preparation: Prepare solutions of the donor-only and donor-acceptor samples in the same buffer to an optical density (OD) of < 0.1 at the excitation wavelength to avoid inner-filter effects.

  • Instrument Setup:

    • Set the excitation wavelength to 295 nm to preferentially excite tryptophan or this compound.

    • Set the emission scan range from 310 nm to 550 nm.

    • Set appropriate excitation and emission slit widths (e.g., 2-5 nm).

  • Data Acquisition:

    • Record the fluorescence emission spectrum of the buffer blank.

    • Record the fluorescence emission spectrum of the donor-only sample (ID).

    • Record the fluorescence emission spectrum of the donor-acceptor sample (IDA).

  • Data Analysis:

    • Subtract the buffer blank spectrum from the sample spectra.

    • Calculate the FRET efficiency (E) using the following equation: E = 1 - (IDA / ID) where IDA and ID are the integrated fluorescence intensities of the donor in the presence and absence of the acceptor, respectively.

Protocol 2: Time-Resolved FRET (TR-FRET) Measurement

Objective: To determine FRET efficiency by measuring the change in the donor's fluorescence lifetime in the presence of an acceptor.

Materials:

  • Same as for steady-state FRET.

  • Time-correlated single-photon counting (TCSPC) system or frequency-domain fluorometer.

Procedure:

  • Sample Preparation: Prepare samples as described in the steady-state protocol.

  • Instrument Setup:

    • Use a pulsed laser diode or a picosecond laser for excitation at 295 nm.

    • Collect the fluorescence decay at the donor's emission maximum (e.g., 350 nm) using a high-speed detector.

  • Data Acquisition:

    • Measure the instrument response function (IRF) using a scattering solution (e.g., ludox).

    • Measure the fluorescence decay of the donor-only sample to determine the donor lifetime in the absence of the acceptor (τD).

    • Measure the fluorescence decay of the donor-acceptor sample to determine the donor lifetime in the presence of the acceptor (τDA).

  • Data Analysis:

    • Perform deconvolution of the sample decay with the IRF.

    • Fit the fluorescence decay data to an appropriate exponential model (mono- or multi-exponential). For 5-FW, a single exponential fit is often sufficient.

    • Calculate the FRET efficiency (E) using the following equation: E = 1 - (τDA / τD)

Conclusion

This compound presents a compelling alternative to native tryptophan as a FRET donor, primarily due to its significantly reduced fluorescence lifetime heterogeneity.[1][2][3] This key characteristic simplifies the analysis of FRET data, leading to more reliable and unambiguous interpretations of molecular distances and interactions. While the quantum yields of 5-FW and Trp are comparable, the homogeneity of 5-FW's fluorescence decay is a decisive advantage in complex biological systems. For researchers and drug development professionals seeking to employ FRET with intrinsic probes, the use of this compound should be strongly considered for enhanced precision and clarity in their findings.

References

Assessing the Impact of 5-Fluorotryptophan on Enzyme Kinetics: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The introduction of unnatural amino acids into proteins is a powerful tool for probing enzyme structure and function. 5-Fluorotryptophan (5-F-Trp), an analog of the essential amino acid L-tryptophan, has been utilized in various biochemical and biophysical studies. Its incorporation can offer unique spectroscopic handles (¹⁹F-NMR) with minimal structural perturbation to the overall protein fold. However, the substitution of a hydrogen atom with a highly electronegative fluorine atom at the 5-position of the indole ring can subtly influence the electronic properties of the molecule, potentially impacting enzyme kinetics. This guide provides a comparative overview of the effects of 5-F-Trp on the kinetics of key enzymes involved in tryptophan metabolism, supported by experimental data and detailed protocols.

Data Presentation: Comparative Enzyme Kinetics

Direct quantitative comparisons of the kinetic parameters for a single enzyme with both L-tryptophan and this compound as substrates are not extensively available in the current literature. However, studies on enzymes that metabolize tryptophan and its analogs provide valuable insights. Below is a compilation of kinetic data for key tryptophan-metabolizing enzymes with their natural substrate, L-tryptophan. This serves as a baseline for understanding the potential impact of 5-F-Trp incorporation. One study on Tryptophan 2,3-dioxygenase (TDO) has shown that it is highly specific for L-tryptophan and its derivatives, including 6-fluorotryptophan, a close analog of 5-F-Trp.[1]

EnzymeSubstrateK_m_ (μM)V_max_ or k_cat_Catalytic Efficiency (k_cat_/K_m_) (M⁻¹s⁻¹)Source
Indoleamine 2,3-dioxygenase 1 (hIDO1) L-Tryptophan19 ± 28.2 ± 0.3 s⁻¹ (k_cat_)4.3 x 10⁵[2]
Tryptophan Hydroxylase 1 (hTPH1) L-Tryptophan-~60 nmol/min/mg-[3]
Tryptophan Synthase (mutant G395S/A191T) L-Serine2105.38 mM⁻¹s⁻¹ (k_cat_/K_m_)5.38 x 10³[4]

Note: The kinetic parameters for Tryptophan Hydroxylase with L-tryptophan are often reported in terms of specific activity due to complexities in its kinetic mechanism, including substrate inhibition.[4][5] Tryptophan synthase's kinetics are typically measured with respect to its other substrate, L-serine, and indole. The enzyme is known to process indole analogs to synthesize corresponding tryptophan analogs.[6]

Impact of Fluorination on Enzyme Interaction

While a direct kinetic comparison table is challenging to construct from existing literature, several key findings highlight the impact of tryptophan fluorination on enzyme interactions:

  • Tryptophan 2,3-dioxygenase (TDO): This enzyme, a key player in the kynurenine pathway, exhibits high specificity for L-tryptophan and can also process derivatives such as 6-fluorotryptophan.[1] This suggests that TDO's active site can accommodate the fluorinated indole ring.

  • Tryptophan Synthase: This enzyme can utilize fluorinated indoles as substrates to synthesize the corresponding fluorinated tryptophan analogs, indicating that the fluorine substitution does not prevent binding and catalysis.[6]

Experimental Protocols

Accurate assessment of enzyme kinetics is fundamental to understanding the impact of substrate analogs like 5-F-Trp. Below are detailed methodologies for assaying two key enzymes in tryptophan metabolism.

Indoleamine 2,3-dioxygenase 1 (IDO1) Activity Assay

This protocol is adapted from commercially available kits and published literature for the measurement of IDO1 activity by quantifying the formation of N-formylkynurenine, which is then converted to a fluorescent product.

Materials:

  • IDO1 Assay Buffer (e.g., 100 mM PBS, pH 6.5)

  • Recombinant human IDO1 enzyme

  • L-Tryptophan or this compound (substrate)

  • Ascorbic acid

  • Methylene blue

  • Catalase

  • Fluorogenic developer solution

  • 96-well black microplate

  • Fluorescence microplate reader (Ex/Em = 402/488 nm)

Procedure:

  • Reaction Premix Preparation: Prepare a 2X Reaction Premix containing IDO1 Assay Buffer, ascorbic acid (40 mM), methylene blue (20 μM), and catalase (200 μg/ml).

  • Sample Preparation: Prepare lysates of cells expressing IDO1 or use purified recombinant IDO1. Protein concentration should be determined using a standard method like the Bradford assay.

  • Assay Reaction:

    • To each well of a 96-well black microplate, add 50 μL of the 2X Reaction Premix.

    • Add your sample (e.g., 10-20 μg of cell lysate or an appropriate amount of purified enzyme).

    • Include a positive control (recombinant IDO1) and a background control (no enzyme).

    • Bring the total volume in each well to 90 μL with IDO1 Assay Buffer.

  • Substrate Addition: Prepare a 10X stock solution of L-tryptophan or 5-F-Trp in IDO1 Assay Buffer. Add 10 μL of the substrate solution to each well to initiate the reaction. The final substrate concentration should be varied to determine K_m_ and V_max_.

  • Incubation: Incubate the plate at 37°C for 45 minutes in the dark.

  • Development: Add 50 μL of the Fluorogenic Developer Solution to each well. Seal the plate and incubate at 45°C for 3 hours with gentle shaking.

  • Measurement: Allow the plate to cool to room temperature and measure the fluorescence at Ex/Em = 402/488 nm.

  • Data Analysis: Subtract the background fluorescence from all readings. Create a standard curve using known concentrations of N-formylkynurenine. Calculate the initial reaction velocities at different substrate concentrations and use non-linear regression (e.g., Michaelis-Menten plot) to determine K_m_ and V_max_.

Tryptophan Hydroxylase (TPH) Activity Assay

This protocol is based on a continuous fluorometric assay that leverages the different fluorescence properties of tryptophan and its product, 5-hydroxytryptophan.

Materials:

  • TPH Assay Buffer (e.g., 50 mM MES, pH 7.0)

  • Recombinant human TPH1 or TPH2 enzyme

  • L-Tryptophan or this compound (substrate)

  • (6R)-L-erythro-5,6,7,8-tetrahydrobiopterin (BH₄) (cofactor)

  • Dithiothreitol (DTT)

  • Catalase

  • Ferrous ammonium sulfate

  • 96-well black microplate

  • Fluorescence microplate reader (Ex/Em = 300/330 nm)

Procedure:

  • Reaction Mixture Preparation: Prepare a reaction mixture containing TPH Assay Buffer, BH₄ (e.g., 300 μM), DTT (e.g., 7 mM), catalase (e.g., 25 μg/ml), and ferrous ammonium sulfate (e.g., 25 μM).

  • Enzyme Preparation: Prepare a solution of the TPH enzyme in TPH Assay Buffer. Keep on ice.

  • Assay Setup:

    • In a 96-well black microplate, add the reaction mixture to each well.

    • Add varying concentrations of the substrate (L-tryptophan or 5-F-Trp).

  • Reaction Initiation: Initiate the reaction by adding the TPH enzyme solution to each well.

  • Measurement: Immediately place the plate in a fluorescence microplate reader pre-set to 15°C (for TPH1 stability). Measure the increase in fluorescence at Ex/Em = 300/330 nm every 10 minutes for up to 2 hours.

  • Data Analysis: The rate of increase in fluorescence is directly proportional to the enzyme activity. Calculate the initial reaction velocities from the linear portion of the fluorescence versus time plots. Determine the kinetic parameters (K_m_ and V_max_) by plotting the initial velocities against the substrate concentrations and fitting the data to the Michaelis-Menten equation.

Mandatory Visualizations

Kynurenine Pathway of Tryptophan Metabolism

The kynurenine pathway is the primary route for tryptophan degradation in mammals, accounting for over 95% of its catabolism. The initial and rate-limiting step is catalyzed by either Tryptophan 2,3-dioxygenase (TDO) or Indoleamine 2,3-dioxygenase (IDO).

Kynurenine_Pathway Trp L-Tryptophan NFK N-Formylkynurenine Trp->NFK O₂ Kyn Kynurenine NFK->Kyn KYNA Kynurenic Acid Kyn->KYNA 3HK 3-Hydroxykynurenine Kyn->3HK AA Anthranilic Acid Kyn->AA XanA Xanthurenic Acid 3HK->XanA 3HAA 3-Hydroxyanthranilic Acid 3HK->3HAA QA Quinolinic Acid 3HAA->QA NAD NAD+ QA->NAD IDO_TDO IDO / TDO IDO_TDO->Trp:e KF Kynurenine Formamidase KF->NFK:e KAT KAT KAT->Kyn:e KMO KMO KMO->Kyn:e KYNU Kynureninase KYNU->Kyn:e KYNU->3HK:e HAAO HAAO HAAO->3HAA:e QPRT QPRT QPRT->QA:e

Caption: The Kynurenine Pathway of Tryptophan Metabolism.

Experimental Workflow for Comparative Enzyme Kinetics

The following workflow outlines the key steps for assessing the impact of this compound on the kinetics of a tryptophan-metabolizing enzyme.

Experimental_Workflow start Start: Enzyme and Substrate Preparation enzyme_prep Purify Recombinant Enzyme (e.g., IDO1, TPH) start->enzyme_prep substrate_prep Prepare Substrate Stock Solutions (L-Tryptophan & 5-F-Tryptophan) start->substrate_prep assay_setup Set up Enzyme Assay with Varying Substrate Concentrations enzyme_prep->assay_setup substrate_prep->assay_setup kinetic_measurement Measure Initial Reaction Rates (e.g., Fluorescence, Absorbance) assay_setup->kinetic_measurement data_analysis Data Analysis: - Subtract Background - Generate Standard Curve kinetic_measurement->data_analysis plotting Plot Initial Rates vs. [Substrate] (Michaelis-Menten Plot) data_analysis->plotting parameter_determination Determine Kinetic Parameters (Km, Vmax) using Non-linear Regression plotting->parameter_determination comparison Compare Kinetic Parameters (L-Trp vs. 5-F-Trp) parameter_determination->comparison end Conclusion on 5-F-Trp Impact comparison->end

Caption: Workflow for Comparative Enzyme Kinetic Analysis.

Conclusion

The incorporation of this compound into proteins presents a valuable methodology for studying enzyme structure and dynamics. While direct, comprehensive comparative kinetic data remains sparse, the available evidence suggests that key enzymes in tryptophan metabolism can recognize and, in some cases, process fluorinated analogs. The primary effect of 5-F-Trp is likely to be a modulation of the electronic environment of the active site, which could manifest as changes in substrate affinity (K_m_) and/or the catalytic rate (k_cat_). The provided experimental protocols offer a robust framework for researchers to conduct their own comparative kinetic studies to elucidate the precise impact of 5-F-Trp on their enzyme of interest. Further research in this area will be crucial for a more complete understanding of the structure-function relationships in tryptophan-utilizing enzymes and for the rational design of enzyme inhibitors and probes.

References

A Comparative Guide to Fluorinated Tryptophan Analogs for Advanced Protein Studies

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the strategic incorporation of fluorinated tryptophan analogs into proteins offers a powerful toolkit for elucidating structure, dynamics, and interactions. This guide provides a comprehensive comparison of commonly used fluorinated tryptophan analogs, supported by experimental data and detailed protocols to aid in the selection of the optimal probe for specific research applications.

Fluorinated amino acids have become invaluable tools in protein science.[1] The incorporation of fluorine, an element virtually absent in biological systems, provides a unique spectroscopic probe for ¹⁹F Nuclear Magnetic Resonance (NMR) without background interference from other biomolecules.[2][3] The ¹⁹F nucleus is highly sensitive for NMR studies due to its 100% natural abundance, spin-1/2 nucleus, and high gyromagnetic ratio.[2][3] Furthermore, the chemical shift of ¹⁹F is exceptionally sensitive to the local environment, making it an exquisite reporter of protein conformation and ligand binding.[2][4][5]

This guide focuses on the comparative analysis of monofluorinated tryptophan analogs—4-fluorotryptophan (4F-Trp), 5-fluorotryptophan (5F-Trp), 6-fluorotryptophan (6F-Trp), and 7-fluorotryptophan (7F-Trp)—as well as the fluorescent analog 7-azatryptophan (7-AzaTrp).

Data Presentation: A Quantitative Comparison

The choice of a fluorinated tryptophan analog is dictated by its specific physicochemical and spectroscopic properties, as well as its impact on protein structure and stability. The following tables summarize key quantitative data to facilitate a direct comparison between these analogs.

Table 1: Physicochemical and Spectroscopic Properties of Fluorinated Tryptophan Analogs

Property4F-Trp5F-Trp6F-Trp7F-Trp7-AzaTrp
Molecular Weight ( g/mol ) 222.22222.22[6]222.22222.22205.19
pKa (indole NH) ~10.9~10.9~10.9~10.9~10.9
Absorption Max (λabs, nm) ~285~285~285~285~290[7]
Emission Max (λem, nm) ~350~355~350~350~400[7]
Quantum Yield (in water) ~0.13~0.13~0.13~0.13~0.01[7]
¹⁹F NMR Chemical Shift Range (ppm) Downfield of 6F-Trp[2]Varies with environmentUpfield of 4F-Trp[2]-131 to -135[8]N/A

Table 2: Effects on Protein Stability and Ligand Binding

AnalogEffect on Protein StabilityImpact on Ligand BindingKey Applications
4F-Trp Generally well-tolerated, can be stabilizing.[9]Minimal perturbation, useful for studying native-like interactions.[10][11][12]¹⁹F NMR of protein structure and dynamics.[13]
5F-Trp Can be destabilizing, effect is site-specific.[14]Can alter affinity; reduced affinity for some carbohydrate-binding proteins.[15]Dual ¹⁹F NMR and fluorescence probe.[5]
6F-Trp Can be more destabilizing than 5F-Trp in some contexts.[14]Site-specific effects on ligand interactions.¹⁹F NMR studies of conformational changes.
7F-Trp Generally well-tolerated with minimal structural perturbation.[4][8]Excellent for monitoring ligand-induced conformational changes.[4][8]Site-specific ¹⁹F NMR for ligand binding studies.[4][8]
7-AzaTrp Can reduce protein stability due to lower hydrophobicity.[16]Can decrease binding affinity.[16]Fluorescent probe for folding and protein-protein interactions.[7][16]

Experimental Protocols

Detailed methodologies are crucial for the successful application of fluorinated tryptophan analogs in protein studies. Below are protocols for key experiments.

Protocol 1: Incorporation of Fluorinated Tryptophan into Proteins in E. coli

This protocol describes the biosynthetic incorporation of fluorinated tryptophan analogs into a target protein using a tryptophan auxotrophic E. coli strain.

Materials:

  • Tryptophan auxotrophic E. coli strain (e.g., ATCC 29055)

  • Expression vector containing the gene of interest

  • Luria-Bertani (LB) medium

  • M9 minimal medium supplemented with glucose and essential amino acids (excluding tryptophan)

  • Fluorinated tryptophan analog (4F-Trp, 5F-Trp, 6F-Trp, or 7F-Trp)

  • Isopropyl β-D-1-thiogalactopyranoside (IPTG)

Procedure:

  • Transform the expression vector into the tryptophan auxotrophic E. coli strain.

  • Inoculate a starter culture in LB medium and grow overnight at 37°C.

  • Inoculate M9 minimal medium with the overnight culture to an OD₆₀₀ of 0.05-0.1.

  • Grow the culture at 37°C until the OD₆₀₀ reaches 0.6-0.8.

  • Pellet the cells by centrifugation and wash twice with sterile M9 salts to remove any residual tryptophan.

  • Resuspend the cells in M9 minimal medium supplemented with the desired fluorinated tryptophan analog (typically 50-100 mg/L).

  • Induce protein expression by adding IPTG to a final concentration of 0.5-1 mM.

  • Continue to grow the culture at a reduced temperature (e.g., 18-25°C) for 12-16 hours.

  • Harvest the cells by centrifugation and purify the labeled protein using standard chromatography techniques.

Protocol 2: ¹⁹F NMR Spectroscopy for Monitoring Protein-Ligand Interactions

This protocol outlines the use of ¹⁹F NMR to observe changes in the chemical environment of a fluorinated tryptophan residue upon ligand binding.[4][8]

Materials:

  • Purified protein containing a fluorinated tryptophan analog (e.g., 7F-Trp)

  • NMR buffer (e.g., 20 mM MES, pH 6.5, 150 mM NaCl)[4]

  • Ligand of interest

  • NMR spectrometer equipped with a fluorine probe

Procedure:

  • Prepare a sample of the ¹⁹F-labeled protein at a concentration of 0.1-0.5 mM in NMR buffer.

  • Acquire a one-dimensional (1D) ¹⁹F NMR spectrum of the apo-protein.[4]

  • Prepare a stock solution of the ligand in the same NMR buffer.

  • Titrate the ligand into the protein sample in stepwise increments.

  • Acquire a 1D ¹⁹F NMR spectrum after each addition of the ligand, ensuring the system has reached equilibrium.

  • Monitor the changes in the chemical shift and/or line width of the ¹⁹F resonance as a function of ligand concentration.

  • Analyze the chemical shift perturbation data to determine the dissociation constant (Kd) of the protein-ligand interaction.

Mandatory Visualization

Diagrams created using Graphviz (DOT language) are provided below to illustrate key concepts and workflows.

Experimental_Workflow cluster_incorporation Analog Incorporation cluster_analysis Biophysical Analysis start Transform E. coli (Trp Auxotroph) growth Grow in Minimal Media start->growth Inoculate induction Induce with IPTG & Add Fluoro-Trp growth->induction OD600 = 0.6-0.8 harvest Harvest Cells & Purify Protein induction->harvest Express Protein nmr 19F NMR Spectroscopy harvest->nmr Analyze Structure fluorescence Fluorescence Spectroscopy harvest->fluorescence Analyze Environment crystallography X-ray Crystallography harvest->crystallography Determine 3D Structure

Caption: Workflow for incorporating and analyzing fluorinated tryptophan analogs in proteins.

Signaling_Pathway cluster_nmr 19F NMR Detection Ligand Ligand Receptor Receptor (with Fluoro-Trp) Ligand->Receptor Binding Conformational_Change Conformational Change Receptor->Conformational_Change Induces Downstream_Effector Downstream Effector Activation Conformational_Change->Downstream_Effector Leads to 19F_NMR 19F NMR signal change detects conformational shift Conformational_Change->19F_NMR Cellular_Response Cellular Response Downstream_Effector->Cellular_Response Triggers

Caption: Using fluorinated tryptophan to study a signaling pathway via ¹⁹F NMR.

Logical_Comparison cluster_analogs Fluorinated Tryptophan Analogs cluster_applications Primary Applications 4F-Trp 4F-Trp NMR_Structure Protein Structure (19F NMR) 4F-Trp->NMR_Structure Minimal Perturbation 5F-Trp 5F-Trp NMR_Ligand Ligand Binding (19F NMR) 5F-Trp->NMR_Ligand Fluorescence Fluorescence Studies 5F-Trp->Fluorescence Dual Probe 6F-Trp 6F-Trp 6F-Trp->NMR_Structure 7F-Trp 7F-Trp 7F-Trp->NMR_Ligand High Sensitivity 7-AzaTrp 7-AzaTrp 7-AzaTrp->Fluorescence Intrinsic Fluorophore

Caption: Comparison of fluorinated tryptophan analogs for different applications.

References

Validating 5-Fluorotryptophan Incorporation: A Comparative Guide to Mass Spectrometry and Alternative Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the site-specific incorporation of non-canonical amino acids like 5-Fluorotryptophan (5-FW) is a powerful tool for engineering proteins with novel functionalities. Rigorous validation of this incorporation is a critical step in ensuring the integrity of downstream experiments and the reliability of research findings. This guide provides an objective comparison of mass spectrometry—the gold standard for this application—with alternative analytical techniques, supported by experimental data and detailed protocols.

Mass spectrometry offers unparalleled precision and sensitivity for confirming the successful incorporation of this compound. It provides direct evidence of the mass shift corresponding to the substitution of tryptophan with its fluorinated analog. This guide will delve into the nuances of both intact protein and bottom-up proteomic approaches using mass spectrometry, while also presenting a comparative analysis with fluorescence spectroscopy and amino acid analysis.

Quantitative Comparison of Validation Methods

The choice of validation method depends on the specific experimental needs, including the required level of precision, sample throughput, and available instrumentation. The following table summarizes the key performance characteristics of each technique for the validation of this compound incorporation.

MethodKey ParameterTypical PerformanceNotes
Intact Protein Mass Spectrometry Incorporation Efficiency >95% detectableProvides the mass of the entire protein, allowing for the direct observation of the mass shift due to 5-FW incorporation. Ideal for pure protein samples.
Limit of Detection (LOD) ~1% incorporationHighly sensitive for detecting the presence of the modified protein.
Throughput MediumCan be relatively fast for a single sample but requires purified protein.
Cost HighRequires access to a high-resolution mass spectrometer.
Bottom-Up Proteomics (LC-MS/MS) Incorporation Efficiency Quantitative (site-specific)Can determine the incorporation efficiency at each specific tryptophan site within the protein.
Limit of Detection (LOD) ~0.1% incorporationExtremely sensitive and provides peptide-level confirmation.
Throughput High (with automation)Amenable to high-throughput analysis of complex samples.
Cost HighRequires sophisticated instrumentation and data analysis software.
Fluorescence Spectroscopy Incorporation Confirmation Qualitative to Semi-QuantitativeRelies on the altered fluorescence properties of 5-FW compared to tryptophan. Good for initial screening.[1][2]
Limit of Detection (LOD) Dependent on protein and 5-FW quantum yieldGenerally less sensitive than mass spectrometry. Fluorescence spectrophotometry can offer detection levels up to three orders of magnitude lower than UV-Vis spectrophotometry.[3]
Throughput HighRapid analysis of purified protein samples.
Cost MediumRequires a fluorescence spectrophotometer.
Amino Acid Analysis Incorporation Efficiency Quantitative (total 5-FW content)Determines the overall percentage of 5-FW in the protein after acid hydrolysis. Does not provide site-specific information.
Limit of Detection (LOD) ~1-5% incorporationSensitivity is lower compared to mass spectrometry.
Throughput Low to MediumA time-consuming method involving complete protein hydrolysis and derivatization.
Cost MediumRequires specialized amino acid analysis instrumentation or LC-MS.

Experimental Protocols

Detailed methodologies for the key validation techniques are provided below.

Mass Spectrometry: A Two-Pronged Approach

Mass spectrometry provides the most definitive evidence for 5-FW incorporation. The fluorine atom adds approximately 18 Da to the mass of tryptophan (204.23 g/mol for Trp vs. 222.22 g/mol for 5-FW).[4] This mass shift can be detected at both the intact protein level and the peptide level.

1. Intact Protein Mass Analysis

This "top-down" approach analyzes the entire protein, providing a clear picture of the overall incorporation efficiency.

  • Sample Preparation:

    • Purify the 5-FW labeled protein to a high degree of homogeneity.

    • Desalt the protein sample using a suitable method, such as a C4 ZipTip or dialysis, into a buffer compatible with mass spectrometry (e.g., 0.1% formic acid in water/acetonitrile).

    • Dilute the protein to a final concentration of 1-10 µM.

  • LC-MS Analysis:

    • Inject the protein onto a reverse-phase liquid chromatography (LC) system coupled to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).

    • Use a short gradient to elute the protein from a C4 or C8 column.

    • Acquire mass spectra in the positive ion mode across a mass range appropriate for the expected charge states of the protein.

  • Data Analysis:

    • Deconvolute the resulting multi-charged spectrum to obtain the zero-charge mass of the protein.

    • Compare the experimental mass to the theoretical mass of the protein with and without 5-FW incorporation. The presence of a peak corresponding to the expected mass of the 5-FW labeled protein confirms incorporation.

    • The relative intensities of the peaks for the unlabeled and labeled protein can be used to estimate the overall incorporation efficiency.

2. Bottom-Up Proteomics for Site-Specific Validation

This approach provides peptide-level confirmation and can pinpoint the exact locations of 5-FW incorporation.

  • Sample Preparation (In-solution Digestion):

    • Denature the purified 5-FW labeled protein in a denaturing buffer (e.g., 8 M urea).

    • Reduce the disulfide bonds with dithiothreitol (DTT).

    • Alkylate the cysteine residues with iodoacetamide (IAM).

    • Dilute the solution to reduce the urea concentration to <1 M.

    • Digest the protein into peptides using a protease such as trypsin.

    • Desalt the resulting peptide mixture using a C18 StageTip or similar device.

  • LC-MS/MS Analysis:

    • Inject the peptide mixture onto a reverse-phase LC system (e.g., using a C18 column) coupled to a tandem mass spectrometer.

    • Separate the peptides using a gradient of increasing acetonitrile concentration.

    • Acquire data in a data-dependent acquisition (DDA) or data-independent acquisition (DIA) mode.

  • Data Analysis:

    • Search the acquired MS/MS spectra against a protein database containing the sequence of the target protein.

    • Specify a variable modification on tryptophan corresponding to the mass difference of 5-FW (+18 Da).

    • The identification of peptides containing this mass shift confirms the incorporation of 5-FW at specific tryptophan residues. The relative abundance of the modified and unmodified peptides can be used to calculate site-specific incorporation efficiency.

Alternative Validation Methods

1. Fluorescence Spectroscopy

This method leverages the distinct spectral properties of this compound compared to native tryptophan.[1][2]

  • Experimental Protocol:

    • Purify the 5-FW labeled protein.

    • Measure the fluorescence emission spectrum of the protein, exciting at a wavelength optimal for 5-FW (e.g., 295 nm).[1]

    • Compare the emission maximum and quantum yield to that of the wild-type protein. A shift in the emission spectrum can indicate the presence of 5-FW.

  • Limitations: This method is generally qualitative and can be influenced by the local environment of the fluorophore within the protein. It is best used as a rapid screening tool.

2. Amino Acid Analysis

This classical biochemical technique provides a quantitative measure of the total 5-FW content in the protein.

  • Experimental Protocol:

    • Perform acid hydrolysis of the purified 5-FW labeled protein to break it down into its constituent amino acids.

    • Separate the amino acids using ion-exchange chromatography or reverse-phase HPLC after derivatization.

    • Quantify the amount of 5-FW relative to other amino acids using a standard curve.

  • Limitations: This method is destructive, time-consuming, and does not provide information about the specific sites of incorporation.

Visualizing the Workflow

The following diagrams illustrate the experimental workflows for validating 5-FW incorporation.

Mass_Spectrometry_Workflow cluster_sample_prep Sample Preparation cluster_intact_ms Intact Protein MS cluster_bottom_up Bottom-Up Proteomics Protein 5-FW Labeled Protein Purification Purification Protein->Purification Desalting Desalting Purification->Desalting Digestion Digestion Purification->Digestion LC_MS LC-MS Analysis Desalting->LC_MS Deconvolution Deconvolution LC_MS->Deconvolution Mass_Confirmation Mass Confirmation Deconvolution->Mass_Confirmation Peptide_Desalting Peptide Desalting Digestion->Peptide_Desalting LC_MSMS LC-MS/MS Analysis Peptide_Desalting->LC_MSMS Database_Search Database Search LC_MSMS->Database_Search Site_Validation Site-Specific Validation Database_Search->Site_Validation

Mass Spectrometry Workflow for 5-FW Incorporation Validation.

Alternative_Methods_Workflow cluster_fluorescence Fluorescence Spectroscopy cluster_aaa Amino Acid Analysis Start Purified 5-FW Labeled Protein Excitation Excite at 295 nm Start->Excitation Hydrolysis Acid Hydrolysis Start->Hydrolysis Emission Measure Emission Spectrum Excitation->Emission Comparison Compare to Wild-Type Emission->Comparison Separation Chromatographic Separation Hydrolysis->Separation Quantification Quantify 5-FW Separation->Quantification

Workflow for Alternative Validation Methods.

References

A Comparative Guide: Cross-Validation of 19F NMR Data with X-ray Crystallography and Cryo-EM in Structural Biology

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise characterization of protein structure and dynamics is paramount. An integrative structural biology approach, leveraging the strengths of multiple techniques, provides the most comprehensive understanding. This guide offers an objective comparison of Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR) spectroscopy with two other high-resolution methods: X-ray crystallography and cryo-electron microscopy (cryo-EM). By presenting supporting experimental data and detailed protocols, we aim to illuminate the unique advantages of ¹⁹F NMR in cross-validating and enriching structural data.

At a Glance: ¹⁹F NMR as a Powerful Complementary Tool

Fluorine-19 NMR has emerged as a important tool in structural biology and drug discovery.[1] Its utility stems from the favorable magnetic resonance properties of the ¹⁹F nucleus, its virtual absence in biological systems, and the relative ease of its incorporation into proteins and ligands.[1][2] The high sensitivity of the ¹⁹F chemical shift to the local molecular environment makes it an exquisite reporter of protein conformational changes, dynamics, and ligand binding.[2][3]

Quantitative Comparison of Structural Biology Techniques

An integrative approach to structural biology, combining data from various methods, offers a more complete picture of a biological system's structure and function.[4][5] Below, we present a quantitative comparison of ¹⁹F NMR with X-ray crystallography and cryo-EM, highlighting their synergistic potential.

¹⁹F NMR vs. X-ray Crystallography

While X-ray crystallography provides a static, high-resolution snapshot of a protein's structure in a crystalline state, ¹⁹F NMR offers dynamic information about the protein in solution.[3][6] A direct quantitative comparison of the outputs for the same protein can be insightful, although it is important to recognize that they measure different properties.

Feature¹⁹F NMRX-ray CrystallographyCross-Validation Insights
Primary Output Chemical Shifts (ppm), Relaxation rates (T₁, T₂), Nuclear Overhauser Effects (NOEs)Electron Density Map, Atomic Coordinates (Å), B-factors (Ų)Correlating ¹⁹F chemical shift perturbations with structural changes observed in different crystal forms or ligand-bound states. Comparing NMR-derived dynamics with crystallographic B-factors to identify flexible regions.[7]
Resolution Atomic (for the ¹⁹F probe)Typically 1.5 - 3.5 Ź⁹F NMR can probe dynamics at specific sites that may be averaged out in the crystal lattice.
Dynamic Information High (picoseconds to seconds timescale)Low (provides an average structure)¹⁹F NMR can capture transient conformational states that are often not observable by crystallography.[8]
Sample State SolutionCrystallineDifferences in structure and dynamics between solution and crystalline states can be identified.
Protein Size Limitation Generally more suitable for smaller to medium-sized proteins (<100 kDa for detailed analysis)Can handle very large complexes, limited by the ability to crystallize¹⁹F NMR can provide dynamic information on large proteins by selectively labeling specific domains or residues.[3]

This table synthesizes information from multiple sources to provide a comparative overview, as a single study with a direct quantitative side-by-side comparison for the same protein was not identified in the literature.

¹⁹F NMR vs. Cryo-Electron Microscopy (Cryo-EM)

Cryo-EM has revolutionized structural biology by enabling the study of large, flexible complexes in a near-native state. ¹⁹F NMR serves as an excellent tool to validate and refine cryo-EM data, particularly in characterizing conformational ensembles.

A key study on a 134 kDa membrane transporter demonstrated the power of combining these two techniques.[9][10][11] ¹⁹F NMR was used to identify and quantify different conformational states in solution, which guided the optimization of cryo-EM sample preparation and data analysis to visualize these states at high resolution.[9][10]

Parameter¹⁹F NMR DataCryo-EM 3D Classification
System TBOA-bound RSMR MutantTBOA-bound RSMR Mutant
Inward-facing State (IFS) Population 95%91%
Outward-facing State (OFS) Population 5%9%

Data from Huang et al., J. Am. Chem. Soc. 2023.[10] This table illustrates the strong correlation in the quantification of conformational state populations between the two techniques, demonstrating the cross-validation potential.

Experimental Workflows and Logical Relationships

An integrative structural biology workflow often involves a cyclical process where insights from one technique inform the experiments of another.

19F NMR Labeling and Experiment Workflow start Co-transform E. coli grow1 Grow culture to mid-log phase start->grow1 induce Add fluorinated amino acid & induce expression grow1->induce grow2 Express protein at reduced temperature induce->grow2 harvest Harvest cells & purify protein grow2->harvest nmr_acq 1D/2D 19F NMR data acquisition harvest->nmr_acq end Data Analysis nmr_acq->end X-ray Crystallography Workflow start Purified Protein screen Crystallization Screening start->screen optimize Crystal Optimization screen->optimize harvest Harvest & Cryo-protect optimize->harvest diffract X-ray Diffraction Data Collection harvest->diffract process Data Processing & Phasing diffract->process build Model Building & Refinement process->build end Final Structure build->end Cryo-EM Workflow start Purified Protein grid_prep Grid Preparation start->grid_prep vitrify Blotting & Vitrification grid_prep->vitrify screen Grid Screening vitrify->screen acquire Data Acquisition screen->acquire process Image Processing acquire->process reconstruct 3D Reconstruction process->reconstruct end Final Structure reconstruct->end

References

Safety Operating Guide

Essential Guide to the Proper Disposal of 5-Fluorotryptophan

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the safe handling and disposal of laboratory chemicals like 5-Fluorotryptophan are paramount. Adherence to proper disposal protocols is crucial for ensuring personnel safety and environmental protection. This guide provides a comprehensive, step-by-step procedure for the proper disposal of this compound, aligned with general laboratory safety standards.

Immediate Safety and Handling Precautions

Before beginning any disposal procedure, ensure you are wearing the appropriate Personal Protective Equipment (PPE), including safety goggles with side shields, chemical-resistant gloves, and a lab coat.[1] All handling of this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize the risk of inhalation.[1][2]

Step-by-Step Disposal Protocol

Treat all this compound waste as hazardous chemical waste.[3] This precautionary approach is recommended due to its potential irritant properties and to ensure regulatory compliance.[4]

  • Waste Collection:

    • Collect all solid this compound waste, including contaminated consumables (e.g., weighing paper, gloves), in a designated, leak-proof, and clearly labeled hazardous waste container.[5][6] The container must be compatible with the chemical.[5]

    • For solutions containing this compound, use a designated, sealed, and compatible liquid waste container.[3] Do not mix with incompatible waste streams.[7]

  • Labeling:

    • Clearly label the hazardous waste container with the words "Hazardous Waste," the full chemical name ("this compound"), and any relevant hazard warnings (e.g., "Irritant").[8]

  • Storage:

    • Store the sealed waste container in a designated satellite accumulation area (SAA) that is at or near the point of generation.[6][8]

    • Ensure the storage area is secure, well-ventilated, and away from drains and incompatible materials.[2][7]

  • Disposal Request:

    • Once the waste container is full or ready for disposal, contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal company to arrange for pickup and proper disposal.[6][7]

  • Spill Cleanup:

    • In the event of a spill, avoid generating dust.[1][9]

    • Carefully sweep up the solid material and place it in the designated hazardous waste container.[9]

    • Ventilate the area of the spill.[2]

    • Clean the spill area with an appropriate solvent and collect the cleaning materials as hazardous waste.

Note: Never dispose of this compound down the drain or in the regular trash.[3] Evaporation is not an acceptable method of disposal.[3]

Summary of Key Data

The following table summarizes essential information for the safe handling and disposal of this compound.

ParameterInformationSource
GHS Hazard Statements H315: Causes skin irritation, H319: Causes serious eye irritation, H335: May cause respiratory irritation.[4]
Primary Hazards Irritant[4]
Personal Protective Equipment Safety goggles with side shields, chemical-resistant gloves, lab coat.[1]
Storage Conditions Store in a dry, cool place.[2][10]
Incompatible Materials Oxidizing agents.[9]
Spill Procedures Avoid dust formation, sweep up mechanically, and place in a suitable container for disposal. Ventilate the affected area.[1][2][9]
Disposal Method Treat as hazardous chemical waste. Contact your institution's EHS for pickup.[3][6]

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound waste.

G A Waste Generation (this compound) B Solid Waste? A->B C Place in Labeled Solid Hazardous Waste Container B->C Yes D Place in Labeled Liquid Hazardous Waste Container B->D No E Store in Designated Satellite Accumulation Area C->E D->E F Container Full? E->F G Contact EHS for Waste Pickup F->G Yes H Continue Collection F->H No

This compound Disposal Workflow

References

Safeguarding Your Research: A Comprehensive Guide to Handling 5-Fluorotryptophan

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the safe and effective handling of chemical compounds is paramount. This guide provides essential, immediate safety and logistical information for the use of 5-Fluorotryptophan, a tryptophan derivative utilized in protein synthesis and as a reporter group for studying enzyme mechanisms via NMR spectroscopy.[1] Adherence to these procedural steps will help ensure a safe laboratory environment and the integrity of your research.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is classified as an irritant that can cause skin, eye, and respiratory irritation.[2] Therefore, appropriate personal protective equipment is mandatory to minimize exposure risks.

Recommended Personal Protective Equipment:

PPE CategorySpecificationRationale
Eye Protection Safety goggles with side protection.To prevent eye irritation from dust or splashes.
Hand Protection Chemical resistant gloves (e.g., tested according to EN 374).To prevent skin irritation upon contact.
Respiratory Protection Particulate filter device (EN 143, P1) for dust formation.To prevent respiratory tract irritation from airborne particles.
Body Protection Laboratory coat.To protect skin and personal clothing from contamination.

Note: While some safety data sheets suggest that no personal protective equipment is required under normal use conditions, it is best practice to always wear appropriate protective eyeglasses or chemical safety goggles and gloves to prevent skin and eye contact.[3]

Operational Plan: Safe Handling and Storage

Proper handling and storage procedures are critical to maintaining the stability of this compound and ensuring the safety of laboratory personnel.

Handling Procedures:

  • Ventilation: Ensure adequate ventilation in the work area. Use local and general ventilation to minimize dust exposure.[4]

  • Dust Control: Take measures to prevent aerosol and dust generation. If dust is generated, appropriate respiratory protection should be worn.

  • Hygiene: Practice good industrial hygiene. Wash hands thoroughly after handling. Keep away from food, drink, and animal feedingstuffs.[5]

Storage Conditions:

  • Store in a dry place.[5]

  • Keep in a cool place.[5]

  • Protect from light.[1]

  • Store at -20°C for long-term stability.[1]

Disposal Plan

The disposal of this compound and its contaminated materials must be conducted in accordance with local regulations to prevent environmental contamination.

Disposal Guidelines:

  • Consult an Expert: Contact a local waste disposal expert for guidance on proper disposal methods.[4]

  • Do Not Dispose in Drains: Do not empty this compound or its solutions into drains.[4]

  • Contaminated Packaging: Handle contaminated packages in the same manner as the substance itself.[4]

  • Recycling: Completely emptied packages may be recycled.[4]

Experimental Workflow: Handling and Preparation for Use

The following diagram illustrates a general workflow for safely handling this compound from reception to experimental use.

General Workflow for Handling this compound cluster_storage Storage cluster_preparation Preparation cluster_experiment Experiment cluster_disposal Disposal A Receive and Inspect Package B Store in a Cool, Dry, Dark Place (-20°C) A->B C Don Appropriate PPE D Weigh in a Ventilated Area C->D E Dissolve in Appropriate Solvent D->E F Perform Experimental Protocol E->F G Dispose of Waste According to Regulations F->G

Caption: A logical workflow for the safe handling of this compound.

Safety and Disposal Decision Tree

This diagram outlines the decision-making process for ensuring safety during handling and proper disposal after use.

Safety and Disposal Decision Tree for this compound start Start: Handling this compound is_dust Potential for Dust Generation? start->is_dust wear_respirator Wear Particulate Respirator is_dust->wear_respirator Yes proceed Proceed with Handling in Ventilated Area is_dust->proceed No wear_respirator->proceed is_contaminated Material Contaminated? proceed->is_contaminated dispose_as_haz Dispose as Hazardous Waste is_contaminated->dispose_as_haz Yes consult_disposal Consult Local Disposal Expert is_contaminated->consult_disposal No end End dispose_as_haz->end consult_disposal->end

Caption: A decision tree for safety and disposal procedures.

References

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Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 2
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请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。